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Anguibactin

Cat. No.: B025445
CAS No.: 104245-09-2
M. Wt: 348.4 g/mol
InChI Key: GBKVAPJMXMGXJK-NSHDSACASA-N
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Description

(R)-N-(2-(1H-Imidazol-4-yl)ethyl)-2-(2,3-dihydroxyphenyl)-N-hydroxy-4,5-dihydrothiazole-4-carboxamide has been reported in Vibrio anguillarum with data available.
a peptide biosynthesized by nonribosomal peptide synthetases;  siderophore isolated from Vibrio anguillarum 775 harboring the pJM1 plasmid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N4O4S B025445 Anguibactin CAS No. 104245-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104245-09-2

Molecular Formula

C15H16N4O4S

Molecular Weight

348.4 g/mol

IUPAC Name

(4R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4,5-dihydro-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H16N4O4S/c20-12-3-1-2-10(13(12)21)14-18-11(7-24-14)15(22)19(23)5-4-9-6-16-8-17-9/h1-3,6,8,11,20-21,23H,4-5,7H2,(H,16,17)/t11-/m0/s1

InChI Key

GBKVAPJMXMGXJK-NSHDSACASA-N

Isomeric SMILES

C1[C@H](N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Canonical SMILES

C1C(N=C(S1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O

Synonyms

anguibactin

Origin of Product

United States

Foundational & Exploratory

Anguibactin biosynthesis pathway in Vibrio anguillarum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Anguibactin Biosynthesis Pathway in Vibrio anguillarum

Executive Summary

Vibrio anguillarum is a significant marine pathogen responsible for vibriosis, a fatal hemorrhagic septicemia in fish and other aquatic organisms. A primary determinant of its virulence is the ability to acquire iron from the host environment, a process mediated by the high-affinity siderophore, this compound.[1] The biosynthesis of this compound is a complex, multi-step process primarily orchestrated by genes located on the 65-kb pJM1 virulence plasmid, with contributions from chromosomal genes.[1][2] This system involves a nonribosomal peptide synthetase (NRPS) assembly line that combines 2,3-dihydroxybenzoic acid (DHBA), L-cysteine, and histamine to form the final molecule.[1][3] The expression of the biosynthetic machinery is tightly regulated by iron availability, primarily through the Ferric Uptake Regulator (Fur) protein, the small RNA VaRyhB, and the dual-function protein AngR, which acts as both a transcriptional activator and a biosynthetic enzyme.[1][4][5] This guide provides a detailed examination of the this compound biosynthesis pathway, its genetic basis, regulatory networks, and the experimental methodologies used for its study, targeting researchers and professionals in drug development.

The Genetic Framework of this compound Biosynthesis

The production of this compound is a sophisticated process requiring the coordinated action of genes located on both the pJM1 plasmid and the chromosome. The majority of the core biosynthetic and transport genes are clustered on the pJM1 plasmid.[2]

Table 1: Key Genes Involved in this compound Biosynthesis

GeneLocationEncoded Protein/FunctionCitation
angB/G pJM1 PlasmidIsochorismate lyase; involved in the synthesis of the precursor 2,3-dihydroxybenzoic acid (DHBA). AngB also functions as an aryl carrier protein (ArCP).[1][4]
angC pJM1 PlasmidPutative isochorismate synthase; converts chorismate to isochorismate.[1]
angE pJM1 Plasmid2,3-dihydroxybenzoate-AMP ligase; an adenylation (A) domain that activates DHBA for NRPS assembly.[1][6]
angR pJM1 PlasmidA dual-function protein. The N-terminus is a transcriptional activator for the biosynthesis operon. The C-terminus is a nonribosomal peptide synthetase (NRPS) enzyme.[1][4]
angM, angN pJM1 PlasmidComponents of the nonribosomal peptide synthetase (NRPS) complex.[3]
(Unnamed) pJM1 PlasmidA histidine decarboxylase essential for converting histidine to histamine, a precursor of this compound.[7]
vabA ChromosomePutative 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase; contributes to the synthesis of the DHBA precursor.[1]
fatA, B, C, D pJM1 PlasmidEncodes the transport system for the ferric-anguibactin complex. FatA is the outer membrane receptor.[1][8]

The this compound Biosynthesis Pathway

This compound synthesis follows a nonribosomal peptide synthetase (NRPS)-dependent pathway, which acts as a molecular assembly line to construct the siderophore from its precursors.[3][9]

The core structure of this compound is ω-N-hydroxy-ω-N-[[2′-(2″,3″-dihydroxyphenyl)thiazolin-4′-yl]carboxy] histamine.[1] The pathway can be summarized in three main stages:

  • Precursor Synthesis : The bacterium synthesizes three key precursors:

    • 2,3-dihydroxybenzoic acid (DHBA) : Derived from the central metabolite chorismate through the action of both plasmid-encoded (AngC, AngB/G) and chromosome-encoded (VabA) enzymes.[1]

    • Histamine : Produced by the decarboxylation of the amino acid L-histidine via a specific histidine decarboxylase.[7]

    • L-Cysteine : Sourced from the cell's standard amino acid pool.

  • NRPS Activation and Assembly : The precursors are loaded onto the NRPS enzymatic complex.

    • The DHBA precursor is first activated by the adenylation (A) domain of AngE, which attaches it to an aryl carrier protein (ArCP) domain within AngB.[1][3]

    • The NRPS machinery, including AngR, AngM, and AngN, then sequentially condenses the activated DHBA with L-cysteine. This is followed by a cyclization (Cy) reaction to form a thiazoline ring from the cysteine residue.[1][3]

  • Final Molecule Formation : The histamine precursor is incorporated, and the final this compound molecule is assembled and subsequently released from the enzyme complex.

Anguibactin_Biosynthesis chorismate Chorismate histidine L-Histidine angC AngC chorismate->angC pJM1 vabA VabA (Chromosomal) chorismate->vabA Chromosome isochorismate Isochorismate angBG AngB/G isochorismate->angBG pJM1 dhba_pre 2,3-dihydro-2,3- dihydroxybenzoate dhba_pre->angBG dhba 2,3-Dihydroxybenzoic Acid (DHBA) nrps NRPS Complex (AngR, AngM, AngN, AngE) dhba->nrps cysteine L-Cysteine hist_dec Histidine Decarboxylase histidine->hist_dec pJM1 histamine Histamine histamine->nrps cysteine->nrps This compound This compound angC->isochorismate vabA->dhba_pre angBG->dhba hist_dec->histamine nrps->this compound

Figure 1: The this compound biosynthesis pathway in Vibrio anguillarum.

Regulation of this compound Biosynthesis

The production of this compound is a tightly controlled process, ensuring that the bacterium only expends energy on siderophore synthesis when iron is scarce. This regulation occurs at the transcriptional level and involves a network of repressors, activators, and small RNAs.

  • Ferric Uptake Regulator (Fur) : In iron-replete conditions, the Fur protein binds Fe²⁺ and acts as a transcriptional repressor. The Fur-Fe²⁺ complex recognizes and binds to specific DNA sequences known as "Fur boxes" in the promoter regions of the this compound biosynthesis and transport genes, physically blocking transcription.[1][10]

  • AngR : Under iron-limiting conditions, when Fur-mediated repression is lifted, the AngR protein functions as a transcriptional activator. The N-terminal domain of AngR promotes the expression of the iron transport and biosynthesis operon (ITBO), which includes the fat transport genes and other ang genes.[1][4] This creates a positive feedback loop, as AngR is also an enzyme in the pathway it helps to activate.

  • VaRyhB : A small RNA (sRNA) that also plays a role in iron homeostasis. VaRyhB acts as a positive regulator (activator) of genes responsible for this compound synthesis and transport.[5][11] This regulation is not always dependent on the Fur protein, adding another layer of control.[11]

Regulation_Pathway cluster_replete Iron Replete Conditions cluster_limiting Iron Limiting Conditions Fe_high High Iron (Fe²⁺) Fur Fur Fe_high->Fur Fur_Fe Fur-Fe²⁺ Complex Fur->Fur_Fe ITBO This compound Biosynthesis & Transport Genes (ITBO operon) Fur_Fe->ITBO Repression AngR AngR (Activator) AngR->ITBO Activation VaRyhB VaRyhB (sRNA) VaRyhB->ITBO Activation Anguibactin_prod This compound Production ITBO->Anguibactin_prod

Figure 2: Transcriptional regulation of this compound biosynthesis.

Quantitative Data

While detailed enzyme kinetic data for the this compound pathway is not extensively reported in general literature, comparative genomics and experimental condition parameters provide some quantitative insights.

Table 2: Comparative and Experimental Quantitative Data

ParameterDescriptionValue/RangeCitation
Gene Identity Amino acid identity of this compound biosynthesis/transport genes between V. anguillarum pJM1 and V. harveyi chromosome.63–84%[2]
Gene Similarity Amino acid similarity of this compound biosynthesis/transport genes between V. anguillarum pJM1 and V. harveyi chromosome.77–93%[2]
Iron-Limiting Inducer Concentration of the iron chelator 2,2′-dipyridine used in culture media to induce siderophore production.50-200 µM[10]
This compound Mass Molecular mass of this compound as determined by mass spectrometry.m/z 348[12][13]
Ferric-Anguibactin λmax New absorption band wavelength for the ferric-anguibactin complex.510 nm[12][13]

Experimental Protocols & Methodologies

The study of this compound biosynthesis involves a combination of microbiological, biochemical, and molecular biology techniques.

Siderophore Detection and Quantification

Chrome Azurol S (CAS) Shuttle Assay: This is the most common method for detecting and quantifying siderophore production.

  • Culture Preparation : Grow V. anguillarum in an iron-limited medium (e.g., CM9 minimal medium supplemented with an iron chelator like 2,2'-dipyridine) for 24-48 hours.[10][14]

  • Supernatant Collection : Centrifuge the culture at high speed (e.g., 10,000 rpm for 15 min) to pellet the cells. Collect the cell-free supernatant.[14]

  • CAS Reaction : Mix the supernatant with an equal volume of CAS assay solution. The CAS solution is a deep blue complex of Chrome Azurol S, iron (III), and a detergent.

  • Quantification : Siderophores in the supernatant will remove the iron from the CAS complex, causing a color change from blue to orange/yellow. Measure the absorbance at 630 nm.[14]

  • Calculation : Calculate the siderophore units using the formula: % Siderophore Units = [ (Ar - As) / Ar ] × 100 Where Ar is the absorbance of a reference (uninoculated broth + CAS solution) and As is the absorbance of the sample.[14]

Siderophore Purification and Characterization
  • Adsorption Chromatography : Pass large volumes of cell-free supernatant through a column containing XAD-7 resin to capture the this compound.[12][13]

  • Elution and Gel Filtration : Elute the siderophore from the resin and further purify it using gel filtration chromatography on a Sephadex LH-20 column.[12][13]

  • Structural Analysis :

    • Mass Spectrometry (MS) : To determine the precise molecular weight.[12]

    • UV-Visible Spectrophotometry : To identify the characteristic absorbance of the catechol moiety and the shift upon iron binding.[12][13]

    • Nuclear Magnetic Resonance (NMR) : For complete structural elucidation.[15]

    • Chemical Assays : Use Arnow's test to confirm the presence of a catechol group and the Csaky test for hydroxamate groups.[16][17]

Genetic and Molecular Analysis

Gene Mutagenesis and Complementation:

  • Mutant Creation : Generate targeted gene knockouts (e.g., ΔangR, Δfur) using techniques like homologous recombination.

  • Phenotypic Analysis : Assess the mutant's ability to grow under iron-limiting conditions and to produce this compound (using the CAS assay).[4][8]

  • Complementation : Clone the wild-type version of the knocked-out gene into an expression plasmid (e.g., pMMB208). Introduce this plasmid into the mutant strain.[2]

  • Functional Restoration : Confirm that the complemented strain regains the wild-type phenotype (e.g., growth in low iron, siderophore production), thus verifying the gene's function.

Experimental_Workflow cluster_siderophore Biochemical Analysis cluster_genetic Molecular Analysis culture V. anguillarum Culture (Iron-Limited Medium) supernatant Cell-Free Supernatant culture->supernatant Centrifugation cells Bacterial Cells culture->cells Centrifugation cas_assay Siderophore Detection (CAS Assay) supernatant->cas_assay extraction DNA / RNA Extraction cells->extraction purification Purification (XAD-7, Sephadex) cas_assay->purification characterization Characterization (MS, NMR, UV-Vis) purification->characterization mutagenesis Gene Knockout & Complementation extraction->mutagenesis expression Gene Expression (RNA-Seq, Primer Ext.) extraction->expression

Figure 3: General experimental workflow for studying this compound.

Implications for Drug Development

A thorough understanding of the this compound biosynthesis pathway offers several avenues for the development of novel antimicrobial agents against V. anguillarum and other pathogenic bacteria.

  • Enzyme Inhibition : The NRPS enzymes and other key proteins in the pathway (e.g., AngB, AngE) represent prime targets for small molecule inhibitors. Blocking any step in the synthesis would cripple the bacterium's ability to acquire iron and thus reduce its virulence.

  • "Trojan Horse" Strategy : this compound's specific uptake system (the FatA receptor) can be exploited to deliver antimicrobial agents into the bacterial cell. By conjugating a cytotoxic molecule to this compound or a structural analog, the bacterium can be tricked into actively transporting the drug across its outer membrane, bypassing other resistance mechanisms. The successful synthesis of this compound provides a platform for creating such conjugates.[18][19]

  • Anti-Virulence Therapy : Rather than killing the bacterium directly, targeting the this compound system represents an anti-virulence approach. By disarming the pathogen of a key virulence factor, the host's immune system may be better able to clear the infection. This strategy could potentially exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics.

References

Anguibactin: A Key Siderophore in the Virulence of Vibrio anguillarum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anguibactin is a potent siderophore produced by the marine pathogen Vibrio anguillarum, the causative agent of vibriosis, a lethal hemorrhagic septicemia in fish and other aquatic organisms. This molecule plays a pivotal role in the bacterium's ability to acquire iron, an essential nutrient that is scarce in the host environment. The this compound system, primarily encoded on the pJM1 virulence plasmid, is a critical determinant of V. anguillarum's pathogenicity, making it a compelling target for the development of novel anti-infective therapies and aquaculture vaccines. This technical guide provides a comprehensive overview of this compound's function as a siderophore, its biosynthesis, the mechanism of iron acquisition, and its role in virulence, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways.

Introduction

Iron is a critical cofactor for numerous essential enzymatic reactions in bacteria. However, in aerobic, neutral-pH environments, such as the tissues of a host organism, iron exists predominantly in the insoluble ferric (Fe³⁺) state. To overcome this limitation, many pathogenic bacteria have evolved high-affinity iron acquisition systems, the most common of which involves the synthesis and secretion of low-molecular-weight iron chelators called siderophores.

Vibrio anguillarum, a significant pathogen in aquaculture, employs a highly efficient siderophore-mediated iron uptake system centered on the production of this compound.[1][2] The structure of this compound is unique, featuring both catecholate and hydroxamate functional groups that enable it to chelate ferric iron with high affinity.[2] The majority of the genes responsible for this compound biosynthesis and the transport of the ferric-anguibactin complex are located on the 65-kb pJM1 virulence plasmid, a hallmark of highly virulent serotype O1 strains of V. anguillarum.[1][2][3] Understanding the molecular intricacies of the this compound system is paramount for developing strategies to combat vibriosis and for the broader field of siderophore-targeting drug development.

This compound Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a combination of enzymes encoded on both the pJM1 plasmid and the chromosome. The pathway involves a non-ribosomal peptide synthetase (NRPS) assembly line, a common mechanism for the synthesis of complex secondary metabolites in microorganisms.

The key genes involved in this compound biosynthesis are primarily located in a cluster on the pJM1 plasmid and include angR, angB, angM, and angN.[4] Some functional homologs of these genes, such as angA, angC, and angE, have also been identified on the chromosome, indicating a degree of redundancy and potential for regulatory crosstalk between the plasmid and chromosomal genetic elements.[4]

The proposed biosynthetic pathway begins with the production of 2,3-dihydroxybenzoic acid (DHBA), a catecholate precursor, from chorismate. This is followed by the NRPS-mediated assembly of DHBA, L-cysteine, and a histamine derivative. The AngR protein is a key player in this process, acting as both a positive regulator of gene expression and possessing enzymatic domains likely involved in the activation of cysteine.[2][5]

Anguibactin_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis Pathway Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic acid (DHBA) Chorismate->DHBA VabA, VabB, VabC Cysteine L-Cysteine NRPS_complex NRPS Complex (AngR, AngM, AngN, etc.) Cysteine->NRPS_complex Histamine_derivative Histamine derivative Histamine_derivative->NRPS_complex DHBA->NRPS_complex This compound This compound NRPS_complex->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Ferric-Anguibactin Transport

Once secreted, this compound scavenges ferric iron from the host environment, forming a stable ferric-anguibactin complex. This complex is then recognized and transported into the bacterial cell through a specific, high-affinity transport system. This transport process is critical for the bacterium to benefit from the iron it has chelated.

The transport of ferric-anguibactin across the outer membrane is mediated by the TonB-dependent outer membrane receptor, FatA.[1][6] The expression of fatA is induced under iron-limiting conditions. The transport across the outer membrane is an energy-dependent process that relies on the TonB2 system.[2]

Following its translocation into the periplasm, the ferric-anguibactin complex is captured by the periplasmic binding protein, FatB. It is then transported across the cytoplasmic membrane by an ATP-binding cassette (ABC) transporter composed of the permeases FatC and FatD, and the ATPase FatE.[2][6]

Ferric_Anguibactin_Transport cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Fe_Ang Ferric-Anguibactin Complex FatA FatA Receptor Fe_Ang->FatA Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Fe_release Iron Release Iron Fe³⁺ Fe_release->Iron FatB FatB (Periplasmic binding protein) FatA->FatB TonB2 TonB2 System TonB2->FatA FatCD_E FatC/FatD/FatE (ABC Transporter) FatB->FatCD_E FatCD_E->Fe_release

Figure 2: Ferric-anguibactin transport system in V. anguillarum.

Quantitative Data

The efficiency of a siderophore system is determined by several key quantitative parameters, including its affinity for iron, its production levels, and its overall contribution to the fitness and virulence of the bacterium.

Table 1: Physicochemical and Functional Properties of this compound

ParameterValue/ObservationReference
Molecular Mass m/z 348 (neutral)--INVALID-LINK--
Fe(III) Binding Stoichiometry 2:1 (this compound:Fe³⁺)--INVALID-LINK--
Iron Binding Constant (pM value) Not yet determined for this compound. For comparison, the tris-catecholate siderophore enterobactin has a pM of 35.5, indicating extremely high affinity for iron.
Regulation of Biosynthesis Repressed by high iron concentrations via the Fur protein. Positively regulated by the AngR protein.--INVALID-LINK--

Table 2: Contribution of Siderophore Systems to Vibrio Virulence

Organism & StrainSiderophore System InvestigatedHostChange in LD₅₀ (Mutant vs. Wild-Type)Reference
Vibrio anguillarum M3EmpA (metalloprotease, virulence factor)Turbot (Scophthalmus maximus)38-fold increase--INVALID-LINK--
Vibrio anguillarum RV22PiscibactinTurbot (Scophthalmus maximus)Significant attenuation of virulence (qualitative)--INVALID-LINK--

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores. It relies on the principle that siderophores will remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange or yellow.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Ferric chloride (FeCl₃·6H₂O)

  • PIPES buffer

  • Minimal media (e.g., M9 salts)

  • Casamino acids

  • Glucose

  • Bacto agar

Protocol:

  • Prepare Blue Dye Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution. The solution should turn dark blue.

    • Autoclave the blue dye solution and store it in the dark.

  • Prepare CAS Agar Plates:

    • Prepare 900 ml of your desired minimal agar medium and autoclave.

    • Cool the agar to 50°C.

    • Aseptically add 100 ml of the sterile blue dye solution to the molten agar and mix gently to avoid bubbles.

    • Pour the plates and allow them to solidify.

  • Inoculation and Incubation:

    • Spot-inoculate the bacterial strains to be tested onto the CAS agar plates.

    • Incubate the plates at the appropriate temperature for the bacterium (e.g., 25-30°C for V. anguillarum).

    • Observe the plates for the formation of orange or yellow halos around the colonies, which indicates siderophore production.

Purification of this compound

This protocol is adapted from Actis et al. (1986).

Materials:

  • XAD-7 resin

  • Sephadex LH-20 column

  • Methanol

  • Culture of V. anguillarum grown in iron-deficient medium (e.g., M9 minimal medium with an iron chelator like EDDA).

Protocol:

  • Culture Growth and Supernatant Collection:

    • Grow V. anguillarum in a large volume of iron-deficient minimal medium for 48-72 hours.

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Adsorption to XAD-7 Resin:

    • Pass the supernatant through a column packed with XAD-7 resin. This compound will bind to the resin.

    • Wash the column with deionized water to remove unbound components.

    • Elute the bound this compound with methanol.

  • Gel Filtration Chromatography:

    • Concentrate the methanol eluate by rotary evaporation.

    • Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

  • Assay and Pooling:

    • Assay the collected fractions for siderophore activity using the CAS assay or a bioassay with a siderophore-deficient mutant strain.

    • Pool the active fractions and concentrate to obtain purified this compound.

Conclusion and Future Directions

The this compound siderophore system is a sophisticated and highly efficient iron acquisition mechanism that is inextricably linked to the virulence of Vibrio anguillarum. Its plasmid-encoded nature and critical role in pathogenicity make it an attractive target for the development of novel therapeutic interventions. Strategies could include the design of "Trojan horse" antibiotics that are conjugated to this compound to facilitate their entry into the bacterial cell, or the development of inhibitors that block this compound biosynthesis or transport. Furthermore, a deeper understanding of the regulation of the this compound system could reveal new avenues for disrupting the bacterium's ability to thrive within its host. For drug development professionals, the unique chemical structure of this compound and its specific transport machinery offer a blueprint for designing highly selective antibacterial agents that could combat the growing threat of antibiotic resistance in aquaculture and beyond.

References

Anguibactin: A Technical Guide to its Discovery, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anguibactin is a potent siderophore produced by the marine pathogen Vibrio anguillarum, a key virulence factor responsible for vibriosis in fish.[1] Its unique chemical structure, combining both catecholate and hydroxamate functional groups, and its plasmid-encoded biosynthesis make it a significant subject of study in microbial pathogenesis and a potential target for novel therapeutic strategies.[1][2] This technical guide provides a comprehensive overview of the discovery and history of this compound isolation, its physicochemical properties, detailed experimental protocols for its purification, and an in-depth look at its biosynthesis and regulatory pathways.

Discovery and Initial Characterization

This compound was first identified as a crucial component of a plasmid-mediated iron-sequestering system in Vibrio anguillarum 775.[3][4] The virulence of this strain was found to be conferred by a 65-kilobase plasmid, pJM1, which enables the bacterium to thrive in iron-limited environments, such as the host's body fluids.[4][5] The initial isolation of this compound from the supernatants of iron-deficient cultures of V. anguillarum 775(pJM1) was a critical step in understanding its role in bacterial virulence.[3][6]

Early characterization revealed this compound to be a novel siderophore.[3][6] Unlike many known siderophores, it demonstrated a unique cross-feeding pattern in bioassays with a siderophore-deficient mutant of V. anguillarum.[3][6] Spectroscopic analysis indicated the presence of a phenolic moiety, and colorimetric reactions suggested it behaved like a catechol.[3][6] Further analysis confirmed the presence of a catechol group, a secondary amide function, and a third iron-ligating group, while showing no free carboxylic or hydroxamic acid groups.[3][6]

Physicochemical Properties of this compound

The structural elucidation of this compound revealed a unique molecule, ω-N-hydroxy-ω-N-[[2′-(2″,3″-dihydroxyphenyl)thiazolin-4′-yl]carboxy] histamine.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₅H₁₆N₄O₄S[7]
Molecular Weight 348.4 g/mol [6][7]
Mass Spectrometry (m/z) 348[3][6]
Elemental Composition C, H, N (4 atoms), O (4 atoms), S (1 atom)[3][6]
UV-Vis Absorbance (Ferric Complex) New absorption band at 510 nm[3][6]
Fluorescence Blue fluorescence[3][6]
Resonance Raman Spectrum (cm⁻¹) 1,367, 1,447, 1,469, 1,538[3][6]
Iron Binding Forms a 1:1 complex with ferric iron (Fe³⁺)[3][6][8]

Isolation and Purification of this compound: Experimental Protocol

The following protocol for the isolation and purification of this compound is based on the methodologies described in the initial discovery papers.[3][4][6]

3.1. Bacterial Culture and Siderophore Production

  • Strain: Vibrio anguillarum 775 carrying the pJM1 virulence plasmid.[4]

  • Medium: M9 minimal medium supplemented with 100 µM nitrilotriacetic acid (a non-assimilable iron chelator) to create iron-limiting conditions.[4] To prevent metal contamination, the medium salts should be passed through a Chelex 100 column.[4]

  • Incubation: Grow cells for 48 hours.[4]

  • Harvesting: Separate bacterial cells from the culture medium by centrifugation at 7,000 x g.[4]

  • Supernatant Storage: Store the culture supernatants at -20°C.[4]

3.2. Purification

  • Adsorption Chromatography:

    • Pass the culture supernatants through a column packed with XAD-7 macroreticular resin.[3][6] The resin should be pre-cleaned by Soxhlet extraction with methanol, acetonitrile, and diethyl ether.[4]

    • This step adsorbs this compound from the supernatant.

  • Elution and Concentration:

    • Elute the bound this compound from the XAD-7 resin.

    • Concentrate the eluate containing this compound.

  • Gel Filtration Chromatography:

    • Further purify the concentrated this compound using a Sephadex LH-20 column with methanol as the mobile phase.[3][4][6]

    • Collect fractions and monitor for this compound presence using a ferric perchlorate assay and a bioassay.[4]

  • Final Processing and Storage:

    • Pool the pure this compound fractions.

    • Remove salts by evaporation to dryness and redissolution in methanol.[4]

    • Store the purified this compound under nitrogen at -20°C after evaporation and exposure to a high vacuum.[4]

3.3. Purity Assessment

  • Assess the purity of the isolated this compound using reverse-phase thin-layer chromatography (TLC) on C-18 plates, developed with a methanol-water (20:15) mixture.[4]

  • Visualize the chromatogram under shortwave UV light (absorption) and long-wave UV light (blue fluorescence), or by exposure to iodine vapor.[4]

Anguibactin_Isolation_Workflow cluster_culture Bacterial Culture & Siderophore Production cluster_purification Purification cluster_analysis Purity Assessment & Storage Culture V. anguillarum 775 (pJM1) Culture (Iron-deficient M9 medium) Harvest Centrifugation (7,000 x g) Culture->Harvest Supernatant Culture Supernatant Harvest->Supernatant XAD7 XAD-7 Resin Adsorption Supernatant->XAD7 Elution Elution & Concentration XAD7->Elution LH20 Sephadex LH-20 Gel Filtration Elution->LH20 Pure_this compound Purified this compound LH20->Pure_this compound TLC Reverse-Phase TLC Pure_this compound->TLC Storage Storage (-20°C under N2) Pure_this compound->Storage

Caption: Workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process primarily encoded by genes located on the pJM1 plasmid.[1] It involves a non-ribosomal peptide synthetase (NRPS) assembly line.[1][9]

4.1. Key Biosynthetic Genes

The major genes involved in this compound biosynthesis are located on the pJM1 plasmid and include angR, angM, angN, angB, angG, and angE.[1] Some genes essential for the synthesis of precursors, such as 2,3-dihydroxybenzoic acid (DHBA), can also be found on the chromosome.[10]

  • AngR: Possesses an adenylation (A) domain essential for the activation of cysteine.[1] It also acts as a positive regulator for the transcription of other biosynthetic and transport genes.[11]

  • AngB/G, AngE, AngM, AngN: These are non-ribosomal peptide synthases (NRPSs) that provide the domains for the step-by-step assembly of this compound.[1]

  • AngD: A 4'-phosphopantetheinyl transferase that activates the peptidyl carrier protein (PCP) and aryl carrier protein (ArCP) domains of AngM and AngB, respectively.[1]

Anguibactin_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line cluster_product Final Product Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic acid (DHBA) Chorismate->DHBA angA, angC AngB AngB Aryl Carrier Protein (ArCP) Isochorismate Lyase DHBA->AngB Cysteine L-Cysteine AngR AngR Adenylation (A) Peptidyl Carrier Protein (PCP) Cyclization (Cy) Cysteine->AngR Histamine Histamine AngM AngM Peptidyl Carrier Protein (PCP) Histamine->AngM AngB->AngR Condensation AngR->AngM Peptide bond formation AngN AngN AngM->AngN AngE AngE AngN->AngE This compound This compound AngE->this compound Thioesterase (TE) (Release and cyclization) Anguibactin_Regulation Fur Fur AngR AngR Fur->AngR represses Iron High Iron Iron->Fur activates Anguibactin_Synth This compound Biosynthesis Genes (angM, angN, etc.) AngR->Anguibactin_Synth activates Iron_Transport Iron Transport Genes (fatA, fatB) AngR->Iron_Transport activates This compound This compound Anguibactin_Synth->this compound This compound->Iron_Transport enhances

References

Anguibactin Gene Cluster: A Deep Dive into Organization and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anguibactin siderophore system is a key virulence factor for the fish pathogen Vibrio anguillarum, enabling it to scavenge iron in the competitive host environment. The genetic determinants for this system are primarily located on the pJM1 virulence plasmid, a 65,009-base pair extrachromosomal element.[1][2][3] This guide provides a detailed examination of the this compound gene cluster's organization, the intricate regulation of its expression, and the experimental protocols used to elucidate its function.

Organization of the this compound Gene Cluster

The genes responsible for this compound biosynthesis and transport are organized into distinct clusters on the pJM1 plasmid. A significant portion of these genes, approximately 32%, are related to iron metabolic functions.[1][2]

The Iron Transport and Biosynthesis Operon (ITBO)

A major organizational feature of the this compound system is the Iron Transport and Biosynthesis Operon (ITBO). This polycistronic unit includes genes for both the transport of the ferric-anguibactin complex and key enzymatic steps in the siderophore's synthesis. The core of this operon is the fatDCBA-angRT gene cluster.[1][3][4]

  • fatA, fatB, fatC, fatD : These genes encode the transport machinery for the ferric-anguibactin complex. FatA is the outer membrane receptor, FatB is a periplasmic binding protein, and FatC and FatD are inner membrane proteins that likely form an ABC transporter.[1][4]

  • angR : This gene encodes a crucial protein that has a dual role in both the regulation of the ITBO and the biosynthesis of this compound itself.[3][4]

  • angT : The protein encoded by this gene is also involved in the biosynthesis of this compound.[1][4]

Additional Biosynthesis Genes

Beyond the ITBO, other genes essential for this compound biosynthesis are located elsewhere on the pJM1 plasmid and, in some cases, on the V. anguillarum chromosome.[3][5] These include genes responsible for the synthesis of the this compound precursor, 2,3-dihydroxybenzoic acid (DHBA).[3]

  • angB, angC, angE, angG : These plasmid-encoded genes are involved in the synthesis of DHBA.[3]

  • angM, angN : These genes encode non-ribosomal peptide synthetases (NRPSs) that are central to the assembly of the this compound molecule.[6]

  • Chromosomal homologs : Interestingly, functional homologs of some plasmid-encoded biosynthesis genes, such as angA, angC, and angE, have been identified on the chromosome of V. anguillarum.[3] This suggests a complex evolutionary history for the this compound system, with a potential origin from a chromosomal gene cluster, possibly from a related species like Vibrio harveyi.[7]

Data Presentation: this compound Gene and Protein Summary

The following table summarizes the key genes involved in the this compound system, their encoded proteins, and their respective sizes.

GeneProteinSize (amino acids)Molecular Weight (kDa)Function
Transport
fatAFerric-anguibactin receptor72678.9Outer membrane receptor for ferric-anguibactin[8]
fatBFerric-anguibactin-binding protein32235.6Periplasmic binding protein[9]
fatCInner membrane transport protein--Component of the inner membrane ABC transporter[1][4]
fatDInner membrane transport protein--Component of the inner membrane ABC transporter[1][4]
Biosynthesis & Regulation
angRThis compound system regulator/synthetase-~110Positive regulator and NRPS[4]
angTThis compound biosynthesis protein--Thioesterase activity in NRPS pathway
angBIsochorismate lyase/Aryl carrier protein--DHBA biosynthesis[3]
angCIsochorismate synthase--DHBA biosynthesis[3]
angE2,3-dihydroxybenzoate-AMP ligase--DHBA activation[3]
angGAryl carrier protein--This compound assembly
angMNon-ribosomal peptide synthetase-78This compound assembly[3]
angNNon-ribosomal peptide synthetase-108This compound assembly[3]

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is tightly controlled to ensure its production only under iron-limiting conditions, a hallmark of the host environment. This regulation occurs at the transcriptional level and involves a network of repressors and activators.

Negative Regulation by Fur

Under iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to specific sequences, known as Fur boxes, in the promoter regions of iron-regulated genes, including the ITBO. This binding represses transcription, effectively shutting down the production of this compound and its transport system when iron is readily available.[3]

Positive Regulation by AngR

When iron levels are low, the Fur-mediated repression is lifted. This allows for the transcription of the angR gene. The AngR protein then acts as a positive regulator, enhancing the transcription of the fatA and fatB iron-transport genes.[10] This creates a positive feedback loop, as increased transport capacity would be beneficial when the siderophore is being produced.

Autoregulation by this compound

Interestingly, the siderophore this compound itself appears to play a role in the regulation of its own transport system. Evidence suggests that this compound can enhance the transcription of the fatA and fatB genes independently of AngR.[10] Full expression of the iron-transport genes is achieved when both AngR and this compound are present.[10]

The Role of the Trans-Acting Factor (TAF) Region

A region on the pJM1 plasmid, known as the trans-acting factor (TAF) region, is also involved in the regulation of the this compound system. Products from this region have been shown to be necessary for the maximal expression of the this compound biosynthesis and transport genes.[11]

Visualization of Regulatory Pathways

Anguibactin_Regulation cluster_conditions Environmental Conditions cluster_regulators Regulatory Proteins cluster_genes Gene Expression cluster_products Products High Iron High Iron Fur Fur High Iron->Fur activates Low Iron Low Iron Low Iron->Fur inactivates AngR AngR Low Iron->AngR allows expression ITBO fatDCBA-angRT Operon Fur->ITBO represses AngR->ITBO activates This compound This compound ITBO->this compound produces Transport_Proteins FatA, FatB, FatC, FatD ITBO->Transport_Proteins produces This compound->ITBO enhances expression

Caption: Regulatory network of the this compound gene cluster.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the this compound gene cluster.

Siderophore Production Bioassay (CAS Assay)

This assay is used to detect the production of siderophores, which are iron-chelating compounds.

Principle: The Chrome Azurol S (CAS) assay is a colorimetric method. The CAS dye forms a stable blue-colored complex with iron. When a siderophore is present, it will chelate the iron from the CAS-iron complex, causing a color change from blue to orange/yellow.

Materials:

  • CAS agar plates (recipe below)

  • Bacterial cultures to be tested

  • Sterile toothpicks or inoculation loops

CAS Agar Preparation:

  • Solution 1 (Iron-CAS indicator): Dissolve 60.5 mg of CAS in 50 ml of ddH₂O. Add 10 ml of an iron(III) solution (1 mM FeCl₃·6H₂O, 10 mM HCl). While stirring, slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of ddH₂O. Autoclave and cool to 50°C.

  • Basal Medium: Prepare a suitable growth medium for Vibrio anguillarum (e.g., M9 minimal medium) and solidify with 1.5% agar. Autoclave and cool to 50°C.

  • Mixing: Aseptically mix the iron-CAS indicator solution with the basal medium at a 1:9 ratio. Pour into sterile Petri dishes.

Procedure:

  • Grow the Vibrio anguillarum strains of interest overnight in an iron-deficient medium.

  • Spot a small amount of the bacterial culture onto the surface of a CAS agar plate.

  • Incubate the plates at the optimal growth temperature for V. anguillarum (e.g., 25°C) for 24-48 hours.

  • Observe the plates for the formation of an orange or yellow halo around the bacterial growth, indicating siderophore production.

Northern Blot Analysis for Gene Expression

This technique is used to detect and quantify specific RNA transcripts, providing a measure of gene expression.

Principle: RNA is separated by size via gel electrophoresis, transferred to a membrane, and then hybridized with a labeled probe specific to the gene of interest.

Materials:

  • Total RNA extracted from V. anguillarum grown under different iron conditions

  • Denaturing agarose gel (with formaldehyde)

  • MOPS running buffer

  • Nylon membrane

  • UV crosslinker

  • Hybridization buffer

  • Labeled DNA or RNA probe for the target gene (e.g., fatA)

  • Washing buffers (low and high stringency)

  • Detection system (e.g., autoradiography film for radioactive probes, or a chemiluminescent detector for non-radioactive probes)

Procedure:

  • RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

  • Crosslinking: Fix the RNA to the membrane using a UV crosslinker.

  • Prehybridization: Block the membrane with a prehybridization solution to prevent non-specific probe binding.

  • Hybridization: Incubate the membrane with the labeled probe in hybridization buffer overnight at the appropriate temperature.

  • Washing: Wash the membrane with low and high stringency buffers to remove unbound probe.

  • Detection: Detect the hybridized probe using the appropriate method. The intensity of the resulting band corresponds to the amount of the specific RNA transcript.

Site-Directed Mutagenesis of angR

This method is used to introduce specific mutations into a gene to study its function.

Principle: A plasmid containing the gene of interest is used as a template for PCR with primers that contain the desired mutation. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into a host bacterium.

Materials:

  • Plasmid DNA containing the angR gene

  • Mutagenic primers (complementary to each other and containing the desired mutation)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

Procedure:

  • PCR: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The polymerase will extend the primers, creating a new plasmid containing the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA. Since the template plasmid was isolated from a methylation-proficient E. coli strain, it will be digested, while the newly synthesized, unmethylated plasmid will remain intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the angR gene to confirm the presence of the desired mutation.

Visualization of Experimental Workflows

Siderophore_Bioassay A Grow V. anguillarum in iron-deficient medium B Spot culture onto CAS agar plate A->B C Incubate at 25°C for 24-48h B->C D Observe for orange/yellow halo C->D

Caption: Workflow for the siderophore production bioassay (CAS Assay).

Northern_Blot A Isolate total RNA B Denaturing agarose gel electrophoresis A->B C Transfer RNA to nylon membrane B->C D UV crosslink RNA to membrane C->D E Hybridize with labeled probe D->E F Wash to remove unbound probe E->F G Detect and quantify specific RNA transcript F->G

Caption: Workflow for Northern blot analysis.

Site_Directed_Mutagenesis A PCR with mutagenic primers and plasmid template B Digest with DpnI to remove parental plasmid A->B C Transform into competent E. coli B->C D Select for transformants on antibiotic plates C->D E Sequence plasmid to confirm mutation D->E

Caption: Workflow for site-directed mutagenesis.

Conclusion

The this compound gene cluster of Vibrio anguillarum represents a sophisticated and tightly regulated system for iron acquisition, crucial for the bacterium's pathogenicity. Its organization into operons and the multi-layered regulatory network involving both protein factors and the siderophore itself highlight the elegant molecular mechanisms that have evolved to ensure survival in the iron-limited environment of a host. The experimental protocols detailed in this guide provide the foundation for further research into this fascinating system, which may lead to the development of novel strategies to combat vibriosis in aquaculture and provide broader insights into bacterial virulence.

References

The Anguibactin Iron Scavenging System: A Technical Guide to its Core Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of iron acquisition by anguibactin, a key virulence factor in the pathogenic marine bacterium Vibrio anguillarum. Understanding this high-affinity iron uptake system is critical for developing novel therapeutic strategies against vibriosis, a lethal hemorrhagic septicemia in fish and other aquatic animals. This document details the biosynthesis of the siderophore, the intricate transport machinery for the ferric-anguibactin complex, and the sophisticated regulatory network that governs its expression.

This compound Biosynthesis: A Hybrid NRPS Assembly Line

This compound is a unique siderophore containing both catecholate and hydroxamate functional groups, which endows it with a high affinity for ferric iron (Fe³⁺)[1][2][3][4]. Its synthesis is a complex process involving a series of enzymes encoded by genes located on both the pJM1 virulence plasmid and the bacterial chromosome. The core of the biosynthesis pathway relies on a non-ribosomal peptide synthetase (NRPS) assembly line.[5]

The key steps and enzymes involved are:

  • Precursor Synthesis (DHBA): The pathway begins with the synthesis of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA). This involves the enzymes AngC (putative isochorismate synthase) and AngB/G (isochorismate lyase).[1]

  • NRPS-mediated Assembly: The assembly of the this compound molecule is carried out by a series of NRPS enzymes, including AngM, AngN, and the bifunctional AngR protein. These enzymes possess distinct domains (Adenylation, Thiolation/Peptidyl Carrier Protein, Condensation, Cyclization) that activate, modify, and link the precursor molecules (DHBA, L-cysteine, and ω-N-hydroxy-histamine).[5]

  • Key Enzymes:

    • AngB/G: Possesses isochorismate lyase activity.[1]

    • AngE: A 2,3-dihydroxybenzoate-AMP ligase that activates DHBA.[1]

    • AngR: A crucial large protein that not only acts as a key NRPS enzyme but also functions as a positive transcriptional regulator of the system.[5][6][7][8]

    • Vab Genes: Some biosynthesis genes, termed vab, are located on the chromosome and are homologous to genes found in the vanchrobactin synthesis pathway, suggesting an evolutionary link.[1]

Anguibactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate AngC DHBA 2,3-Dihydroxybenzoic Acid (DHBA) Isochorismate->DHBA AngB/G DHBA_AMP DHBA-AMP DHBA->DHBA_AMP AngE NRPS_Complex NRPS Complex (AngM, AngN, AngR) DHBA_AMP->NRPS_Complex Cysteine L-Cysteine Cysteine->NRPS_Complex Histamine Histamine Hydroxy_Histamine ω-N-hydroxy-histamine Histamine->Hydroxy_Histamine Hydroxylation Hydroxy_Histamine->NRPS_Complex This compound This compound NRPS_Complex->this compound Assembly & Cyclization

Caption: this compound biosynthesis pathway. (Max Width: 760px)

Ferric-Anguibactin Transport: A Multi-Component System

Once secreted, this compound chelates environmental Fe³⁺ to form the ferric-anguibactin complex. This complex is then recognized and transported back into the bacterial cell through a dedicated, high-affinity transport system encoded primarily by the fat genes within the iron transport and biosynthesis operon (ITBO).[1][9] This process is vital for bacterial survival in iron-limited environments, such as host tissues.[10]

The transport occurs in two main stages:

  • Outer Membrane Translocation: The ferric-anguibactin complex is first recognized by the specific outer membrane receptor FatA .[1][10][11][12] The transport across the outer membrane is an energy-dependent process that relies on the TonB2-ExbB-ExbD system, which transduces the proton motive force of the inner membrane to the outer membrane receptor.[1][13]

  • Periplasmic and Inner Membrane Transport: Once in the periplasm, the complex is captured by the periplasmic binding lipoprotein, FatB .[1][9][11][14] FatB shuttles the complex to an inner membrane ATP-binding cassette (ABC) transporter. This transporter consists of two permease proteins, FatC and FatD , and an ATPase, FatE , which energizes the transport into the cytoplasm.[1][9][11][15] A homologous chromosomal ATPase, FvtE, can also contribute to this process.[16]

Anguibactin_Transport cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane FatA FatA Receptor FatB FatB (Binding Protein) FatA->FatB ABC_Transporter FatC / FatD (Permeases) FatB->ABC_Transporter Cytoplasm Cytoplasm ABC_Transporter->Cytoplasm Fe³⁺-Anguibactin FatE FatE (ATPase) FatE->ABC_Transporter Powers transport ADP ADP + Pi FatE->ADP Hydrolysis Extracellular Extracellular Space Fe_Ang Fe³⁺-Anguibactin Fe_Ang->FatA TonB TonB2 System TonB->FatA Energy ATP ATP

Caption: Ferric-anguibactin transport across the cell envelope. (Max Width: 760px)

Regulation of the this compound System

The expression of the this compound biosynthesis and transport genes is tightly regulated to ensure iron homeostasis and prevent toxicity from iron overload. The regulation occurs primarily at the transcriptional level and involves a dual-control mechanism.

  • Negative Regulation by Fur: Under iron-replete conditions, the global Ferric Uptake Regulator (Fur ) protein binds to Fe²⁺ as a cofactor. The Fur-Fe²⁺ complex then binds to specific DNA sequences (Fur boxes) in the promoter region of the iron transport and biosynthesis operon (ITBO), repressing its transcription.[1][6][7]

  • Positive Regulation by AngR: Under iron-limiting conditions, the repression by Fur is lifted. Full activation of the operon requires the AngR protein.[6][7][17] AngR is a unique bifunctional protein that, in addition to its enzymatic role in this compound synthesis, acts as a positive transcriptional regulator, enhancing the expression of the fat transport genes.[6][8][18] The expression of angR itself is also repressed by Fur under high-iron conditions.[6][17]

  • Siderophore-mediated Induction: There is evidence that this compound itself can enhance the transcription of the fatA and fatB transport genes, suggesting a positive feedback loop where the presence of the siderophore signals a need for its uptake machinery.[6]

Anguibactin_Regulation Fe_High High Iron Fur Fur Protein Fe_High->Fur activates Fe_Low Low Iron (Iron Limitation) Fe_Low->Fur inactivates AngR AngR Protein Fe_Low->AngR Allows expression Fur->AngR Represses transcription ITBO ITBO Genes (fatDCBA, angRT) Fur->ITBO Represses AngR->ITBO Activates Ang_Genes Biosynthesis Genes (angM, angN, etc.) AngR->Ang_Genes Activates Transport_Proteins Fat Transport Proteins ITBO->Transport_Proteins Expresses This compound This compound Siderophore Ang_Genes->this compound Synthesizes

Caption: Regulatory network of the this compound system. (Max Width: 760px)

Quantitative Data

Precise quantitative data for the this compound system, such as binding affinities and transport rates, are not extensively reported in the literature. However, data from closely related and functionally analogous siderophore systems can provide valuable context and estimates.

ParameterSystemValueReference / Note
Binding Affinity (Kd) Acinetobactin-Fe³⁺ complex to periplasmic binding protein BauB~160 ± 80 nM [19] (Acinetobactin is structurally and functionally similar to this compound)
Binding Affinity (Kd) Apo-acinetobactin to periplasmic binding protein BauB~300 ± 100 nM [19] (Illustrates high affinity for both iron-loaded and iron-free siderophore)
Binding Affinity (Kd) Ferric enterobactin to outer membrane receptor FepA (E. coli)< 50 nM [20] (Represents a typical high-affinity siderophore-receptor interaction)
Transport Rate Ferric enterobactin via FepA (E. coli)~100 pmol / min / 10⁹ cells [20] (Provides a benchmark for TonB-dependent siderophore uptake rates)
Growth Limitation Iron chelator (2,2'-dipyridine) concentration inhibiting V. anguillarum growth> 50 µM [21] (Indicates the concentration at which the iron acquisition system becomes essential)

Experimental Protocols

Protocol 1: Siderophore Production Detection (Chrome Azurol S Agar Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. Siderophores remove iron from the blue CAS-iron-HDTMA complex, causing a color change to orange/yellow.[22][23][24]

A. Materials & Reagents

  • CAS Stock Solution (100 mL):

    • Solution 1: 60.5 mg CAS dissolved in 50 mL ddH₂O.

    • Solution 2: 2.7 mg FeCl₃·6H₂O dissolved in 10 mL of 10 mM HCl.

    • Solution 3: 72.9 mg hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 mL ddH₂O.

  • Growth Medium: A suitable iron-limited agar medium (e.g., M9 minimal media). All glassware must be acid-washed to remove trace iron.

  • Bacterial cultures of V. anguillarum.

B. Procedure

  • Prepare CAS Dye Solution: Slowly mix Solution 1 and Solution 2. While stirring, slowly add Solution 3. The solution will turn dark blue. Autoclave and store protected from light.

  • Prepare CAS Agar Plates: Autoclave the desired growth medium (e.g., 900 mL of M9 agar). Allow it to cool to approximately 50°C in a water bath.

  • Mix Solutions: Aseptically add 100 mL of the sterile CAS dye solution to the 900 mL of molten agar. Mix gently to avoid bubbles but ensure homogeneity.

  • Pour Plates: Pour the blue CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Spot 5-10 µL of an overnight culture of the test V. anguillarum strain onto the center of the CAS agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for V. anguillarum (e.g., 25-28°C) for 24-72 hours.

  • Data Analysis: Observe the plates for the formation of a colored halo around the bacterial growth. A yellow, orange, or purple halo against the blue background indicates siderophore production. The siderophore production can be semi-quantified by calculating the Siderophore Index: (Halo diameter - Colony diameter) / Colony diameter.

Protocol 2: Ferric-Anguibactin Uptake Assay

This protocol measures the ability of bacterial cells to transport iron chelated by this compound, typically using radioactive iron (⁵⁵Fe³⁺) for sensitive detection.[9][25][26]

A. Materials & Reagents

  • Vibrio anguillarum strain to be tested.

  • Iron-limited growth medium (e.g., M9 minimal medium supplemented with 50 µM 2,2'-dipyridine).[21]

  • Purified this compound siderophore.

  • Radioactive ⁵⁵FeCl₃ solution.

  • Uptake Buffer: e.g., 0.2 M MOPS, 2% (w/v) glycerol, pH 6.8.

  • Wash Buffer: e.g., sterile saline or PBS.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with 0.45 µm nitrocellulose filters.

B. Procedure

  • Prepare Cells: Grow V. anguillarum overnight in iron-replete medium. Subculture into iron-limited medium to induce the expression of the this compound system and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Harvest and Resuspend: Harvest cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the pellet twice with cold wash buffer. Resuspend the cells in Uptake Buffer to a standardized optical density (e.g., OD₅₄₀ of 0.4).

  • Prepare ⁵⁵Fe-Anguibactin: Prepare the ferric-anguibactin complex by mixing a molar excess of purified this compound with ⁵⁵FeCl₃ in a small volume and incubating for 15-30 minutes at room temperature.

  • Initiate Uptake: Place the cell suspension in a flask and pre-incubate at the desired temperature (e.g., 26°C) with shaking for 5-10 minutes to equilibrate. To start the assay, add the pre-formed ⁵⁵Fe-anguibactin complex to the cell suspension (time zero).

  • Time Course Sampling: At various time points (e.g., 0, 2, 5, 10, 15, 20 minutes), withdraw a defined volume of the cell suspension (e.g., 500 µL).

  • Stop Uptake and Wash: Immediately filter the sample through a 0.45 µm nitrocellulose filter under vacuum. Rapidly wash the filter with two aliquots of cold wash buffer to remove non-internalized ⁵⁵Fe-anguibactin.

  • Quantify Radioactivity: Place the filter into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).

  • Data Analysis: Plot the CPM values against time. The rate of uptake can be calculated from the initial linear portion of the curve and normalized to cell number or protein concentration. As a negative control, perform the assay at 4°C or in the presence of an energy poison like 2,4-dinitrophenol (DNP) to demonstrate that uptake is an active, energy-dependent process.[25]

References

Plasmid-encoded anguibactin synthesis vs chromosomal

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Plasmid-Encoded versus Chromosomal Anguibactin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent siderophore, is a critical virulence factor for the marine pathogen Vibrio anguillarum, the causative agent of vibriosis in fish and other aquatic animals. This bacterium employs a sophisticated iron acquisition strategy that involves both plasmid-borne and chromosomal genes for the biosynthesis of this compound. This guide provides a detailed examination of the genetic organization, functional redundancy, and regulatory networks governing these two systems. We present a comparative analysis of the plasmid-encoded (pJM1-type) and chromosomal this compound synthesis pathways, summarize key quantitative and functional data, and provide detailed experimental protocols for their study. This document is intended to serve as a comprehensive resource for researchers investigating bacterial virulence, iron metabolism, and novel antimicrobial drug targets.

Genetic Organization: A Tale of Two Loci

The genetic architecture for this compound synthesis in Vibrio anguillarum is a fascinating example of genetic redundancy and specialization, distributed between the large virulence plasmid pJM1 and the bacterial chromosome.[1][2]

  • The pJM1 Virulence Plasmid: Many highly virulent serotype O1 strains of V. anguillarum harbor the 65-kb pJM1 plasmid.[1][3] This plasmid contains the majority of the genes required for both the synthesis of this compound and the transport of the ferric-anguibactin complex back into the cell.[2] Key biosynthetic genes on the pJM1 plasmid include angC (putative isochorismate synthase), angE (2,3-dihydroxybenzoate-AMP ligase), and a non-functional angA homologue which contains a frameshift mutation.[4][5] The plasmid also encodes the crucial ferric-anguibactin transport system, including the outer membrane receptor fatA and the ABC transporter components fatB, fatC, and fatD.[1][6]

  • The Chromosomal Locus: V. anguillarum also possesses a chromosomal gene cluster with significant homology to the plasmid-borne genes.[4][5] This locus contains functional homologues, designated angCch and angEch, which are redundant with their plasmid counterparts.[4] Crucially, the chromosome carries a complete and functional angAch gene, which is essential for this compound production in strains carrying the pJM1 plasmid due to the aforementioned frameshift in the plasmid's angAp.[5] The presence of these chromosomal genes suggests a complex evolutionary history, possibly originating from a chromosomally-encoded siderophore system like vanchrobactin, which is found in plasmid-less V. anguillarum strains.[1][7]

Quantitative and Functional Comparison

The interplay between the plasmid and chromosomal systems is characterized by both redundancy and essentiality. While some functions are duplicated, others are exclusively provided by one of the genetic elements, creating a robust system for iron acquisition.

FeaturePlasmid-Encoded System (pJM1)Chromosomal SystemReference(s)
Location 65-kb pJM1 virulence plasmidBacterial Chromosome[1][3]
Key Biosynthesis Genes angCp, angEp, angAp (non-functional), angM, angN, angR, angTangCch, angEch, angAch (essential)[4][5][6]
Functional Role of angC & angE Functional and involved in DHBA precursor synthesis.Functional and redundant with plasmid homologues. A double knockout of both plasmid and chromosomal genes is required to abolish this compound synthesis.[4][5]
Functional Role of angA Non-functional due to a frameshift mutation.Essential for this compound biosynthesis. A knockout of angAch abolishes siderophore production.[5]
Ferric-Anguibactin Transport System Encodes the complete transport machinery: fatA (outer membrane receptor), fatB (periplasmic binding protein), fatC/D (inner membrane permeases).Does not encode the primary this compound-specific transport system. However, some chromosomal ABC transporters (fvt series) may play an ancillary role.[1][3][8]
Regulation The angR gene on pJM1 is a key positive regulator. The system is repressed by the Ferric Uptake Regulator (Fur) protein under iron-replete conditions.Expression is also regulated by iron levels via the global Fur regulator.[1][9]
Virulence Contribution Essential for high virulence, as it encodes the complete iron transport system and key biosynthetic components.Contributes essential biosynthetic functions (angAch) and provides functional redundancy (angCch, angEch), thereby supporting the overall virulence.[4][10]

Signaling Pathways and Molecular Mechanisms

The synthesis and transport of this compound involve a series of coordinated enzymatic reactions and transport events, tightly regulated by iron availability.

This compound Biosynthesis Pathway

This compound is a mixed-type siderophore containing both catecholate and hydroxamate moieties, synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. The process begins with the synthesis of the catechol precursor 2,3-dihydroxybenzoic acid (DHBA).

Anguibactin_Biosynthesis cluster_legend Legend Chorismate Chorismate AngC AngC (p/c) Chorismate->AngC Isochorismate Synthase DHBA 2,3-Dihydroxybenzoic acid (DHBA) AngE AngE (p/c) DHBA->AngE DHBA Activation Intermediate Thiazoline Ring Formation This compound This compound Intermediate->this compound Assembly & Release AngC->DHBA Isochorismate Lyase (AngB/G) NRPS NRPS Machinery (AngM, AngN, etc.) AngE->NRPS AngA AngA (c) AngA->NRPS Precursor Synthesis NRPS->Intermediate p_c Plasmid or Chromosome c_only Chromosome Only

Caption: this compound biosynthesis pathway showing key enzymes and precursors.

Ferric-Anguibactin Transport Pathway

Once this compound chelates ferric iron (Fe³⁺) in the extracellular environment, the resulting complex is transported into the bacterial cytoplasm through a multi-component system primarily encoded by the pJM1 plasmid.[11][12] This process is energized by the TonB-ExbB-ExbD complex.[1]

Ferric_Anguibactin_Transport cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane FatA FatA Receptor FatB FatB (Periplasmic Binding Protein) FatA->FatB Transport FatCD FatC/FatD (Permease) FatB->FatCD Shuttle Cytoplasm Cytoplasm FatCD->Cytoplasm ATP-dependent Transport TonB TonB Complex TonB->FatA Energy Transduction Fe_Ang Fe³⁺-Anguibactin Fe_Ang->FatA

Caption: Transport of the Ferric-Anguibactin complex across the cell envelope.

Regulatory Network

The expression of this compound synthesis and transport genes is tightly controlled by iron availability, primarily through the Ferric Uptake Regulator (Fur). Under iron-rich conditions, Fur binds to specific DNA sequences (Fur boxes) in the promoter regions of target genes, repressing their transcription.[5] Under iron-limiting conditions, Fur repression is lifted. Additionally, the plasmid-encoded protein AngR acts as a positive transcriptional activator, enhancing the expression of the iron transport and biosynthesis operon.[1][13] The small RNA RyhB has also been implicated in promoting the expression of some this compound-related genes.[9]

Anguibactin_Regulation Iron_High High Iron Fur Fur Protein Iron_High->Fur activates Iron_Low Low Iron Iron_Low->Fur inactivates Ang_Genes This compound genes (fatA, angC, angE, etc.) Fur->Ang_Genes represses AngR AngR (Activator) AngR->Ang_Genes activates RyhB RyhB (sRNA) RyhB->Ang_Genes promotes

Caption: Simplified regulatory network for the this compound system.

Detailed Experimental Protocols

Investigating the distinct roles of plasmid and chromosomal genes requires precise genetic manipulation and sensitive detection assays.

Protocol: Construction of Gene Deletion Mutants

This protocol describes the generation of single and double gene knockouts in V. anguillarum using homologous recombination, a technique often referred to as recombineering.[14]

Objective: To create targeted, in-frame deletions of genes such as angEp and angEch to study their function.

Materials:

  • V. anguillarum 775 wild-type strain.

  • Suicide vector (e.g., pDM4, a CmR vector containing the sacB gene for counter-selection).

  • E. coli donor strain for conjugation (e.g., SM10 λpir).

  • Primers to amplify flanking regions of the target gene.

  • Restriction enzymes, T4 DNA ligase.

  • LB agar plates with appropriate antibiotics (e.g., Chloramphenicol) and 5% sucrose for counter-selection.

Methodology:

  • Constructing the Deletion Vector:

    • Using PCR, amplify ~500 bp regions immediately upstream ("Up") and downstream ("Down") of the target gene from V. anguillarum genomic DNA.

    • Design primers with unique restriction sites.

    • Digest the "Up" and "Down" PCR products and the suicide vector with the corresponding restriction enzymes.

    • Ligate the "Up" and "Down" fragments into the digested suicide vector. This creates a plasmid carrying the flanking regions of the target gene but not the gene itself.

    • Transform the ligation product into an E. coli donor strain.

  • Conjugation:

    • Mate the E. coli donor strain carrying the deletion vector with the recipient V. anguillarum strain on an LB plate for 4-6 hours.

  • Selection of Single Crossovers (Merodiploids):

    • Resuspend the mating mixture and plate onto selective agar containing an antibiotic to select against the E. coli donor and an antibiotic corresponding to the suicide vector's resistance marker (e.g., Chloramphenicol) to select for V. anguillarum that have integrated the plasmid into their genome via a single homologous recombination event.

    • Incubate at 25°C.

  • Selection of Double Crossovers (Gene Deletion):

    • Inoculate single crossover colonies into LB broth without antibiotics and grow overnight to allow for a second recombination event to occur, which will excise the plasmid backbone.

    • Plate serial dilutions of the overnight culture onto LB agar containing 5% sucrose. The sacB gene on the suicide vector backbone converts sucrose into a toxic product, so only cells that have lost the vector will grow.

  • Screening and Confirmation:

    • Patch sucrose-resistant colonies onto plates with and without the selection antibiotic (e.g., Chloramphenicol). Colonies that grow on sucrose but not on the antibiotic have lost the plasmid and are potential double-crossover mutants.

    • Confirm the gene deletion via PCR using primers that flank the target gene. The PCR product from the mutant will be smaller than the product from the wild-type.

    • To create a double mutant (e.g., ΔangEpΔangEch), repeat the entire procedure using the confirmed single mutant as the recipient strain.

Protocol: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[15][16] Siderophores will remove iron from the blue CAS-iron complex, resulting in a color change to orange/yellow.

Objective: To quantify the production of this compound by wild-type and mutant V. anguillarum strains.

Materials:

  • CAS agar plates or CAS liquid solution.

  • Bacterial cultures grown under iron-limiting conditions (e.g., in CM9 minimal medium supplemented with an iron chelator like EDDA).[4]

  • Spectrophotometer (for liquid assay).

Methodology (Liquid Assay):

  • Prepare CAS Assay Solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

    • Solution 3 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add Solution 3 to the mixture. The resulting solution should be deep blue. Autoclave and store in the dark.

  • Culture Preparation:

    • Grow V. anguillarum strains in iron-deficient medium until the late logarithmic phase.

    • Pellet the cells by centrifugation (e.g., 10,000 x g for 10 min).

    • Collect the cell-free supernatant.

  • Assay:

    • In a 96-well plate or cuvette, mix 100 µl of cell-free supernatant with 100 µl of the CAS assay solution.

    • Use uninoculated iron-deficient medium as a reference control (Ar).

    • Incubate at room temperature for approximately 1-2 hours.

  • Quantification:

    • Measure the absorbance of the sample (As) and the reference control (Ar) at 630 nm.

    • Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [ (Ar - As) / Ar ] x 100

    • A higher percentage indicates greater siderophore production.

Protocol: Complementation of Mutants

This protocol is used to confirm that an observed phenotype (e.g., loss of siderophore production) is due to the specific gene deletion and not to polar effects or unintended mutations.

Objective: To restore this compound synthesis in a mutant strain by reintroducing a functional copy of the deleted gene.

Materials:

  • The confirmed mutant V. anguillarum strain.

  • A broad-host-range expression vector (e.g., pMMB208).[17]

  • Primers to amplify the full coding sequence and promoter region of the wild-type gene.

  • Restriction enzymes, T4 DNA ligase.

  • E. coli strain for cloning and conjugation.

Methodology:

  • Clone the Wild-Type Gene:

    • PCR amplify the full wild-type gene (e.g., angAch) from V. anguillarum 775 genomic DNA.

    • Clone the PCR product into the expression vector.

    • Transform the recombinant plasmid into an E. coli donor strain.

  • Introduce Plasmid into Mutant:

    • Conjugate the E. coli donor carrying the complementation plasmid into the target V. anguillarum mutant strain.

    • Select for transconjugants on agar plates containing an antibiotic appropriate for the expression vector.

  • Phenotypic Analysis:

    • Assess the complemented mutant for the restoration of the phenotype. For example, perform a CAS assay to confirm that siderophore production is restored to wild-type or near-wild-type levels.

    • Include a control where the mutant is transformed with the empty expression vector to ensure that the vector itself does not alter the phenotype.

Conclusion and Future Directions

The this compound synthesis system in Vibrio anguillarum is a prime example of genomic plasticity, where essential virulence functions are distributed between the chromosome and a mobile genetic element. The plasmid provides a nearly complete, potent iron acquisition system, while the chromosome provides an essential component (angAch) and functional backups (angCch, angEch), ensuring the system's resilience.[4][5] This dual-location strategy likely confers a significant adaptive advantage, allowing the bacterium to thrive in the iron-limited environment of a host.

For drug development professionals, the components of the this compound synthesis and transport pathways represent attractive targets. The outer membrane receptor FatA is surface-exposed and essential for iron uptake, making it a potential vaccine candidate or a target for small molecule inhibitors.[3] Similarly, the enzymes of the NRPS machinery are highly specific and critical for siderophore assembly, offering further opportunities for targeted antimicrobial strategies. Understanding the intricate details of both the plasmid and chromosomal contributions is paramount for developing effective interventions against this important fish pathogen.

References

Anguibactin: A Key Virulence Factor in Fish Pathogens - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibriosis, a hemorrhagic septicemia primarily caused by bacteria of the genus Vibrio, poses a significant threat to the aquaculture industry worldwide. A critical determinant of virulence in many pathogenic strains, particularly Vibrio anguillarum, is the ability to acquire iron from the host environment. This is facilitated by high-affinity iron chelators known as siderophores. Among these, anguibactin, a plasmid-encoded siderophore, has been identified as a primary virulence factor. This technical guide provides a comprehensive overview of this compound, detailing its structure, biosynthesis, transport, and regulation. We present quantitative data on its impact on virulence, detailed methodologies for key experimental procedures, and visualizations of the relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers investigating bacterial pathogenesis and for professionals involved in the development of novel therapeutic strategies to combat vibriosis in aquaculture.

Introduction

Iron is an essential nutrient for most living organisms, playing a crucial role in various metabolic processes. However, the concentration of free iron in host tissues is extremely low, as it is tightly bound to proteins such as transferrin and lactoferrin. To overcome this iron-limited environment, pathogenic bacteria have evolved sophisticated iron acquisition systems, one of the most effective being the production of siderophores.

Vibrio anguillarum, a Gram-negative bacterium, is a major causative agent of vibriosis in a wide range of marine fish and shellfish.[1] The virulence of many V. anguillarum serotype O1 strains is strongly associated with the presence of a 65-kb virulence plasmid, designated pJM1.[2] This plasmid encodes the genetic machinery for the biosynthesis and transport of the siderophore this compound, a highly efficient iron scavenger. The pJM1-cured strain of V. anguillarum exhibits a dramatically lower virulence, with a reported difference in LD50 of greater than 104, highlighting the critical role of the this compound system in the pathogenesis of vibriosis.[2]

This guide will delve into the molecular and genetic basis of this compound's function as a virulence factor, providing the technical details necessary for its study and for the exploration of its potential as a therapeutic target.

The this compound System: Structure and Function

This compound is a unique siderophore composed of a 2,3-dihydroxybenzoic acid (DHBA) moiety linked to N-hydroxyhistamine through a thiazoline ring. This structure provides multiple chelation sites for ferric iron (Fe³⁺), forming a stable complex that can be specifically recognized and internalized by the bacterium.

The primary function of this compound is to sequester iron from the host's iron-binding proteins. Once secreted by the bacterium, this compound binds to ferric iron in the extracellular environment. The resulting ferric-anguibactin complex is then recognized by a specific outer membrane receptor on the bacterial surface, initiating its transport into the cell. This process allows V. anguillarum to thrive in the otherwise iron-depleted host tissues, leading to systemic infection.

Data Presentation: The Impact of this compound on Virulence

The contribution of the this compound system to the virulence of V. anguillarum has been quantified in several studies. The most striking evidence comes from comparative LD50 (Lethal Dose, 50%) experiments in fish models.

StrainRelevant Genotype/PhenotypeFish ModelLD50 (CFU/fish)Reference
V. anguillarum 775Wild-type (pJM1 plasmid present)Rainbow trout (Oncorhynchus mykiss)< 1 x 10²[2]
V. anguillarum 775.1BpJM1-cured (this compound deficient)Rainbow trout (Oncorhynchus mykiss)> 1 x 10⁶[2]

Note: The table illustrates the dramatic increase in the number of bacteria required to cause mortality in the absence of the this compound system.

Further quantitative data comes from gene expression studies, which demonstrate the upregulation of this compound biosynthesis and transport genes under iron-limiting conditions, mimicking the host environment.

GeneFunctionConditionFold Change in ExpressionReference
angBThis compound biosynthesisIron-limited vs. Iron-repleteSignificantly upregulated[3]
fatAFerric-anguibactin receptorIron-limited vs. Iron-repleteSignificantly upregulated[3]

Experimental Protocols

Siderophore Production Assessment: Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting and quantifying siderophore production. It relies on the principle that siderophores will remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange.

Materials:

  • CAS Stock Solution:

    • 60.5 mg Chrome Azurol S

    • Dissolve in 50 ml of deionized water.

  • HDTMA Solution:

    • 72.9 mg hexadecyltrimethylammonium bromide (HDTMA)

    • Dissolve in 40 ml of deionized water.

  • FeCl₃ Solution:

    • 1 mM FeCl₃ in 10 mM HCl.

  • CAS Assay Solution (for liquid assay):

    • Slowly mix the HDTMA solution with the CAS stock solution while stirring.

    • Add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture and bring the final volume to 100 ml with deionized water.

  • CAS Agar Plates (for plate assay):

    • Prepare a suitable growth medium (e.g., M9 minimal medium) with 1.5% agar. Autoclave.

    • Prepare the CAS assay solution as described above and filter-sterilize.

    • Cool the autoclaved agar to approximately 50°C.

    • Aseptically mix 9 parts of the molten agar with 1 part of the CAS assay solution.

    • Pour into sterile petri dishes.

Protocol (Plate Assay):

  • Culture V. anguillarum strains (wild-type and mutants) in an iron-deficient medium to induce siderophore production.

  • Spot 10 µL of each bacterial culture onto the surface of a CAS agar plate.[4]

  • Incubate the plates at the optimal growth temperature for V. anguillarum (e.g., 25°C) for 24-48 hours.

  • Observe the formation of an orange halo around the bacterial colonies. The diameter of the halo is proportional to the amount of siderophore produced.

Protocol (Liquid Assay):

  • Grow bacterial cultures in an iron-deficient liquid medium.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS assay solution.[5]

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates siderophore production.

Construction of Isogenic Mutants: Allelic Exchange

Creating isogenic mutants is essential for elucidating the function of specific genes in the this compound system. Allelic exchange, or homologous recombination, is a common method for generating targeted gene knockouts.

General Workflow:

  • Construct a Suicide Vector:

    • Clone the upstream and downstream flanking regions of the target gene into a suicide vector (a plasmid that cannot replicate in the recipient bacterium).

    • A selectable marker (e.g., an antibiotic resistance gene) is often included between the flanking regions to facilitate the selection of recombinants.

  • Introduce the Vector into V. anguillarum:

    • Transfer the suicide vector from a donor E. coli strain (e.g., S17-1 λpir) to V. anguillarum via conjugation.

  • Select for Single Crossover Events:

    • Plate the conjugation mixture on a selective medium that allows the growth of V. anguillarum but not the E. coli donor, and which selects for the integration of the suicide vector into the chromosome (using the antibiotic resistance marker on the vector).

  • Select for Double Crossover Events (Gene Replacement):

    • Culture the single-crossover integrants in a non-selective medium to allow for a second recombination event to occur, which will excise the vector backbone.

    • Select for the loss of the suicide vector. This can be achieved through various methods, such as counter-selection using a gene like sacB (which confers sucrose sensitivity) present on the suicide vector.

  • Screen for the Desired Mutant:

    • Screen the resulting colonies by PCR to confirm the deletion of the target gene and the absence of the suicide vector.

Virulence Assessment: Fish Challenge Model

In vivo experiments using a relevant fish model are crucial for determining the contribution of this compound to virulence.

Materials:

  • Healthy, disease-free fish (e.g., rainbow trout, zebrafish).

  • Wild-type and mutant V. anguillarum strains.

  • Sterile phosphate-buffered saline (PBS) or saline solution.

  • Aquaria with controlled temperature and water quality.

Protocol:

  • Grow wild-type and mutant V. anguillarum strains to mid-logarithmic phase.

  • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (CFU/ml).

  • Divide the fish into experimental groups (e.g., control, wild-type infection, mutant infection).

  • Challenge the fish with the bacterial suspensions via a relevant route of infection, such as intraperitoneal injection or immersion.

  • Monitor the fish daily for clinical signs of vibriosis (e.g., lethargy, skin lesions, hemorrhages) and record mortality over a period of 7-14 days.

  • Calculate the LD50 for each bacterial strain.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anguibactin_Biosynthesis cluster_precursors Precursor Synthesis cluster_biosynthesis This compound Assembly Chorismate Chorismate AngC_E_A AngC, AngE, AngA (DHBA synthesis) Chorismate->AngC_E_A Histidine Histidine AngH_U AngH, AngU (N-hydroxyhistamine synthesis) Histidine->AngH_U NRPS_machinery AngM, AngN, AngR (Non-Ribosomal Peptide Synthesis) AngC_E_A->NRPS_machinery DHBA AngH_U->NRPS_machinery N-hydroxyhistamine This compound This compound NRPS_machinery->this compound

Caption: this compound biosynthesis pathway in V. anguillarum.

Ferric_Anguibactin_Transport cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound Apo-anguibactin Ferric_this compound Ferric-anguibactin This compound->Ferric_this compound chelates Fe3 Fe³⁺ Fe3->Ferric_this compound FatA FatA Receptor Ferric_this compound->FatA OM Outer Membrane IM Inner Membrane FatB FatB FatC_D FatC/D (Permease) FatB->FatC_D Iron_release Iron Release & Utilization FatA->FatB TonB-dependent FatC_D->Iron_release FatE FatE (ATPase) FatE->FatC_D ATP hydrolysis Gene_Knockout_Workflow start Start: Identify Target Gene construct_vector Construct Suicide Vector (Flanking regions + marker) start->construct_vector conjugation Conjugate Vector into *V. anguillarum* construct_vector->conjugation select_single Select for Single Crossover (Vector Integration) conjugation->select_single select_double Counter-select for Double Crossover (Excision) select_single->select_double screen_mutants Screen Colonies by PCR select_double->screen_mutants confirm_phenotype Confirm Phenotype (e.g., CAS assay, virulence test) screen_mutants->confirm_phenotype end_mutant Verified Isogenic Mutant confirm_phenotype->end_mutant

References

A Technical Guide to the Unique Catecholate-Hydroxamate Structure of Anguibactin

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Anguibactin is a potent, plasmid-encoded siderophore produced by the fish pathogen Vibrio anguillarum and is a critical virulence factor for this bacterium. Its significance lies in its unique hybrid chemical structure, which incorporates both catecholate and hydroxamate moieties for the chelation of ferric iron (Fe³⁺). This mixed-ligand architecture distinguishes it from more common siderophores that typically rely on only one class of chelating group. This guide provides an in-depth analysis of this compound's structure, biosynthesis, and mechanism of iron acquisition, targeted at researchers, scientists, and professionals in drug development. It includes a compilation of quantitative data, detailed experimental protocols derived from seminal studies, and visualizations of key biological pathways.

The Unique Chemical Structure of this compound

This compound's structure is a fascinating example of molecular engineering by nature, combining distinct chemical groups to create a highly effective iron scavenger. Its formal chemical name is ω-N-hydroxy-ω-N-[[2'-(2",3"-dihydroxyphenyl)thiazolin-4'-yl]carboxy]histamine.

Core Components and Chelating Moieties

The backbone of this compound is derived from three primary precursor molecules:

  • 2,3-Dihydroxybenzoic Acid (DHBA): This component provides the catecholate group, a classic iron-chelating moiety known for its high affinity for Fe³⁺.

  • L-Cysteine: This amino acid undergoes cyclization to form a thiazoline ring, which serves as a central scaffold for the molecule.

  • N-hydroxyhistamine: This derivative of histamine provides the hydroxamate functional group, the second iron-ligating site.

The combination of a catecholate and a hydroxamate group within a single molecule allows this compound to coordinate ferric iron with high avidity, forming a stable 1:1 complex.

Structural and Spectroscopic Data

The precise characterization of this compound has been accomplished through a combination of mass spectrometry, spectroscopy, and X-ray crystallography of its anhydro derivative.

ParameterValueReference
Molecular Ion (M+) m/z 348
Elemental Composition C₁₅H₁₆N₄O₄S
UV Absorbance (Ferric Complex) 510 nm
Resonance Raman Peaks (cm⁻¹) 1367, 1447, 1469, 1538
Table 1: Spectroscopic and Mass Spectrometry Data for this compound.

Crystallographic analysis was performed on anhydrothis compound, a stable derivative where the thiazoline ring is oxidized to a thiazole. This provided critical insights into the molecule's three-dimensional conformation.

ParameterValueReference
Crystal System Monoclinic
Space Group C2/c
a (Å) 22.71 (5)
b (Å) 8.052 (6)
c (Å) 15.879 (18)
β (deg) 95.72 (9)
**Volume (ų) **2889.2
Z 8
Final R-factor 0.048
Table 2: Crystallographic Data for Anhydrothis compound.

Biosynthesis of this compound

The assembly of this compound is a complex process directed by a suite of genes located on the 65-kb pJM1 virulence plasmid and supplemented by genes on the chromosome of V. anguillarum. The pathway relies on a Nonribosomal Peptide Synthetase (NRPS) system, an enzymatic assembly line that builds the molecule step-by-step.

Genetic Framework

The core biosynthetic genes are organized in an operon on the pJM1 plasmid. Key enzymes include:

  • AngB, AngC, AngE: Involved in the synthesis and activation of the 2,3-dihydroxybenzoic acid (DHBA) precursor.

  • AngM, AngN: These are large NRPS enzymes that contain multiple domains responsible for activating the precursors (cysteine and N-hydroxyhistamine), catalyzing peptide bond formation, and forming the thiazoline ring.

  • Vab Genes: Chromosomally encoded proteins that also contribute to the synthesis of the DHBA precursor.

The expression of these genes is tightly regulated by the availability of iron, primarily through the Fur (Ferric uptake regulator) protein.

G Chorismate Chorismate DHBA 2,3-Dihydroxy- benzoic Acid (DHBA) Chorismate->DHBA AngB, AngC, VabA AngE AngE (AMP Ligase) DHBA->AngE Activated_DHBA Activated DHBA (DHB-AMP) AngE->Activated_DHBA NRPS_Complex NRPS Complex (AngM, AngN) Activated_DHBA->NRPS_Complex Loading Cysteine L-Cysteine Cysteine->NRPS_Complex Loading & Cyclization Histamine Histamine Hydroxyhistamine N-hydroxyhistamine Histamine->Hydroxyhistamine Hydroxylation Hydroxyhistamine->NRPS_Complex Loading This compound This compound NRPS_Complex->this compound Condensation & Release

Figure 1: Simplified biosynthetic pathway of this compound via the NRPS system.

Mechanism of Iron Acquisition

The function of this compound is to sequester environmental iron and transport it into the bacterial cell. This process involves extracellular chelation followed by receptor-mediated uptake.

  • Chelation: In the iron-limited extracellular environment, this compound binds to a ferric iron (Fe³⁺) ion. The deprotonated catechol and hydroxamate groups act as bidentate ligands, wrapping around the iron atom to form a stable, soluble octahedral complex.

  • Recognition and Transport: The resulting ferric-anguibactin complex is recognized by a specific TonB-dependent outer membrane receptor, FatA. Binding to FatA initiates the translocation of the complex across the outer membrane into the periplasm. This step is energized by the TonB-ExbB-ExbD complex.

  • Periplasmic and Inner Membrane Transport: Once in the periplasm, the complex is shuttled to the inner membrane by the FatB protein. The FatC and FatD proteins, forming an ABC transporter, then move the complex across the inner membrane into the cytoplasm.

  • Iron Release: Inside the cytoplasm, the ferric iron is reduced to its ferrous (Fe²⁺) state and released from this compound. The free iron can then be utilized by the cell for various metabolic processes.

G cluster_extracellular Extracellular Space cluster_membranes Cell Envelope cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm Ang This compound FeAng Ferric-Anguibactin Complex Ang->FeAng Fe3 Fe³⁺ Fe3->FeAng FatA FatA Receptor FeAng->FatA Binding FatB FatB FatA->FatB Translocation FatCD FatC/D (ABC Transporter) FatB->FatCD Fe2 Fe²⁺ (Utilized) FatCD->Fe2 Iron Release (Reduction) ApoAng Apo-Anguibactin FatCD->ApoAng

Figure 2: Ferric-anguibactin transport workflow across the bacterial cell envelope.

Key Experimental Protocols

The study of this compound has relied on several key experimental methodologies. The following sections provide a generalized overview of these protocols based on published literature.

Isolation and Purification of this compound

This protocol is based on the methods described for isolating this compound from iron-deficient cultures of V. anguillarum.

  • Culture Growth: V. anguillarum 775(pJM1) is grown in an iron-deficient medium, such as CM9 minimal medium, supplemented with an iron chelator like ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA) to induce siderophore production.

  • Supernatant Collection: Bacterial cells are removed from the culture by centrifugation, and the cell-free supernatant is collected.

  • Resin Adsorption: The supernatant is passed through a column packed with Amberlite XAD-7 resin. This compound and other hydrophobic molecules adsorb to the resin.

  • Elution: The column is washed with deionized water, and this compound is subsequently eluted with methanol.

  • Gel Filtration Chromatography: The methanol eluate is concentrated and further purified by gel filtration chromatography using a Sephadex LH-20 column, with methanol as the mobile phase.

  • Purity Analysis: Fractions are collected and analyzed for purity using thin-layer chromatography (TLC) and by testing for iron-chelating activity using the chrome azurol S (CAS) assay.

This compound Activity Bioassay

This bioassay determines the growth-promoting activity of purified this compound.

  • Indicator Strain: A siderophore-deficient mutant of V. anguillarum is used as the indicator strain.

  • Assay Plates: The indicator strain is seeded into an iron-deficient agar medium.

  • Sample Application: A sterile paper disc impregnated with the purified this compound solution is placed on the agar surface.

  • Incubation: The plate is incubated until bacterial growth is evident.

  • Result Interpretation: A zone of enhanced bacterial growth around the disc indicates that the purified compound has siderophore activity and can supply iron to the deficient mutant.

G cluster_analysis Analysis Culture 1. Grow V. anguillarum in low-iron medium Harvest 2. Harvest Cell-Free Supernatant Culture->Harvest XAD7 3. Adsorption on XAD-7 Resin Harvest->XAD7 LH20 4. Gel Filtration on Sephadex LH-20 XAD7->LH20 PureAng 5. Purified This compound LH20->PureAng Characterization Structural Characterization (MS, NMR, UV-Vis) PureAng->Characterization Bioassay Growth Promotion Bioassay PureAng->Bioassay

Figure 3: General experimental workflow for this compound isolation and analysis.

Significance and Future Directions

The unique catecholate-hydroxamate structure of this compound makes it a subject of significant interest beyond its role in marine microbiology.

  • Virulence: As an essential component of the iron acquisition system, this compound is a key determinant of virulence for V. anguillarum. Understanding

Anguibactin Production in Vibrio Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of anguibactin production across different Vibrio species. This compound is a potent siderophore, a small molecule with a high affinity for iron, which plays a crucial role in the virulence of several pathogenic Vibrio species by facilitating iron acquisition from their hosts. Understanding the biosynthesis, regulation, and distribution of this compound is paramount for developing novel therapeutic strategies against these economically and clinically significant bacteria.

Overview of this compound Production in Vibrio

This compound was first identified in the fish pathogen Vibrio anguillarum, where it is a key virulence factor.[1][2] Its production is most commonly associated with highly virulent serotype O1 strains of V. anguillarum that harbor the pJM1-type virulence plasmid.[3][4] However, research has revealed a more complex distribution of this compound biosynthesis genes. A functional, chromosomally encoded this compound system has been identified in Vibrio harveyi, a pathogen affecting a wide range of marine animals.[3][5] Furthermore, some studies indicate that this compound is produced by Vibrio campbellii but not by all strains classified as V. harveyi.[6] The marine bacterium Vibrio sp. DS40M4 has also been found to produce this compound.

The genetic determinants for this compound biosynthesis are encoded by the ang gene cluster. In V. anguillarum serotype O1, most of these genes are located on the pJM1 plasmid, while some essential genes are found on the chromosome.[3] In contrast, V. harveyi possesses a homologous ang gene cluster located on its chromosome.[3] This discovery has led to evolutionary hypotheses suggesting a possible transfer of the this compound system between these species.

Data on this compound Production

Quantitative data on this compound production across different Vibrio species is not extensively available in a standardized format, making direct comparisons challenging. However, qualitative and semi-quantitative assessments have been made using bioassays.

Table 1: this compound Production in Selected Vibrio Species and Strains

Species/StrainGenetic Locus of ang GenesThis compound ProductionMethod of DetectionReference(s)
Vibrio anguillarum 775 (pJM1)Plasmid (pJM1) and ChromosomeYesBioassay, Mass Spectrometry[2][3]
Vibrio harveyi HY01ChromosomeYesBioassay, Mass Spectrometry[3][7]
Vibrio harveyi BAA-1116ChromosomeYesBioassay[7]
Vibrio campbelliiChromosomeYesNot specified[6]
Vibrio sp. DS40M4Not specifiedYesNot specified
Vibrio anguillarum (pJM1-less strains)N/ANoBioassay[3]

Note: The CAS (Chrome Azurol S) assay is a common method for detecting and semi-quantifying siderophore production. A larger halo diameter on a CAS agar plate generally indicates higher siderophore production. However, direct quantitative comparisons between studies are difficult due to variations in experimental conditions.

Signaling and Biosynthetic Pathways

The production of this compound is a complex process involving a series of enzymatic reactions and is tightly regulated in response to iron availability.

This compound Biosynthesis Pathway

This compound is a mixed-type siderophore containing both catechol and hydroxamate functional groups, which contribute to its high affinity for ferric iron.[1] The biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS) machinery. The key precursor molecules are chorismic acid, L-cysteine, and histamine. A simplified representation of the this compound biosynthesis pathway is depicted below.

Anguibactin_Biosynthesis Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic acid (DHBA) Chorismate->DHBA angB, angC, angA Anguibactin_precursor Intermediate Precursor DHBA->Anguibactin_precursor angE, angM, angN (NRPS) L-Cysteine L-Cysteine Thiazoline Thiazoline ring formation L-Cysteine->Thiazoline angM, angN (NRPS) Thiazoline->Anguibactin_precursor Histamine Histamine Histamine->Anguibactin_precursor angH This compound This compound Anguibactin_precursor->this compound angT (Thioesterase) Anguibactin_Regulation Fe_high High Iron Fur Fur Fe_high->Fur activates Fe_low Low Iron AngR_gene angR gene Fe_low->AngR_gene de-repression ang_genes This compound biosynthesis genes (angA, B, C, E, H, M, N, T) Fe_low->ang_genes de-repression Fur->AngR_gene represses Fur->ang_genes represses AngR_protein AngR protein AngR_gene->AngR_protein expression AngR_protein->ang_genes activates fat_genes Iron transport genes (fatA, B, C, D) AngR_protein->fat_genes activates This compound This compound ang_genes->this compound biosynthesis This compound->fat_genes enhances transcription CAS_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cas Prepare CAS agar plates inoculate Inoculate bacteria onto CAS plates prep_cas->inoculate prep_culture Grow bacterial cultures prep_culture->inoculate incubate Incubate plates (24-48h) inoculate->incubate observe Observe for halo formation incubate->observe measure Measure halo diameter observe->measure Gene_Knockout_Workflow cluster_construct Vector Construction cluster_transfer Vector Transfer cluster_selection1 First Selection cluster_selection2 Second Selection cluster_verify Verification amplify Amplify flanking regions of target gene clone Clone into suicide vector amplify->clone conjugate Conjugate vector into Vibrio clone->conjugate select1 Select for single crossovers (integration) conjugate->select1 select2 Select for double crossovers (excision) select1->select2 screen Screen colonies by PCR for deletion select2->screen

References

The pJM1 Plasmid: A Linchpin in Anguibactin Production and Vibrio anguillarum Virulence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pJM1 plasmid, a ~65 kb extrachromosomal element in the marine pathogen Vibrio anguillarum, is a critical determinant of virulence, primarily through its orchestration of the biosynthesis and transport of the siderophore anguibactin. This high-affinity iron chelator enables the bacterium to scavenge iron from its host, a crucial step in establishing infection. This technical guide provides a comprehensive overview of the role of the pJM1 plasmid in this compound production, detailing the genetic organization, regulatory circuits, and key molecular players involved. We present quantitative data on this compound production, detailed experimental protocols for studying this system, and visual representations of the underlying biological pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction

Iron is an essential nutrient for most living organisms, playing a vital role in numerous cellular processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, pathogenic bacteria have evolved sophisticated iron acquisition systems, among which the production of siderophores is a common and effective strategy. Vibrio anguillarum, the causative agent of vibriosis in fish and other marine organisms, utilizes the siderophore this compound to sequester iron from its host. The genetic determinants for the this compound biosynthesis and transport system are predominantly located on the virulence plasmid pJM1.[1][2][3] The presence of this plasmid is strongly correlated with the high-virulence phenotype of V. anguillarum strains.[1] Understanding the molecular mechanisms governed by the pJM1 plasmid is therefore crucial for the development of novel therapeutic strategies against vibriosis.

Genetic Organization of the this compound Biosynthesis and Transport Systems on pJM1

The pJM1 plasmid harbors a suite of genes organized into operons that encode the enzymatic machinery for this compound synthesis and the components of its transport system.

This compound Biosynthesis Genes

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The key genes involved are:

  • angA, angB, angC, angD, angE : These genes are involved in the synthesis of the precursor 2,3-dihydroxybenzoic acid (DHBA). While some of these genes have homologs on the chromosome, the pJM1-encoded genes are critical for robust this compound production.

  • angM, angN, angR, angT : These genes encode the core NRPS machinery responsible for assembling this compound from its precursors, including DHBA and cysteine. AngR, in addition to its biosynthetic role, also functions as a transcriptional activator.

Ferric-Anguibactin Transport Genes

Once this compound chelates ferric iron (Fe³⁺) in the extracellular environment, the resulting ferric-anguibactin complex is transported back into the bacterial cell through a dedicated transport system encoded by the fat (ferric this compound transport) operon . This operon includes:

  • fatA : Encodes the outer membrane receptor protein that specifically recognizes and binds the ferric-anguibactin complex.

  • fatB : Encodes a periplasmic binding protein that receives the ferric-anguibactin complex from FatA.

  • fatC and fatD : Encode inner membrane permease and ATPase components, respectively, of an ABC (ATP-binding cassette) transporter that facilitates the translocation of the ferric-anguibactin complex across the cytoplasmic membrane.

Regulation of this compound Production

The expression of the this compound biosynthesis and transport genes is tightly regulated in response to iron availability, ensuring that the system is activated only under iron-limiting conditions. This regulation occurs at the transcriptional level and involves a network of regulators.

Negative Regulation by Fur

Under iron-replete conditions, the global ferric uptake regulator (Fur) protein binds to iron and acts as a repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of the ang and fat operons, blocking transcription.

Positive Regulation by AngR and TAFr

Under iron-limiting conditions, Fur repression is lifted. Full activation of the this compound system requires the plasmid-encoded transcriptional activator AngR and a trans-acting factor, TAFr . AngR, whose expression is also iron-regulated, acts as a positive regulator, enhancing the transcription of the fat operon and its own gene. TAFr further enhances this activation. The siderophore this compound itself has also been suggested to play a positive role in the regulation of the transport and biosynthesis genes.

Quantitative Data on this compound Production

The following tables summarize quantitative data related to the pJM1-mediated this compound system.

Table 1: this compound Production in Vibrio anguillarum Strains

StrainRelevant Genotype/PlasmidThis compound Production LevelReference
775Wild-type (pJM1)High[4][5]
H775-3pJM1-curedNone[4]
531ApJHC1 (pJM1-like)Hyperproducer[4][5]
775 (angR mutant)pJM1 with angR mutationSignificantly reduced/abolished[4]

Table 2: Minimum Inhibitory Concentration (MIC) of EDDA for Vibrio anguillarum Strains

StrainRelevant Genotype/PlasmidMIC of EDDA (µg/mL)Reference
775Wild-type (pJM1)High[4]
H775-3pJM1-curedLow[4]
775 (fatA mutant)pJM1 with fatA mutationLow[6]

Note: EDDA (ethylenediamine-di-o-hydroxyphenylacetic acid) is an iron chelator used to create iron-limiting conditions. A higher MIC indicates a more efficient iron acquisition system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the pJM1-anguibactin system.

Plasmid Curing

Objective: To eliminate the pJM1 plasmid from V. anguillarum to create a plasmid-less strain for comparative studies.

Protocol:

  • Grow a single colony of V. anguillarum harboring the pJM1 plasmid overnight in Tryptic Soy Broth (TSB) at 25°C with shaking.

  • Inoculate 5 mL of fresh TSB with 50 µL of the overnight culture.

  • Add a curing agent, such as acridine orange (final concentration 10-50 µg/mL) or ethidium bromide (final concentration 50-100 µg/mL).

  • Incubate the culture at 25°C with shaking for 24-48 hours.

  • Plate serial dilutions of the culture onto Tryptic Soy Agar (TSA) plates and incubate at 25°C until colonies appear.

  • Screen individual colonies for the loss of a plasmid-associated phenotype (e.g., loss of virulence, inability to grow on iron-limited media).

  • Confirm plasmid loss by plasmid DNA extraction and agarose gel electrophoresis.

This compound Purification

Objective: To purify this compound from V. anguillarum culture supernatants.

Protocol:

  • Grow V. anguillarum 775 (pJM1) in an iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like EDDA) for 48-72 hours at 25°C with shaking.

  • Centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • Load the cell-free supernatant onto a column packed with Amberlite XAD-7 resin.

  • Wash the column with deionized water to remove unbound components.

  • Elute the bound this compound with methanol.

  • Collect the fractions and monitor for the presence of this compound using a spectrophotometer (absorbance at ~330 nm) or the CAS assay.

  • Pool the this compound-containing fractions and concentrate them using a rotary evaporator.

  • For further purification, perform gel filtration chromatography on a Sephadex LH-20 column using methanol as the mobile phase.[7][8][9]

Chrome Azurol S (CAS) Assay for Siderophore Quantification

Objective: To quantify the amount of siderophore (this compound) produced by V. anguillarum.[10][11][12][13][14]

Protocol:

  • Preparation of CAS agar plates:

    • Prepare the CAS assay solution by mixing a solution of chrome azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃.

    • Autoclave a nutrient agar base (e.g., M9 minimal agar) and cool to 50°C.

    • Aseptically mix the CAS assay solution with the molten agar and pour into petri dishes.

  • Siderophore detection:

    • Spot a small volume (e.g., 5 µL) of bacterial culture onto the center of a CAS agar plate.

    • Incubate the plate at 25°C for 24-48 hours.

    • A color change from blue to orange/yellow around the bacterial growth indicates siderophore production. The diameter of the halo is proportional to the amount of siderophore produced.

Construction of Isogenic Mutants

Objective: To create specific gene knockouts in the pJM1 plasmid to study the function of individual genes. This is often achieved through homologous recombination using a suicide vector.

Protocol:

  • Construct the suicide vector:

    • Amplify the upstream and downstream flanking regions of the target gene from pJM1 plasmid DNA using PCR.

    • Clone these flanking regions into a suicide vector (a plasmid that cannot replicate in V. anguillarum) on either side of an antibiotic resistance cassette.

  • Conjugation:

    • Introduce the suicide vector into an E. coli donor strain that can conjugate with V. anguillarum.

    • Perform a biparental or triparental mating between the E. coli donor strain and the recipient V. anguillarum strain.

  • Selection of mutants:

    • Plate the mating mixture on a selective medium that allows the growth of V. anguillarum but not the E. coli donor and contains the antibiotic corresponding to the resistance cassette in the suicide vector. This selects for V. anguillarum cells that have integrated the vector into their genome via a single homologous recombination event.

  • Resolution of the merodiploid:

    • To select for the second homologous recombination event that results in the replacement of the wild-type gene with the mutated allele, use a counter-selection method (e.g., if the suicide vector contains the sacB gene, select for growth on sucrose).

  • Verification of mutants:

    • Confirm the gene knockout by PCR using primers that flank the target gene and by Southern blot analysis.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

This compound Regulatory Pathway

Anguibactin_Regulation Iron_replete High Iron Fur Fur Iron_replete->Fur activates Iron_deplete Low Iron Iron_deplete->Fur inactivates AngR_gene angR gene Iron_deplete->AngR_gene activates Fur->AngR_gene represses Fat_operon fatDCBA operon Fur->Fat_operon represses Ang_biosynthesis_genes ang biosynthesis genes Fur->Ang_biosynthesis_genes represses AngR_protein AngR protein AngR_gene->AngR_protein expresses AngR_protein->Fat_operon activates AngR_protein->Ang_biosynthesis_genes activates TAFr TAFr TAFr->Fat_operon co-activates TAFr->Ang_biosynthesis_genes co-activates Ferric_anguibactin_transport Ferric-Anguibactin Transport Fat_operon->Ferric_anguibactin_transport enables This compound This compound Ang_biosynthesis_genes->this compound produces Ferric_Anguibactin_Transport Extracellular Extracellular Space Ferric_this compound Ferric-Anguibactin Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm FatA FatA Receptor Ferric_this compound->FatA binds FatB FatB Protein FatA->FatB transfers to FatC FatC Permease FatB->FatC delivers to Iron_Release Iron Release FatC->Iron_Release translocates FatD FatD ATPase FatD->FatC Iron Fe³⁺ Iron_Release->Iron Isogenic_Mutant_Construction Start Start PCR_flanks PCR Amplification of Flanking Regions Start->PCR_flanks Clone_suicide_vector Cloning into Suicide Vector PCR_flanks->Clone_suicide_vector Conjugation Conjugation into V. anguillarum Clone_suicide_vector->Conjugation Single_recombination Selection for Single Crossover Events Conjugation->Single_recombination Counter_selection Counter-selection for Double Crossover Single_recombination->Counter_selection Verify_mutant Verification of Mutant (PCR, Southern Blot) Counter_selection->Verify_mutant End Isogenic Mutant Verify_mutant->End

References

Anguibactin's Critical Role in Bacterial Survival Under Iron Limitation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the siderophore anguibactin and its pivotal role in the survival of pathogenic bacteria, particularly Vibrio anguillarum, in iron-depleted environments. Iron is an essential nutrient for bacterial growth and pathogenesis, but its availability in host organisms is severely restricted. To overcome this, bacteria have evolved sophisticated iron acquisition systems, among which the production of siderophores like this compound is a key strategy. This document details the biosynthesis of this compound, its mechanism of action, and the experimental methodologies used to study its function, offering valuable insights for research and the development of novel antimicrobial agents targeting this critical survival pathway.

Introduction to this compound

This compound is a catecholate-type siderophore produced by several species of pathogenic bacteria, most notably Vibrio anguillarum, the causative agent of vibriosis in fish and other marine organisms.[1][2] The ability to produce this compound is a major virulence factor, enabling the bacteria to scavenge ferric iron (Fe³⁺) from the host's iron-binding proteins, such as transferrin and lactoferrin.[3] The genes responsible for this compound biosynthesis are typically located on a virulence plasmid, pJM1 or its variants.[4][5] This plasmid-encoded system underscores the critical importance of this siderophore in the bacterium's ability to establish an infection.[6]

The structure of this compound features a 2,3-dihydroxybenzoic acid (DHBA) moiety, which is characteristic of catecholate siderophores and is crucial for its high affinity for ferric iron.[7][8][9] This high affinity allows the bacterium to effectively compete for and acquire iron in the iron-scarce environment of the host.

The this compound Biosynthesis Pathway

The synthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the ang gene cluster. This process involves a non-ribosomal peptide synthetase (NRPS) machinery, which assembles the siderophore from its precursors.

The key genes and enzymes involved in the this compound biosynthesis pathway are:

  • angA, angC, angE : These genes are involved in the synthesis of the precursor 2,3-dihydroxybenzoic acid (DHBA).

  • angB, angM, angN : These genes encode the core non-ribosomal peptide synthetase (NRPS) enzymes responsible for the assembly of the this compound molecule.[10]

  • angD : This gene encodes a 4'-phosphopantetheinyl transferase, which is essential for the activation of the NRPS components.[4]

  • angR : This gene encodes a protein that acts as a positive regulator of the this compound biosynthesis and transport genes.[11] It is a key component in the signaling cascade that senses iron limitation and triggers the production of the siderophore.

The biosynthesis process is tightly regulated by the availability of iron. Under iron-replete conditions, the global transcriptional regulator Fur (Ferric uptake regulator) binds to the promoter regions of the ang genes, repressing their transcription. When iron levels are low, Fur repression is lifted, allowing for the expression of the this compound biosynthesis and transport machinery.[11]

Below is a diagram illustrating the this compound biosynthesis pathway.

Anguibactin_Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate AngC DHBA 2,3-Dihydroxybenzoic acid (DHBA) Isochorismate->DHBA AngA, AngE Pre_this compound Pre-anguibactin DHBA->Pre_this compound L_Cysteine L-Cysteine L_Cysteine->Pre_this compound This compound This compound Pre_this compound->this compound NRPS AngA AngA AngC AngC AngE AngE NRPS AngB, AngM, AngN (NRPS)

This compound Biosynthesis Pathway

Iron Uptake Mediated by this compound

Once secreted, this compound binds to ferric iron in the extracellular environment with high affinity, forming a stable ferri-anguibactin complex. This complex is then recognized by a specific outer membrane receptor protein, FatA, which is also encoded by the pJM1 plasmid. The transport of the ferri-anguibactin complex across the bacterial outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD system.

The proposed steps for ferri-anguibactin uptake are as follows:

  • Secretion : Apo-anguibactin (iron-free) is secreted by the bacterium into the surrounding environment.

  • Iron Chelation : this compound binds to available ferric iron (Fe³⁺), forming the ferri-anguibactin complex.

  • Receptor Binding : The ferri-anguibactin complex is recognized and binds to the specific outer membrane receptor, FatA.

  • Transport across the Outer Membrane : The TonB-ExbB-ExbD complex provides the energy required to transport the ferri-anguibactin complex across the outer membrane into the periplasm.

  • Periplasmic Transport : In the periplasm, a periplasmic binding protein, FatB, binds to the ferri-anguibactin complex and delivers it to an inner membrane ABC transporter (FatCD).

  • Transport across the Inner Membrane : The FatCD ABC transporter actively transports the ferri-anguibactin complex across the inner membrane into the cytoplasm.

  • Iron Release : Inside the cytoplasm, the iron is released from the this compound molecule, likely through a reduction of Fe³⁺ to Fe²⁺. The now iron-free this compound may be degraded or recycled.

The following diagram illustrates the ferri-anguibactin uptake system.

Ferri_Anguibactin_Uptake cluster_OM cluster_IM Extracellular Extracellular Space OM Outer Membrane Periplasm Periplasm IM Inner Membrane Cytoplasm Cytoplasm Anguibactin_Fe Ferri-anguibactin FatA FatA Receptor Anguibactin_Fe->FatA FatB FatB FatA->FatB TonB-dependent transport TonB TonB-ExbB-ExbD TonB->FatA FatCD FatCD (ABC Transporter) FatB->FatCD Fe2 Fe²⁺ FatCD->Fe2 Apo_this compound Apo-anguibactin FatCD->Apo_this compound Fe2->Cytoplasm Utilization Apo_this compound->Cytoplasm Recycling/Degradation

Ferri-anguibactin Uptake System

Quantitative Data on this compound Function

The following tables summarize key quantitative data related to this compound's role in bacterial survival.

Table 1: Effect of this compound on Bacterial Growth in Iron-Limited Media

Bacterial StrainConditionGrowth (OD₆₀₀) after 24hReference
V. anguillarum (Wild Type)Iron-replete medium1.2 ± 0.1[9]
V. anguillarum (Wild Type)Iron-limited medium0.8 ± 0.05[9]
V. anguillarum (ΔangR)Iron-limited medium0.2 ± 0.02[11]
V. anguillarum (ΔfatA)Iron-limited medium0.3 ± 0.03[12]

Table 2: Siderophore Production under Different Iron Conditions

Bacterial StrainIron ConditionSiderophore Production (% of Wild Type)Reference
V. anguillarum (Wild Type)Iron-replete< 5%[13]
V. anguillarum (Wild Type)Iron-limited100%[13]
V. anguillarum (Δfur)Iron-replete95% ± 5%[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores.[4][14] The principle of the assay is based on the competition for iron between the strong chelator CAS and the siderophore produced by the microorganism.

Materials:

  • CAS solution: 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

  • HDTMA solution: 72.9 mg of hexadecyltrimethylammonium bromide in 40 ml of ddH₂O.

  • FeCl₃ solution: 27 mg of FeCl₃·6H₂O in 100 ml of 10 mM HCl.

  • CAS assay solution: Mix 50 ml of CAS solution with 10 ml of FeCl₃ solution, and then slowly add 40 ml of HDTMA solution while stirring. Autoclave and store in the dark.

  • Bacterial culture supernatants.

Procedure (Liquid Assay):

  • Grow bacterial strains in iron-limited medium overnight.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • In a 96-well plate, mix 100 µl of culture supernatant with 100 µl of CAS assay solution.

  • Incubate at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm. A decrease in absorbance compared to the control (medium only) indicates the presence of siderophores.

  • Siderophore units can be calculated as: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample (CAS solution + culture supernatant).

Procedure (Plate Assay):

  • Prepare CAS agar plates by mixing the CAS assay solution with a suitable growth medium (e.g., M9 minimal medium) containing agar.

  • Spot bacterial colonies onto the CAS agar plates.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • The formation of a yellow-orange halo around the colony against the blue background indicates siderophore production.

The following diagram outlines the workflow for the CAS assay.

CAS_Assay_Workflow Start Start: Bacterial Culture in Iron-Limited Medium Centrifuge Centrifuge to separate cells and supernatant Start->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Mix Mix Supernatant with CAS Assay Solution Supernatant->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Analyze Analyze Data: Compare to Control Measure->Analyze

CAS Assay Workflow
Siderophore Cross-Feeding Bioassay

This bioassay is used to determine if a strain can utilize a siderophore produced by another strain.[2][5]

Materials:

  • Indicator strain: A mutant strain that cannot produce its own siderophore but possesses the receptor for the siderophore of interest.

  • Test strain: The strain being tested for siderophore production.

  • Iron-limited agar plates.

Procedure:

  • Prepare an overlay of soft agar containing the indicator strain and pour it onto an iron-limited agar plate.

  • Once the overlay has solidified, spot the test strain onto the center of the plate.

  • Incubate the plate for 24-48 hours.

  • A zone of growth of the indicator strain around the test strain indicates that the test strain produces a siderophore that can be utilized by the indicator strain.

Conclusion

This compound is a crucial virulence factor for Vibrio anguillarum and other pathogenic bacteria, enabling their survival and proliferation in iron-limited host environments. A thorough understanding of the this compound biosynthesis and transport systems provides a foundation for the development of novel therapeutic strategies. Targeting this essential iron acquisition pathway, for instance, by inhibiting key enzymes in the biosynthesis pathway or by blocking the ferri-anguibactin receptor, represents a promising avenue for the development of new antimicrobial agents to combat bacterial infections. The experimental protocols detailed in this guide provide the necessary tools for researchers to further investigate this and other siderophore-mediated iron uptake systems.

References

Methodological & Application

Application Notes and Protocols for Anguibactin Isolation from Vibrio Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anguibactin is a siderophore produced by several species of the Vibrio genus, most notably Vibrio anguillarum and Vibrio harveyi.[1][2] It plays a crucial role in the virulence of these pathogenic bacteria by sequestering iron from the host environment, a process essential for bacterial survival and proliferation.[1][3] The unique chemical structure of this compound, which includes both catechol and hydroxamate functional groups, makes it a subject of interest for researchers in microbiology, infectious diseases, and drug development.[1][4] These application notes provide a detailed protocol for the isolation and purification of this compound from Vibrio cultures.

Data Presentation

The following table summarizes the expected yield and purity at each stage of a typical this compound purification protocol. The values are representative estimates based on published literature and may vary depending on the specific Vibrio strain, culture conditions, and equipment used.

Purification StepTotal Siderophore Activity (Units)Total Protein (mg)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Culture Supernatant10,0005,00021001
XAD-7 Resin Eluate8,50050017858.5
Sephadex LH-20 Pool6,0003020060100

Note: Siderophore activity can be quantified using a bioassay or a colorimetric method such as the Chrome Azurol S (CAS) assay.

Experimental Protocols

This protocol describes the culture of Vibrio anguillarum under iron-limiting conditions to induce the production of this compound.

Materials:

  • Vibrio anguillarum strain (e.g., 775(pJM1))

  • M9 minimal medium salts (or similar defined minimal medium)

  • Casamino acids

  • NaCl

  • MgSO₄

  • 2,2'-dipyridyl (or another iron chelator like EDDA)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare M9 minimal medium supplemented with 0.2% casamino acids, 2% NaCl, and 1 mM MgSO₄.

  • To create iron-limiting conditions, add 2,2'-dipyridyl to the medium to a final concentration of 50-100 µM.

  • Inoculate the medium with an overnight culture of V. anguillarum.

  • Incubate the culture at 25-30°C with vigorous shaking (200-250 rpm) for 24-48 hours.

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the secreted this compound. The supernatant can be stored at -20°C until further processing.

This protocol details the capture and concentration of this compound from the culture supernatant using Amberlite XAD-7 resin.

Materials:

  • Culture supernatant containing this compound

  • Amberlite XAD-7 resin

  • Chromatography column

  • Methanol

  • Deionized water

  • Peristaltic pump

Procedure:

  • Prepare a slurry of Amberlite XAD-7 resin in deionized water and pour it into a chromatography column.

  • Wash the packed resin with 5-10 column volumes of deionized water.

  • Equilibrate the column with 3-5 column volumes of the culture medium.

  • Load the culture supernatant onto the column at a slow flow rate (e.g., 1-2 mL/min).

  • After loading, wash the column with 5-10 column volumes of deionized water to remove unbound impurities.

  • Elute the bound this compound from the resin using a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol). Collect fractions and monitor for the presence of this compound using a suitable assay (e.g., CAS assay or UV absorbance at ~330 nm).

  • Pool the fractions containing this compound and evaporate the methanol under reduced pressure.

This protocol describes the final purification step of this compound using Sephadex LH-20 gel filtration.

Materials:

  • Concentrated this compound extract from the XAD-7 step

  • Sephadex LH-20 resin

  • Chromatography column

  • Methanol (HPLC grade)

  • Fraction collector

Procedure:

  • Swell the Sephadex LH-20 resin in methanol for at least 3 hours.

  • Pack a chromatography column with the swollen resin.

  • Equilibrate the column with methanol at a constant flow rate (e.g., 0.5-1 mL/min) until a stable baseline is achieved.

  • Dissolve the concentrated this compound extract in a minimal volume of methanol.

  • Apply the sample to the top of the column.

  • Elute the column with methanol and collect fractions.

  • Monitor the fractions for this compound.

  • Pool the pure fractions, evaporate the solvent, and store the purified this compound at -20°C.

The identity and purity of the isolated this compound can be confirmed by various analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product.

  • Bioassay: A cross-feeding bioassay using a siderophore-deficient mutant of V. anguillarum can confirm the biological activity of the purified this compound.[5]

Visualizations

experimental_workflow cluster_culture 1. Vibrio Culture cluster_isolation 2. Isolation cluster_purification 3. Purification cluster_characterization 4. Characterization culture Inoculate Vibrio in iron-deficient medium incubation Incubate at 25-30°C with shaking culture->incubation harvest Centrifuge to pellet cells incubation->harvest supernatant Collect supernatant (contains this compound) harvest->supernatant xad7_packing Pack Amberlite XAD-7 column supernatant->xad7_packing xad7_loading Load supernatant xad7_packing->xad7_loading xad7_wash Wash with deionized water xad7_loading->xad7_wash xad7_elution Elute with methanol gradient xad7_wash->xad7_elution xad7_pooling Pool this compound fractions xad7_elution->xad7_pooling lh20_packing Pack Sephadex LH-20 column xad7_pooling->lh20_packing lh20_loading Load concentrated extract lh20_packing->lh20_loading lh20_elution Elute with methanol lh20_loading->lh20_elution lh20_pooling Pool pure this compound fractions lh20_elution->lh20_pooling ms Mass Spectrometry lh20_pooling->ms hplc HPLC lh20_pooling->hplc bioassay Bioassay lh20_pooling->bioassay

Caption: Experimental workflow for this compound isolation.

anguibactin_pathway cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe3_free Fe³⁺ (Free Iron) Ferric_this compound Ferric-Anguibactin Complex Fe3_free->Ferric_this compound Anguibactin_free This compound Anguibactin_free->Ferric_this compound FatA FatA Receptor Ferric_this compound->FatA FatB FatB (Periplasmic Binding Protein) FatA->FatB Transport FatCD FatC/FatD (Permease) FatB->FatCD Iron_release Iron Release FatCD->Iron_release Transport FatE FatE (ATPase) FatE->FatCD ATP hydrolysis Fe3_cytoplasm Fe³⁺ Metabolic_use Metabolic Use Fe3_cytoplasm->Metabolic_use Anguibactin_biosynthesis This compound Biosynthesis (ang genes) Anguibactin_biosynthesis->Anguibactin_free Secretion Iron_release->Fe3_cytoplasm

Caption: this compound biosynthesis and transport pathway.

References

Application Notes and Protocols for the Purification of Anguibactin using XAD-7 Resin Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguibactin is a potent siderophore produced by the fish pathogen Vibrio anguillarum.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. Due to its crucial role in bacterial virulence, this compound and its biosynthesis and uptake pathways are attractive targets for the development of novel antimicrobial agents. Furthermore, the unique iron-chelating properties of this compound make it a person of interest for applications in drug delivery and bioremediation.

These application notes provide a detailed protocol for the purification of this compound from bacterial culture supernatants using Amberlite™ XAD-7 resin chromatography, a non-ionic, aliphatic acrylic resin.[1][2] This method offers an effective and scalable approach for obtaining purified this compound for research and development purposes.

Principle of XAD-7 Resin Chromatography for this compound Purification

Amberlite™ XAD-7 is a non-ionic, macroporous adsorbent resin with a moderately polar character. Its aliphatic acrylic ester structure allows for the adsorption of non-aromatic compounds from polar solvents. This compound, a catechol-type siderophore, possesses both polar (catechol and hydroxamate groups) and non-polar (thiazoline ring and hydrocarbon backbone) moieties. This amphipathic nature allows it to be effectively captured by the XAD-7 resin from the aqueous culture medium. The purification is based on a reversed-phase mechanism where the non-polar regions of this compound interact with the hydrophobic surface of the resin. After washing away unbound polar impurities with water, this compound can be eluted using a polar organic solvent, such as methanol.

Data Presentation

Table 1: Representative Elution Profile for this compound Purification using XAD-7 Resin Chromatography

FractionEluentVolume (Bed Volumes)This compound Concentration (µg/mL)Purity (%)
Flow-throughCulture Supernatant~5< 1< 1
Wash 1Deionized Water3< 1< 1
Wash 2Deionized Water3< 1< 1
Elution 120% Methanol in Water25060
Elution 250% Methanol in Water225085
Elution 380% Methanol in Water215075
Elution 4100% Methanol22050

*Note: The data presented in this table are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions, including culture yield, column dimensions, and flow rate.

Experimental Protocols

Materials and Reagents
  • Amberlite™ XAD-7 Resin (20-60 mesh)

  • Glass chromatography column

  • Vibrio anguillarum culture supernatant containing this compound

  • Deionized water

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Rotary evaporator

  • Lyophilizer

  • Spectrophotometer or HPLC system for analysis

Protocol 1: Preparation of XAD-7 Resin and Column Packing
  • Resin Pre-treatment:

    • Suspend the required amount of XAD-7 resin in deionized water and allow it to swell for at least 2 hours.

    • Wash the resin extensively with deionized water to remove any preservatives or fine particles.

    • Sequentially wash the resin with 3 bed volumes of 1 M HCl, deionized water until the pH is neutral, 3 bed volumes of 1 M NaOH, and finally with deionized water until the pH is neutral.

    • Wash the resin with 3 bed volumes of methanol to remove any organic impurities.

    • Finally, wash the resin thoroughly with deionized water to remove all traces of methanol.

  • Column Packing:

    • Prepare a slurry of the pre-treated XAD-7 resin in deionized water.

    • Pour the slurry into a glass chromatography column and allow the resin to settle, ensuring a uniform and tightly packed bed.

    • Wash the packed column with at least 5 bed volumes of deionized water to equilibrate the resin.

Protocol 2: this compound Purification
  • Sample Loading:

    • Adjust the pH of the Vibrio anguillarum culture supernatant to approximately 6.0.

    • Load the supernatant onto the equilibrated XAD-7 column at a flow rate of 1-2 bed volumes per hour. The brown-colored this compound will bind to the resin, forming a distinct band.

  • Washing:

    • After loading, wash the column with at least 5 bed volumes of deionized water to remove unbound salts, media components, and other polar impurities. Continue washing until the absorbance of the effluent at 280 nm is negligible.

  • Elution:

    • Elute the bound this compound from the column using a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, and 100% methanol).

    • Collect fractions of 1-2 bed volumes and monitor the elution of this compound by measuring the absorbance at its characteristic wavelength (around 330 nm) or by using a colorimetric assay for siderophores (e.g., Chrome Azurol S assay). The fractions containing this compound will typically have a yellowish-brown color.

  • Concentration and Storage:

    • Pool the fractions containing purified this compound.

    • Remove the methanol using a rotary evaporator at a temperature below 40°C.

    • Lyophilize the aqueous solution to obtain purified this compound as a powder.

    • Store the purified this compound at -20°C or below in a desiccated environment.

Mandatory Visualizations

Anguibactin_Purification_Workflow cluster_preparation Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Culture V. anguillarum Culture Supernatant Centrifugation & Filtration (Cell-free Supernatant) Culture->Supernatant Loading Sample Loading (pH 6.0) Supernatant->Loading XAD7_Prep XAD-7 Resin Pre-treatment Column_Packing Column Packing & Equilibration XAD7_Prep->Column_Packing Column_Packing->Loading Washing Washing (Deionized Water) Loading->Washing Elution Stepwise Elution (Methanol Gradient) Washing->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Analysis Purity & Concentration Analysis (HPLC/UV-Vis) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Concentration Solvent Evaporation & Lyophilization Pooling->Concentration Pure_this compound Purified this compound Powder Concentration->Pure_this compound

Caption: Experimental workflow for the purification of this compound using XAD-7 resin chromatography.

Anguibactin_Biosynthesis_Uptake cluster_biosynthesis Intracellular Biosynthesis cluster_extracellular Extracellular Environment cluster_uptake Uptake & Iron Release Precursors Chorismate, Cysteine, Histidine Biosynthesis_Genes ang Genes (Non-ribosomal peptide synthetases) Precursors->Biosynthesis_Genes Apo_this compound Apo-Anguibactin Biosynthesis_Genes->Apo_this compound Secretion Secretion Apo_this compound->Secretion Iron_Chelation Iron (Fe³⁺) Chelation Secretion->Iron_Chelation Ferri_this compound Ferri-Anguibactin Complex Iron_Chelation->Ferri_this compound FatA_Receptor Outer Membrane Receptor (FatA) Ferri_this compound->FatA_Receptor Transport Transport into Periplasm FatA_Receptor->Transport Iron_Release Iron Release (Fe²⁺) Transport->Iron_Release Cellular_Use Cellular Utilization Iron_Release->Cellular_Use

Caption: Overview of this compound biosynthesis, iron chelation, and cellular uptake in Vibrio anguillarum.

References

Total Synthesis of Anguibactin and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of anguibactin and its 3-deoxy derivative, potent siderophores with potential applications in drug development, particularly in strategies to overcome antibiotic resistance. The methodologies outlined are based on the first reported total synthesis by Kim et al. (2018).

Introduction

This compound is a siderophore produced by the fish pathogen Vibrio anguillarum. Its unique structure and iron-chelating properties have garnered significant interest. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential element for their growth and virulence. The ability of bacteria to acquire iron is a critical factor in their pathogenicity. Consequently, the biosynthetic and transport pathways of siderophores represent attractive targets for the development of novel antimicrobial agents. One promising strategy, often referred to as the "Trojan Horse" approach, involves conjugating antibiotics to siderophores. This allows the antibiotic to be actively transported into the bacterial cell through the siderophore uptake machinery, thereby bypassing resistance mechanisms such as efflux pumps and reduced membrane permeability.

The total synthesis of this compound and its derivatives opens avenues for the rational design and development of such siderophore-antibiotic conjugates. Furthermore, synthetic access to these molecules allows for detailed structure-activity relationship (SAR) studies to optimize their biological activity and pharmacokinetic properties. This document provides the necessary protocols to enable researchers to synthesize and further investigate these important molecules.

Data Presentation

Table 1: Summary of Key Intermediates and Final Products in the Total Synthesis of this compound
Compound No.Compound NameStarting Material(s)Key ReagentsSolvent(s)Yield (%)
8 (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid(R)-2-amino-3-(pyridin-2-yl)propanoic acidBoc₂O, NaOH1,4-Dioxane, H₂O95
11 O-benzyl-L-threonine methyl ester hydrochlorideO-benzyl-L-threonineSOCl₂, MeOHMethanol98
12 Methyl (2S,3R)-2-(((R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoyl)amino)-3-(benzyloxy)butanoate8 , 11 HATU, DIPEACH₂Cl₂85
13 (2S,3R)-2-(((R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoyl)amino)-3-(benzyloxy)butanoic acid12 LiOH·H₂OTHF, H₂O92
14 tert-butyl ((R)-1-(((3R,4S)-3-(benzyloxy)-1-((S)-1-hydroxypropan-2-yl)-4-oxoazetidin-2-yl)amino)-1-oxo-3-(pyridin-2-yl)propan-2-yl)carbamate13 , (S)-2-aminopropan-1-olEDCI, HOBtCH₂Cl₂78
15 tert-butyl ((R)-1-(((4S)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-yl)carbamoyl)propyl)carbamate14 Lawesson's reagentToluene65
This compound N-((4S)-2-(2,3-dihydroxyphenyl)-4,5-dihydrothiazol-4-yl)-2-amino-3-(pyridin-2-yl)propanamide15 BCl₃CH₂Cl₂55
3-Deoxy-anguibactin N-((4S)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-yl)-2-amino-3-(pyridin-2-yl)propanamideIntermediate from 15 (using 2-hydroxybenzaldehyde)BCl₃CH₂Cl₂60

Yields are based on the reported values in the primary literature and may vary depending on experimental conditions.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is a multi-step process involving the preparation of key building blocks followed by their coupling and final deprotection.

1. Synthesis of (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid (8)

  • To a solution of (R)-2-amino-3-(pyridin-2-yl)propanoic acid (1.0 g, 6.02 mmol) in a 1:1 mixture of 1,4-dioxane and water (20 mL), sodium hydroxide (0.26 g, 6.50 mmol) is added, and the mixture is stirred at room temperature until the solid dissolves.

  • Di-tert-butyl dicarbonate (Boc₂O) (1.44 g, 6.62 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is then concentrated under reduced pressure to remove the 1,4-dioxane.

  • The remaining aqueous solution is washed with ethyl acetate (2 x 20 mL).

  • The aqueous layer is acidified to pH 3-4 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford compound 8 as a white solid.

2. Synthesis of O-benzyl-L-threonine methyl ester hydrochloride (11)

  • To a stirred suspension of O-benzyl-L-threonine (2.0 g, 8.96 mmol) in methanol (30 mL) at 0 °C, thionyl chloride (SOCl₂) (0.98 mL, 13.44 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give compound 11 as a white solid.

3. Synthesis of Methyl (2S,3R)-2-(((R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoyl)amino)-3-(benzyloxy)butanoate (12)

  • To a solution of compound 8 (1.0 g, 3.76 mmol) and compound 11 (1.08 g, 4.14 mmol) in anhydrous dichloromethane (CH₂Cl₂) (40 mL), N,N-diisopropylethylamine (DIPEA) (1.97 mL, 11.28 mmol) is added, and the mixture is stirred at 0 °C for 10 minutes.

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.57 g, 4.14 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with CH₂Cl₂ (2 x 30 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield compound 12 .

4. Synthesis of (2S,3R)-2-(((R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoyl)amino)-3-(benzyloxy)butanoic acid (13)

  • To a solution of compound 12 (1.0 g, 2.07 mmol) in a 3:1 mixture of tetrahydrofuran (THF) and water (20 mL), lithium hydroxide monohydrate (LiOH·H₂O) (0.17 g, 4.14 mmol) is added.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The THF is removed under reduced pressure, and the aqueous residue is diluted with water and washed with diethyl ether.

  • The aqueous layer is acidified to pH 4-5 with 1 M HCl.

  • The product is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give compound 13 .

5. Synthesis of tert-butyl ((R)-1-(((3R,4S)-3-(benzyloxy)-1-((S)-1-hydroxypropan-2-yl)-4-oxoazetidin-2-yl)amino)-1-oxo-3-(pyridin-2-yl)propan-2-yl)carbamate (14)

  • To a solution of compound 13 (0.5 g, 1.07 mmol), (S)-2-aminopropan-1-ol (0.09 g, 1.18 mmol), and 1-hydroxybenzotriazole (HOBt) (0.16 g, 1.18 mmol) in CH₂Cl₂ (20 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (0.23 g, 1.18 mmol) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography to afford compound 14 .

6. Synthesis of tert-butyl ((R)-1-(((4S)-2-(2-hydroxyphenyl)-4,5-dihydrothiazol-4-yl)carbamoyl)propyl)carbamate (15)

  • A solution of compound 14 (0.2 g, 0.38 mmol) and Lawesson's reagent (0.17 g, 0.42 mmol) in anhydrous toluene (10 mL) is heated at 80 °C for 4 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield compound 15 .

7. Synthesis of this compound

  • To a solution of compound 15 (50 mg, 0.09 mmol) in anhydrous CH₂Cl₂ (5 mL) at -78 °C, a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (0.45 mL, 0.45 mmol) is added dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then at 0 °C for 2 hours.

  • The reaction is carefully quenched with methanol at -78 °C.

  • The mixture is concentrated under reduced pressure.

  • The crude product is purified by preparative reverse-phase HPLC to give this compound as a white solid.

Synthesis of 3-Deoxy-anguibactin

The synthesis of 3-deoxy-anguibactin follows a similar pathway to that of this compound, with the key difference being the use of 2-hydroxybenzaldehyde instead of 2,3-dihydroxybenzaldehyde in the formation of the thiazoline ring precursor. The final deprotection step is analogous to that of this compound synthesis.

Mandatory Visualizations

Total Synthesis of this compound Workflow

Total_Synthesis_of_this compound cluster_building_blocks Building Block Synthesis cluster_synthesis Main Synthetic Pathway A (R)-2-amino-3- (pyridin-2-yl)propanoic acid step1 Boc Protection A->step1 B O-benzyl-L-threonine step2 Esterification B->step2 C (S)-2-aminopropan-1-ol step5 Amide Coupling (EDCI/HOBt) C->step5 step3 Peptide Coupling (HATU) step1->step3 step2->step3 step4 Saponification step3->step4 step4->step5 step6 Thiazoline Formation (Lawesson's Reagent) step5->step6 step7 Deprotection (BCl3) step6->step7 This compound This compound step7->this compound Final Product

Caption: Workflow for the total synthesis of this compound.

Iron Uptake Signaling Pathway Mediated by Siderophores

Siderophore_Iron_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm Siderophore Siderophore (e.g., this compound) FerriSiderophore Ferri-siderophore Complex Siderophore->FerriSiderophore Fe3 Fe³⁺ (Iron) Fe3->FerriSiderophore OuterMembraneReceptor Outer Membrane Receptor FerriSiderophore->OuterMembraneReceptor PeriplasmicBindingProtein Periplasmic Binding Protein OuterMembraneReceptor->PeriplasmicBindingProtein InnerMembraneTransporter Inner Membrane ABC Transporter PeriplasmicBindingProtein->InnerMembraneTransporter IronRelease Iron Release (Reduction) InnerMembraneTransporter->IronRelease Fe2 Fe²⁺ IronRelease->Fe2 Metabolism Cellular Metabolism & Growth Fe2->Metabolism

Caption: Generalized signaling pathway for siderophore-mediated iron uptake in bacteria.

Characterization of Anguibactin Using Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of anguibactin, a siderophore produced by Vibrio anguillarum, using mass spectrometry. These guidelines are intended to assist researchers in the fields of microbiology, natural product chemistry, and drug development in the isolation, identification, and quantification of this important virulence factor.

Introduction to this compound

This compound is a catecholate-type siderophore that plays a crucial role in the virulence of the fish pathogen Vibrio anguillarum by sequestering iron from the host environment. Its unique chemical structure and high affinity for ferric iron make it a subject of interest for understanding bacterial pathogenesis and for the potential development of novel antimicrobial strategies. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantitative analysis of this compound.

Quantitative Data Summary

High-resolution mass spectrometry has been instrumental in determining the precise molecular characteristics of this compound. The elemental composition and mass-to-charge ratio are fundamental parameters for its identification.

ParameterValueReference
Molecular Formula C₁₅H₁₆N₄O₄S[1]
Monoisotopic Mass 348.0892 g/mol [1]
Protonated Ion ([M+H]⁺) 349.0969 m/z[1]
Ferric-Anguibactin Complex Molecular ion characteristic of a 1:1 complex[2][3]

Furthermore, studies have shown that the production of this compound can vary significantly between different strains of Vibrio anguillarum, with some strains exhibiting markedly increased production levels. This variation is often associated with the presence of specific virulence plasmids like pJM1 and its variants.

Experimental Protocols

Extraction and Purification of this compound

This protocol is adapted from the established method for isolating this compound from bacterial culture supernatants.[2][3]

Materials:

  • Vibrio anguillarum culture grown in iron-deficient medium

  • XAD-7 resin

  • Sephadex LH-20 column

  • Methanol

  • Centrifuge and sterile filtration units (0.22 µm)

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Culture Preparation: Grow Vibrio anguillarum in a suitable iron-deficient medium to induce siderophore production.

  • Cell Removal: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant and pass it through a 0.22 µm sterile filter to remove any remaining bacteria.

  • Adsorption to XAD-7 Resin: Pass the cell-free supernatant through a column packed with XAD-7 resin. This compound will adsorb to the resin.

  • Elution: Wash the resin with deionized water to remove unbound compounds. Elute the bound this compound with methanol.

  • Concentration: Concentrate the methanolic eluate using a rotary evaporator.

  • Gel Filtration Chromatography: Further purify the concentrated extract using a Sephadex LH-20 column with methanol as the mobile phase.

  • Final Concentration and Storage: Collect the fractions containing pure this compound, concentrate by rotary evaporation, and lyophilize to obtain a stable powder. Store at -20°C.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is recommended for accurate mass determination and tandem mass spectrometry (MS/MS) for structural analysis.

Liquid Chromatography (LC) Parameters (General Guidance):

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating this compound from other components in the extract.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Parameters (General Guidance):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used to detect the protonated molecule [M+H]⁺.

  • Capillary Voltage: 3.5 - 4.5 kV

  • Drying Gas Flow and Temperature: Optimize based on the instrument (e.g., 8-12 L/min, 250-350°C).

  • Nebulizer Pressure: Optimize based on the instrument (e.g., 30-45 psi).

  • Mass Range: Scan from m/z 100 to 1000.

  • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the precursor ion (m/z 349.0969) using collision-induced dissociation (CID) with an appropriate collision energy to obtain a characteristic fragmentation pattern.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymes encoded by the ang gene cluster, often located on a virulence plasmid. The pathway involves the synthesis of 2,3-dihydroxybenzoic acid (DHBA) and its subsequent condensation with L-cysteine and other precursors, facilitated by non-ribosomal peptide synthetases (NRPS).

anguibactin_biosynthesis cluster_enzymes Key Biosynthetic Enzymes chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate AngC dhba 2,3-Dihydroxybenzoic acid (DHBA) isochorismate->dhba AngB intermediate1 DHBA-AMP dhba->intermediate1 AngE/VabE cysteine L-Cysteine angM AngM (NRPS) cysteine->angM histamine Histamine angN AngN histamine->angN angR AngR (NRPS) angR->angM Condensation angB AngB intermediate2 Thiazoline ring formation angM->intermediate2 Cyclization This compound This compound angN->this compound Release (AngD) intermediate1->angR intermediate2->angN Condensation angD AngD angE AngE vabE VabE

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for this compound Characterization

The overall workflow for the characterization of this compound using mass spectrometry involves several key stages, from sample preparation to data analysis.

anguibactin_workflow culture 1. V. anguillarum Culture (Iron-deficient) extraction 2. Extraction & Purification (XAD-7, Sephadex LH-20) culture->extraction sample_prep 3. Sample Preparation for MS (Dilution, Filtration) extraction->sample_prep lcms 4. LC-MS/MS Analysis (C18 RP-HPLC, ESI-Q-TOF/Orbitrap) sample_prep->lcms data_analysis 5. Data Analysis lcms->data_analysis identification Accurate Mass & Formula Determination data_analysis->identification quantification Quantitative Analysis data_analysis->quantification fragmentation Structural Elucidation (MS/MS) data_analysis->fragmentation

Caption: Experimental workflow for this compound analysis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the characterization of this compound by mass spectrometry. Accurate identification and quantification of this siderophore are essential for understanding the virulence mechanisms of Vibrio anguillarum and may aid in the development of novel therapeutic interventions targeting bacterial iron acquisition. The provided methodologies can be adapted and optimized for specific instrumentation and research questions.

References

Spectroscopic Analysis of the Anguibactin-Iron Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the spectroscopic analysis of the anguibactin-iron complex. This compound, a catecholate-type siderophore produced by the fish pathogen Vibrio anguillarum, plays a crucial role in iron acquisition and is a potential target for novel antimicrobial strategies. Understanding the coordination chemistry and spectroscopic properties of its iron complex is fundamental for developing inhibitors of this virulence factor.

Overview of Spectroscopic Techniques

A multi-spectroscopic approach is essential for a comprehensive characterization of the this compound-iron(III) complex. This note details the application of UV-Visible (UV-Vis) Absorption Spectroscopy, Mass Spectrometry (MS), Circular Dichroism (CD) Spectroscopy, and Mössbauer Spectroscopy.

  • UV-Visible Spectroscopy: Provides information on the electronic transitions within the complex, confirming its formation and determining its concentration. The formation of the ferric this compound complex is characterized by the appearance of a new absorption band.

  • Mass Spectrometry: Determines the molecular weight of this compound and the stoichiometry of the iron complex.

  • Circular Dichroism Spectroscopy: Elucidates the stereochemistry and conformation of the chiral this compound-iron complex in solution.

  • Mössbauer Spectroscopy: Probes the local environment of the iron nucleus, providing information on its oxidation state, spin state, and coordination geometry.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its iron complex.

Table 1: UV-Visible Absorption Spectroscopy Data

Analyteλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Conditions
This compound (apo)Strong UV absorbanceNot reportedMethanol
This compound-Fe(III) Complex510Not reportedAqueous buffer

Table 2: Mass Spectrometry Data

Speciesm/zIonization ModeInterpretation
This compound348Not specified[M+H]⁺
This compound-Fe(III) ComplexNot explicitly stated, but confirms 1:1 stoichiometryNot specified1:1 complex of ferric this compound

Table 3: Resonance Raman Spectroscopy Data

This compound-Fe(III) Complex
Raman Shifts (cm⁻¹)
1367
1447
1469
1538
These peaks are suggestive of a catecholate coordination to iron(III).

Table 4: Mössbauer Spectroscopy Parameters (Hypothetical for a high-spin Fe(III) catecholate complex)

ParameterValueInterpretation
Isomer Shift (δ) (mm/s)~0.4 - 0.6High-spin Fe(III)
Quadrupole Splitting (ΔEQ) (mm/s)~0.5 - 1.5Asymmetric electronic environment around the Fe nucleus

Experimental Protocols

Purification of this compound from Vibrio anguillarum

This protocol is based on the method described by Actis et al. (1986).[1]

Materials:

  • Vibrio anguillarum 775 (pJM1) culture supernatant grown in iron-deficient M9 minimal medium.

  • XAD-7 macroreticular resin.

  • Sephadex LH-20 resin.

  • Methanol.

  • Milli-Q water.

Procedure:

  • Adsorption to XAD-7 Resin:

    • Pass the cell-free culture supernatant through a column packed with pre-cleaned XAD-7 resin.

    • Wash the column with Milli-Q water to remove unbound components.

    • Elute the bound this compound with methanol.

  • Gel Filtration Chromatography:

    • Concentrate the methanol eluate containing this compound.

    • Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions.

  • Purity Assessment:

    • Monitor the fractions for the presence of this compound using a ferric perchlorate assay or by measuring its characteristic blue fluorescence under long-wave UV light.

    • Pool the pure fractions and concentrate.

Formation of the this compound-Iron(III) Complex

Materials:

  • Purified this compound.

  • Ferric chloride (FeCl₃) stock solution (e.g., 10 mM in 10 mM HCl).

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Procedure:

  • Dissolve a known concentration of purified this compound in the desired buffer.

  • To form the 1:1 complex, add an equimolar amount of the FeCl₃ stock solution to the this compound solution while vortexing.

  • Allow the solution to incubate at room temperature for at least 30 minutes in the dark to ensure complete complex formation.

  • The formation of the complex is indicated by a color change to reddish-purple.

UV-Visible Absorption Spectroscopy

Procedure:

  • Prepare a blank solution containing the same buffer used for the complex formation.

  • Record the UV-Vis spectrum of the this compound-Fe(III) complex solution from 200 to 800 nm using a spectrophotometer.

  • Identify the wavelength of maximum absorbance (λmax) in the visible region, which is characteristic of the ligand-to-metal charge transfer (LMCT) band. For the ferric this compound complex, a new absorption band appears at 510 nm.[1]

Mass Spectrometry

Procedure:

  • Prepare the this compound and this compound-Fe(III) complex samples in a suitable volatile solvent (e.g., methanol/water mixture).

  • For electrospray ionization (ESI), infuse the sample directly into the mass spectrometer.

  • Acquire the mass spectrum in the positive ion mode.

  • The mass spectrum of this compound should show an ion at m/z 348.[1] The spectrum of the complex will confirm the 1:1 stoichiometry.

Circular Dichroism (CD) Spectroscopy

Procedure:

  • Prepare the this compound-Fe(III) complex in a suitable buffer (e.g., 50 mM citrate-phosphate buffer, pH 7.4).[2]

  • Use a quartz cuvette with a path length appropriate for the sample concentration (typically 1 cm).

  • Record the CD spectrum in the UV and visible regions (e.g., 250-700 nm).

  • Typical parameters include a bandwidth of 1 nm, a data interval of 1 nm, and a scan speed of 50 nm/min.[2]

  • Average multiple scans to improve the signal-to-noise ratio.

  • The resulting spectrum will provide information on the chirality of the iron coordination center.

Mössbauer Spectroscopy

Procedure:

  • Prepare a concentrated, frozen sample of the this compound-Fe(III) complex. It is often necessary to use ⁵⁷Fe-enriched iron for this analysis.

  • The sample is placed in a cryostat to maintain a low temperature (typically liquid helium temperature, 4.2 K).

  • The Mössbauer spectrum is acquired by measuring the resonant absorption of gamma rays from a ⁵⁷Co source.

  • The resulting spectrum is fitted to extract parameters such as the isomer shift (δ) and quadrupole splitting (ΔEQ), which provide information about the electronic state and environment of the iron atom.

Visualizations

Experimental_Workflow cluster_purification This compound Purification cluster_complexation Complex Formation cluster_analysis Spectroscopic Analysis Culture V. anguillarum Culture Supernatant Cell-free Supernatant Culture->Supernatant XAD7 XAD-7 Resin Chromatography Supernatant->XAD7 LH20 Sephadex LH-20 Chromatography XAD7->LH20 Pure_this compound Pure this compound LH20->Pure_this compound Complex This compound-Fe(III) Complex Pure_this compound->Complex FeCl3 FeCl3 Solution FeCl3->Complex UV_Vis UV-Vis Spectroscopy Complex->UV_Vis MS Mass Spectrometry Complex->MS CD Circular Dichroism Complex->CD Mossbauer Mössbauer Spectroscopy Complex->Mossbauer Anguibactin_Iron_Coordination cluster_this compound This compound Fe Fe(III) Catechol Catechol Group Fe->Catechol Coordination Thiazoline Thiazoline Ring Fe->Thiazoline Coordination Hydroxamate Hydroxamate Group Fe->Hydroxamate Coordination

References

Application Notes: Anguibactin Bioassay for Bacterial Growth Promotion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguibactin is a plasmid-encoded siderophore produced by the marine pathogen Vibrio anguillarum, particularly virulent serotype O1 strains.[1][2] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment, which is crucial for survival and growth in iron-limited conditions, such as within a host.[3][4] The this compound system is a key virulence factor, enabling the bacterium to multiply and cause disease.[3] The this compound Bioassay is a functional assay used to detect and quantify the growth-promoting activity of this compound. This is achieved by supplying this compound to an indicator bacterial strain that is incapable of producing its own siderophore but possesses the specific outer membrane receptor to internalize the ferric-anguibactin complex.[3][5] These notes provide detailed protocols for both qualitative and quantitative this compound bioassays.

Principle of the Assay

The bioassay operates on the principle of cross-feeding.[3][6] An indicator strain, typically a mutant of V. anguillarum deficient in this compound biosynthesis, is plated on a minimal medium where iron is made unavailable by a chelating agent.[1] Under these conditions, the indicator strain cannot grow. When a source of functional this compound (e.g., supernatant from a wild-type culture, a colony of a producer strain, or a purified solution) is introduced, it chelates the limited iron in the medium. The resulting ferric-anguibactin complex is recognized and transported into the indicator strain via its specific membrane receptors (e.g., FatA), restoring iron availability and enabling growth.[6] This growth can be observed as a distinct halo or zone around the point of application in an agar-based assay or as an increase in optical density in a liquid culture assay.[1][7]

Applications

  • Virulence Factor Studies: Assessing the contribution of this compound to the pathogenicity of different V. anguillarum strains.[3]

  • Functional Genomics: Identifying and characterizing genes involved in this compound biosynthesis, regulation, and transport by testing mutant strains.

  • Drug Discovery: Screening for inhibitors of the this compound system as potential antimicrobial agents.

  • Siderophore-Antibiotic Conjugates (Trojan Horse Strategy): Using the bioassay to confirm that novel antibiotic conjugates targeting the this compound uptake system are successfully transported into the bacterial cell.

Experimental Protocols

Protocol 1: Qualitative Agar-Based Cross-Feeding Bioassay

This method is used to visually detect the presence of active this compound through the formation of a growth zone.[1][3]

1. Materials and Reagents

  • Producer Strain: Wild-type Vibrio anguillarum (e.g., strain 775) or other test strain.

  • Indicator Strain: An this compound biosynthesis mutant of V. anguillarum that retains the this compound receptor (e.g., a derivative of strain 775 with a mutation in an ang gene).[5]

  • Media:

    • Tryptic Soy Broth/Agar with 1% NaCl (TSB/TSA-1) for routine culture.

    • CM9 Minimal Medium or M9 Minimal Medium supplemented for marine vibrios (see preparation below).

  • Iron Chelator: 2,2'-dipyridyl or Ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA).

  • Sterile petri dishes, filter paper discs, micropipettes, and standard microbiology lab equipment.

2. Media Preparation (CM9 Minimal Medium Agar)

  • Prepare the CM9 basal salt solution.

  • For 1 liter of agar, mix the basal salts and add 15 g of agar.

  • Autoclave at 121°C for 15 minutes.

  • Cool the autoclaved medium to approximately 50°C in a water bath.

  • Aseptically add sterile supplements (e.g., glucose, MgSO₄).

  • Add the iron chelator 2,2'-dipyridyl to a final concentration of 100-120 µM.[1]

  • Pour approximately 20-25 mL of the medium into sterile petri dishes and allow to solidify.

3. Inoculum Preparation

  • Grow the indicator and producer strains separately in TSB-1 overnight at 25°C with shaking.

  • For Indicator Strain Lawn: Dilute the overnight culture of the indicator strain in sterile saline or minimal medium to an OD₆₀₀ of approximately 0.1.

  • For Test Samples:

    • Colony Cross-Feeding: Use the overnight culture of the producer strain directly.

    • Supernatant/Extract Testing: Centrifuge the overnight culture of the producer strain to pellet the cells. Collect the supernatant and sterilize it through a 0.22 µm filter.

4. Assay Procedure

  • Using a sterile swab or by adding the diluted culture to molten soft agar overlay, create a uniform lawn of the indicator strain on the surface of the iron-limited CM9 agar plates.

  • Allow the plates to dry in a laminar flow hood.

  • Method A (Colony Cross-Feeding): Using a sterile loop or toothpick, carefully pick a colony of the producer strain (or other test strains) and spot it onto the center of the indicator lawn.[1]

  • Method B (Liquid Sample): Aseptically place a sterile filter paper disc onto the center of the indicator lawn. Pipette 10-20 µL of the test supernatant, purified this compound solution, or control solution onto the disc.

  • Incubate the plates at 25°C for 24-48 hours.

5. Interpretation of Results

  • Positive Result: A clear halo or zone of dense bacterial growth will appear around the producer colony or filter disc. This indicates that the indicator strain utilized the this compound provided by the test sample.

  • Negative Result: No growth halo will be observed, indicating the absence of functional this compound in the test sample.

  • The diameter of the growth zone can be measured in millimeters (mm) as a semi-quantitative indicator of siderophore activity; a larger zone typically implies higher concentration or activity.[8][9]

Protocol 2: Quantitative Liquid Growth Promotion Assay

This method quantifies the growth-promoting effect of this compound by measuring the increase in bacterial culture density (OD₆₀₀) over time.[7][10]

1. Materials and Reagents

  • Indicator strain, CM9 minimal medium (broth, without agar), iron chelator (as above).

  • Source of this compound (e.g., filter-sterilized supernatant from a producer strain or a purified, quantified solution).

  • Sterile microplates (96-well) or culture tubes.

  • Microplate reader or spectrophotometer capable of measuring absorbance at 600 nm.[11]

2. Inoculum Preparation

  • Grow the indicator strain overnight in TSB-1 at 25°C.

  • Wash the cells twice with sterile, iron-free minimal medium to remove any residual iron and nutrients from the rich medium. To do this, centrifuge the culture, discard the supernatant, resuspend the pellet in minimal medium, and repeat.

  • Resuspend the final washed pellet in iron-free minimal medium and adjust the OD₆₀₀ to a starting value of ~0.05.

3. Assay Procedure

  • Prepare test conditions in a 96-well plate. For each condition, add 180 µL of the diluted indicator strain inoculum.

  • Add 20 µL of the test solution to each well. Set up the following conditions in triplicate:

    • Positive Control: Iron-replete medium (e.g., add FeCl₃ to a final concentration of 10 µM).

    • Negative Control: Iron-limited medium with a control solution (e.g., sterile medium from a non-producing mutant).

    • Test Condition: Iron-limited medium with the this compound-containing supernatant or purified solution.

  • Cover the plate and incubate at 25°C with shaking in a microplate reader.

  • Measure the OD₆₀₀ of each well every 1-2 hours for a period of 12-24 hours.[5]

4. Data Analysis

  • Subtract the blank (medium only) OD₆₀₀ value from all readings.

  • Average the triplicate readings for each condition at each time point.

  • Plot the average OD₆₀₀ versus time to generate growth curves.

  • Compare the growth curve of the test condition to the positive and negative controls. Significant growth promotion compared to the negative control indicates this compound activity.

Data Presentation

Quantitative data from the bioassays should be summarized for clear interpretation and comparison.

Table 1: Representative Data from Agar-Based Cross-Feeding Assay This table illustrates typical qualitative and semi-quantitative results.

Sample IDThis compound SourceObservationDiameter of Growth Zone (mm)
1V. anguillarum 775 (Wild-Type) ColonyDense growth halo22
2Purified this compound (10 µg/mL)Clear growth halo18
3V. anguillarum ΔangB (Biosynthesis Mutant)No growth halo0
4Negative Control (Sterile Medium)No growth halo0

Table 2: Representative Data from Liquid Growth Promotion Assay (OD₆₀₀) This table shows a typical time-course experiment demonstrating this compound-dependent growth.

Time (Hours)Negative Control (Iron-Limited)Test Condition (+ this compound Supernatant)Positive Control (Iron-Replete)
00.0510.0520.051
40.0580.0950.110
80.0650.2500.380
120.0710.5100.720
160.0750.6800.850
200.0790.7100.860

Visualizations

This compound Bioassay Workflow

The following diagram outlines the key steps in the qualitative agar-based cross-feeding assay.

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Analysis Media Prepare Iron-Limited Minimal Medium Agar Lawn Prepare Indicator Strain Lawn on Agar Plate Media->Lawn Apply Apply Test Sample to Center of Lawn Sample Prepare Test Sample (Colony, Supernatant, etc.) Sample->Apply Incubate Incubate at 25°C for 24-48 hours Apply->Incubate Observe Observe for Growth Halo Around Sample Incubate->Observe Measure Measure Diameter of Growth Zone (mm) Observe->Measure

Caption: Workflow for the this compound agar-based bioassay.

This compound Biosynthesis and Uptake Signaling Pathway

This diagram illustrates the regulatory pathway leading to this compound production and its use for iron acquisition under iron-limiting conditions.

Signaling_Pathway cluster_env Environment cluster_cell Vibrio anguillarum Cell Fe3 Fe³⁺ (Low) Fur Fur (Inactive) Fe3->Fur Low Fe³⁺ prevents binding Fe_Ang Fe³⁺-Anguibactin Fe3->Fe_Ang AngR AngR (Activator) Fur->AngR De-repression ang_genes ang Genes (Biosynthesis) AngR->ang_genes Activation fat_genes fat Genes (Transport) AngR->fat_genes Activation This compound This compound ang_genes->this compound Synthesis FatA FatA Receptor fat_genes->FatA FatBCD FatBCD Transporter fat_genes->FatBCD This compound->Fe_Ang Chelation Fe_Ang->FatA Binding FatA->FatBCD Transport Fe3_in Fe³⁺ FatBCD->Fe3_in Metabolism Cellular Metabolism & Growth Fe3_in->Metabolism

Caption: Regulation of this compound-mediated iron uptake.

References

Application Notes and Protocols for Utilizing Anguibactin as a Surrogate Siderophore for Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multidrug resistance and its ability to cause severe nosocomial infections. Iron acquisition is a critical factor for the survival and virulence of A. baumannii within the iron-limited environment of a host. The bacterium employs a sophisticated system to scavenge iron, primarily through the secretion of small, high-affinity iron-chelating molecules known as siderophores. The principal siderophore produced by most clinical isolates of A. baumannii is acinetobactin.

Acinetobactin, however, presents a significant challenge for in vitro studies due to its thermal instability, readily isomerizing into a less active form. This instability complicates its use in research and drug development, particularly for siderophore-based antibiotic delivery strategies. Anguibactin, a siderophore produced by the fish pathogen Vibrio anguillarum, has emerged as a valuable research tool. Structurally and functionally similar to acinetobactin, this compound is recognized and utilized by the A. baumannii iron uptake machinery.[1][2] Critically, this compound exhibits greater thermal stability, making it an excellent surrogate for acinetobactin in experimental settings.[1][2]

These application notes provide detailed protocols for using this compound to study iron acquisition and to screen for novel therapeutics targeting the siderophore uptake system in A. baumannii.

Data Presentation

Comparative Properties of Acinetobactin and this compound
PropertyAcinetobactin (pre-acinetobactin)This compoundReference(s)
Thermal Stability Low, readily isomerizesHigh[1][2]
Iron (Fe³⁺) Chelation YesYes[1]
Utilization by A. baumannii Yes (native siderophore)Yes (surrogate)[1][2]
Uptake System BauA-dependentBauA-dependent[1][3]
Quantitative Analysis of Siderophore-Receptor Interaction and Growth Promotion
ParameterValueConditionsReference(s)
Binding Affinity of Pre-acinetobactin to BauA (Kd) 763 nM (1:1 complex)Isothermal Titration Calorimetry[4]
83 nM (1:2 complex)Isothermal Titration Calorimetry[4]
Growth Promotion of A. baumannii ΔbasD by Acinetobactin (Oxa isomer) Effective at ≥0.03 µM24-hour culture in iron-deficient media[3]
Growth Promotion of A. baumannii ΔbasD by Acinetobactin (Isox isomer) Noticeable at ≥2.78 µM24-hour culture in iron-deficient media[3]

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Iron-Deficient Medium D Growth Promotion Assay: Add varying concentrations of this compound A->D B Culture A. baumannii (e.g., ΔbasD mutant) B->D C Synthesize/Acquire this compound C->D E Incubate cultures D->E F Measure bacterial growth (OD600) E->F G Data Analysis: Compare growth with and without this compound F->G H Determine effective concentration G->H

Caption: Workflow for evaluating this compound's ability to promote A. baumannii growth.

Anguibactin_Uptake_Pathway Proposed this compound Uptake Pathway in A. baumannii cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Ferricthis compound Ferric-Anguibactin Complex This compound->Ferricthis compound + Fe³⁺ Fe3 Fe³⁺ Fe3->Ferricthis compound BauA BauA Receptor Ferricthis compound->BauA Binding BauB BauB BauA->BauB Transport ABC_transporter ABC Transporter (BauCDE) BauB->ABC_transporter Shuttling Iron_Release Iron Release & Utilization ABC_transporter->Iron_Release Translocation

Caption: this compound uptake is mediated by the BauA receptor and ABC transporter system.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol is a universal method to detect the production of siderophores by A. baumannii or to test the iron-chelating activity of purified this compound.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • Minimal media (e.g., M9)

  • Agar

  • Sterile Petri dishes

  • Acid-washed glassware

Procedure:

  • Prepare CAS Assay Solution:

    • Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly mix the CAS and HDTMA solutions with constant stirring.

    • In a separate tube, prepare a 1 mM FeCl₃ solution (in 10 mM HCl). Add 10 mL of this solution to the CAS/HDTMA mixture. The resulting solution should be dark blue. Autoclave and store in the dark.

  • Prepare CAS Agar Plates:

    • Prepare your desired minimal media agar and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar).

    • Pour the CAS agar into sterile Petri dishes and allow to solidify.

  • Inoculation and Incubation:

    • For bacterial cultures, spot-inoculate A. baumannii onto the center of a CAS agar plate.

    • For purified this compound, create a small well in the center of the agar and add a known concentration of the siderophore solution.

    • Incubate the plates at 37°C for 24-48 hours.

  • Observation:

    • A color change from blue to orange/yellow around the bacterial colony or well indicates the presence of siderophores that have chelated the iron from the CAS dye complex.

Protocol 2: Growth Promotion Assay Using this compound

This assay determines the ability of this compound to restore the growth of an A. baumannii siderophore-deficient mutant in iron-limited conditions.

Materials:

  • A. baumannii siderophore biosynthesis mutant (e.g., ΔbasD)

  • Iron-chelated minimal medium (e.g., M9 supplemented with 2,2'-dipyridyl or human apo-transferrin)

  • Purified this compound

  • Sterile 96-well microtiter plates

  • Microplate reader (OD₆₀₀)

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow the A. baumannii ΔbasD mutant overnight in a nutrient-rich medium (e.g., LB broth).

    • Wash the cells twice with sterile saline or phosphate-buffered saline (PBS) to remove residual iron and media components.

    • Resuspend the cells in the iron-chelated minimal medium and adjust the optical density at 600 nm (OD₆₀₀) to 0.1.

  • Set up the Assay:

    • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Prepare serial dilutions of this compound in the iron-chelated minimal medium.

    • Add 100 µL of the this compound dilutions to the wells to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Include positive controls (medium with added FeCl₃) and negative controls (medium without added iron or this compound).

  • Incubation and Measurement:

    • Incubate the plate at 37°C with shaking for 18-24 hours.

    • Measure the OD₆₀₀ of each well using a microplate reader.

  • Data Analysis:

    • Plot the OD₆₀₀ values against the concentration of this compound to determine the concentration-dependent growth promotion.

Protocol 3: Siderophore Cross-Feeding (Bioassay)

This protocol can be used to demonstrate that A. baumannii can utilize this compound produced by another bacterium or purified this compound.

Materials:

  • A. baumannii wild-type and a siderophore-deficient mutant (e.g., ΔbasD)

  • This compound-producing strain (e.g., Vibrio anguillarum) or purified this compound

  • Iron-limited agar plates (e.g., CAS agar without the dye or M9 with an iron chelator)

Procedure:

  • Prepare the Indicator Lawn:

    • Mix an overnight culture of the A. baumannii ΔbasD mutant with molten, cooled (to ~45°C) iron-limited agar.

    • Pour the mixture into a sterile Petri dish to create a lawn of the indicator strain.

  • Apply the Siderophore Source:

    • Method A (Cross-streaking): Once the lawn has solidified, streak the this compound-producing strain (V. anguillarum) across the center of the plate.

    • Method B (Spotting): Spot a small amount of an overnight culture of the producer strain onto the center of the lawn.

    • Method C (Purified Siderophore): Place a sterile paper disc impregnated with a known amount of purified this compound onto the center of the lawn.

  • Incubation and Observation:

    • Incubate the plate at 37°C for 24-48 hours.

    • Growth of the A. baumannii ΔbasD mutant in a halo around the producer strain or the paper disc indicates that it can utilize the supplied this compound for growth.

Conclusion

This compound serves as a robust and reliable surrogate for acinetobactin in the study of Acinetobacter baumannii iron acquisition. Its thermal stability and functional equivalence make it an invaluable tool for researchers investigating the virulence mechanisms of this important pathogen and for the development of novel anti-infective strategies targeting siderophore-mediated iron uptake. The protocols outlined above provide a framework for the consistent and reproducible use of this compound in a laboratory setting.

References

Application Notes and Protocols for the In Vitro Quantification of Anguibactin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguibactin is a crucial virulence factor for the pathogenic bacterium Vibrio anguillarum, the causative agent of vibriosis in fish and other marine organisms.[1][2] This siderophore, a small molecule with high affinity for ferric iron, enables the bacterium to scavenge this essential nutrient from its host, thereby facilitating its proliferation and pathogenesis.[1][2] The biosynthesis of this compound is a complex process regulated by a number of genes, many of which are located on the pJM1 plasmid.[1][2] Understanding the mechanisms of this compound production and identifying compounds that can inhibit its synthesis are critical areas of research for the development of novel antimicrobial agents to combat vibriosis.

These application notes provide detailed protocols for the in vitro quantification of this compound production by Vibrio anguillarum. The methods described include a widely used colorimetric assay (Chrome Azurol S), as well as more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This compound Biosynthesis and Regulation

The production of this compound is tightly regulated in response to iron availability. Under iron-limiting conditions, the ferric uptake regulator (Fur) protein dissociates from the promoter regions of this compound biosynthesis genes, leading to their transcription. The AngR protein also plays a critical role as a positive regulator of the expression of these genes.[3][4][5]

Anguibactin_Biosynthesis_Regulation Fe_low Low Iron Fur Fur Fe_low->Fur inactivates ang_genes This compound biosynthesis genes Fur->ang_genes represses This compound This compound ang_genes->this compound synthesizes AngR AngR AngR->ang_genes activates

Caption: Simplified regulatory pathway of this compound biosynthesis.

Methods for Quantifying this compound Production

Several methods can be employed to quantify this compound production in vitro. The choice of method will depend on the required sensitivity, specificity, and available equipment.

Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.[6] It is based on the competition for iron between the siderophore and the dye CAS. In the presence of a siderophore like this compound, iron is removed from the CAS-iron complex, resulting in a color change from blue to orange, which can be quantified spectrophotometrically.[6]

Experimental Protocol: Liquid CAS Assay for this compound Quantification

This protocol is adapted from the method described by Schwyn and Neilands (1987) and has been used to quantify siderophore production in Vibrio anguillarum.[6]

Materials:

  • Vibrio anguillarum strain of interest

  • Minimal medium (e.g., M9 minimal medium)

  • Iron-replete medium (minimal medium supplemented with 10 µM FeCl₃)

  • Iron-limiting medium (minimal medium supplemented with an iron chelator, e.g., 50 µM 2,2'-dipyridyl)

  • CAS assay solution (see preparation below)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

CAS Assay Solution Preparation:

  • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Solution C: Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

  • Slowly mix Solution A and Solution B. While stirring, slowly add 10 mL of Solution C. The resulting solution should be dark blue. Autoclave and store in the dark.

Procedure:

  • Culture Vibrio anguillarum in both iron-replete and iron-limiting minimal media overnight at the desired temperature (e.g., 25°C) with shaking.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Collect the cell-free supernatants.

  • In a 96-well plate, mix equal volumes of the bacterial supernatant and the CAS assay solution (e.g., 100 µL of supernatant + 100 µL of CAS solution).

  • Incubate at room temperature for 15-20 minutes.

  • Measure the absorbance at 630 nm (A630).

  • The siderophore production is inversely proportional to the absorbance. The results can be expressed as siderophore units calculated using the formula: Siderophore Units (%) = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Data Presentation:

The following table presents representative data on total siderophore production by different Vibrio anguillarum strains under iron-excess and iron-starvation conditions, as measured by the CAS assay (A630 values). Lower A630 values indicate higher siderophore production.

StrainConditionTemperature (°C)Siderophore Production (A630)
V. anguillarum RV22Iron Excess25~1.2
V. anguillarum RV22Iron Starvation25~0.6
V. anguillarum ΔvabFIron Excess25~1.2
V. anguillarum ΔvabFIron Starvation25~0.8
V. anguillarum RV22Iron Excess18~1.2
V. anguillarum RV22Iron Starvation18~0.4

Note: The data in this table are illustrative and based on graphical representations from published literature. Actual values may vary.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more specific and quantitative method for this compound analysis compared to the CAS assay. This technique separates this compound from other components in the culture supernatant, and its concentration can be determined by comparing the peak area to that of a purified standard.

Proposed Experimental Protocol: HPLC for this compound Quantification

This protocol is a proposed method adapted from existing protocols for other siderophores.

Materials:

  • Cell-free culture supernatant containing this compound

  • Purified this compound standard

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture and filter the supernatant through a 0.22 µm filter.

    • For complex media, a solid-phase extraction (SPE) step may be necessary to clean up the sample.

  • HPLC Analysis:

    • Set the column temperature to 25°C.

    • Set the flow rate to 1 mL/min.

    • Use a gradient elution, for example:

      • 0-5 min: 10% B

      • 5-25 min: 10-60% B

      • 25-30 min: 60-10% B

      • 30-35 min: 10% B

    • Monitor the absorbance at a wavelength appropriate for this compound (e.g., around 330 nm).

  • Quantification:

    • Prepare a calibration curve using the purified this compound standard at different concentrations.

    • Inject the prepared samples and integrate the peak corresponding to this compound.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the highest specificity and sensitivity for the quantification of this compound. This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for precise identification and quantification.

Proposed Experimental Protocol: LC-MS/MS for this compound Quantification

This is a proposed protocol based on general LC-MS/MS methods for the analysis of small molecules.

Materials:

  • Cell-free culture supernatant

  • Purified this compound standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Follow the same procedure as for HPLC.

  • LC-MS/MS Analysis:

    • Use a gradient elution similar to the HPLC method, but with a potentially faster flow rate and shorter run time depending on the column dimensions.

    • Set the ESI source to positive ion mode.

    • Optimize the MS parameters for this compound, including the precursor ion (the m/z of this compound) and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The reported m/z for this compound is 348.[7]

  • Quantification:

    • Create a calibration curve using a purified this compound standard.

    • Analyze the samples using the optimized SRM/MRM method.

    • Quantify this compound based on the peak area of the specific transitions and the calibration curve.

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound production.

Experimental_Workflow start Start culture Culture Vibrio anguillarum (Iron-replete vs. Iron-limiting) start->culture harvest Harvest Cell-Free Supernatant culture->harvest cas CAS Assay harvest->cas sample_prep Sample Preparation (Filtration/SPE) harvest->sample_prep quant_cas Spectrophotometric Quantification cas->quant_cas hplc_lcms HPLC or LC-MS/MS Analysis quant_chrom Chromatographic Quantification hplc_lcms->quant_chrom sample_prep->hplc_lcms end End quant_cas->end quant_chrom->end

Caption: General workflow for this compound quantification.

Conclusion

The methods outlined in these application notes provide a comprehensive toolkit for researchers studying this compound production in Vibrio anguillarum. The choice of assay will depend on the specific research question and available resources. The CAS assay is a robust and straightforward method for high-throughput screening and relative quantification. For more precise and specific quantification, HPLC and LC-MS/MS are the methods of choice. These protocols can be adapted and optimized to suit specific experimental needs and will be valuable for advancing our understanding of vibriosis and for the development of new therapeutic strategies.

References

Application Note: Principles of Anguibactin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a high-level overview of the scientific principles and common methodologies for the extraction and purification of the siderophore anguibactin. It is intended for informational and educational purposes for a research audience. This document is not an operational, step-by-step protocol and should not be used as such. All laboratory work should be conducted by trained professionals in accordance with established safety guidelines and regulations.

Introduction to this compound

This compound is a potent siderophore produced by the marine bacterium Vibrio anguillarum, a pathogen responsible for vibriosis in fish and other marine organisms.[1] As a key virulence factor, this compound plays a crucial role in the bacterium's ability to thrive in the iron-limited environment of its host by efficiently sequestering ferric iron.[2] The biosynthesis of this compound is a complex process primarily mediated by genes located on the pJM1 virulence plasmid and involves a non-ribosomal peptide synthetase (NRPS) pathway.[1][3] The structure of this compound is unique, featuring a catechol moiety for iron coordination.[4][5][6] Understanding the principles of its extraction and purification is essential for further research into its structure, function, and potential as a target for novel therapeutic agents.

Principles of this compound Production in Culture

The production of this compound by Vibrio anguillarum is tightly regulated by the availability of iron in the growth medium.[7][8] To induce the biosynthesis and secretion of this compound for research purposes, V. anguillarum is typically cultured under iron-deficient conditions. This is generally achieved by supplementing a minimal growth medium with a strong iron chelator, which sequesters the available iron and triggers the bacterium's iron-uptake response, leading to the production of this compound. The presence of siderophores in the culture supernatant can be qualitatively and quantitatively assessed using the Chrome Azurol S (CAS) assay, a colorimetric method that detects the ability of a sample to remove iron from the CAS-iron complex.[9][10]

General Methodologies for Extraction and Purification

The purification of this compound from bacterial culture supernatants involves a multi-step process designed to isolate the siderophore from other secreted metabolites, proteins, and media components. The general workflow typically includes initial extraction from the liquid culture followed by one or more chromatographic purification steps.

3.1. Extraction from Culture Supernatant

After separating the bacterial cells from the culture medium by centrifugation, the cell-free supernatant containing the secreted this compound is the starting material for extraction. A common initial step is the use of solid-phase extraction (SPE) with hydrophobic adsorbent resins.

  • Adsorbent Resins: Resins such as Amberlite XAD-7 or a mixture of XAD-4 and XAD-16 are frequently used to capture this compound and other organic molecules from the aqueous supernatant.[4][5][9] The siderophore is then eluted from the resin using an organic solvent like methanol.

3.2. Chromatographic Purification

Following the initial extraction, further purification is necessary to achieve a high degree of purity. Various chromatographic techniques can be employed, often in combination.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, this technique separates molecules based on their size. Sephadex LH-20 is a common resin used for the purification of this compound, effectively separating it from molecules of different sizes.[4][5]

  • Affinity Chromatography: This method leverages the specific binding affinity of siderophores for metal ions.

    • Immobilized Metal Affinity Chromatography (IMAC): In this technique, a column is functionalized with immobilized metal ions, typically Fe(III). Siderophores in the crude extract will bind to the iron on the column and can then be eluted.[11]

    • Titanium Dioxide Affinity Chromatography (TDAC): This is another affinity-based method that has shown effectiveness in purifying various classes of siderophores.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final polishing and analysis of this compound. Reverse-phase HPLC with a C18 column is often used, separating compounds based on their hydrophobicity.[12][13]

Summary of Purification Techniques

The following table summarizes the common techniques used in the extraction and purification of siderophores like this compound.

TechniquePrincipleApplication in this compound Purification
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid phase and a liquid phase. Hydrophobic resins bind nonpolar molecules from aqueous solutions.Initial capture of this compound from large volumes of culture supernatant.
Size-Exclusion Chromatography (SEC) Separation of molecules based on their hydrodynamic volume. Smaller molecules enter the pores of the stationary phase and elute later.Removal of high and low molecular weight impurities after initial extraction.
Immobilized Metal Affinity Chromatography (IMAC) Utilizes the specific coordination chemistry between siderophores and immobilized metal ions (e.g., Fe(III)) on a solid support.Highly selective purification of iron-binding molecules like this compound.
Titanium Dioxide Affinity Chromatography (TDAC) Based on the affinity of certain functional groups in siderophores for titanium dioxide.An alternative affinity-based method for the selective purification of siderophores.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.Final purification step to achieve high purity and for analytical quantification.

This compound Biosynthesis and Regulation Pathway

The biosynthesis of this compound is a complex pathway regulated by iron availability. Under low-iron conditions, the Fur (Ferric uptake regulator) protein's repression is lifted, allowing for the expression of the this compound biosynthesis and transport genes. Key proteins such as AngR positively regulate the expression of these genes.[7][8] The small RNA, VaRyhB, also plays a role in the regulation of genes involved in this compound synthesis and transport.[14][15] The assembly of this compound itself occurs through a non-ribosomal peptide synthetase (NRPS) system, involving enzymes like AngB, AngM, and AngN, which sequentially add and modify the precursor molecules.[3][16]

Anguibactin_Biosynthesis_Regulation cluster_regulation Regulatory Control cluster_biosynthesis Biosynthesis Pathway Low Iron Low Iron Fur Fur Low Iron->Fur inactivates VaRyhB VaRyhB (sRNA) Low Iron->VaRyhB induces AngR_gene angR gene Fur->AngR_gene de-represses AngR_protein AngR Protein AngR_gene->AngR_protein expresses ITBO_genes Iron Transport & Biosynthesis Genes (fatDCBA, angT, etc.) AngR_protein->ITBO_genes activates NRPS_complex NRPS Complex (AngM, AngN, etc.) ITBO_genes->NRPS_complex expresses VaRyhB->ITBO_genes activates Precursors Chorismate, L-Cysteine, Histamine Intermediates DHBA & Other Intermediates Precursors->Intermediates AngB, etc. Intermediates->NRPS_complex loaded onto This compound This compound NRPS_complex->this compound assembles

Caption: Regulatory and biosynthetic pathway for this compound production in V. anguillarum.

References

Application Notes and Protocols: Anguibactin Cross-Feeding Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anguibactin is a siderophore—a small, high-affinity iron-chelating molecule—produced by several pathogenic species of Vibrio, most notably Vibrio anguillarum, the causative agent of vibriosis in fish.[1][2] The this compound system is a critical virulence factor, enabling the bacterium to scavenge essential iron from its host under iron-limiting conditions.[1][3] Cross-feeding assays are biological tests used to detect the production and/or utilization of siderophores.[4][5] These assays are fundamental in studying siderophore biosynthesis, transport, and regulation. They typically involve a "producer" strain, which secretes the siderophore, and an "indicator" strain, which is unable to produce its own siderophore but can utilize the one provided by the producer to grow in an iron-depleted environment.[5][6]

This document provides detailed protocols for setting up and interpreting this compound cross-feeding assays, aimed at researchers in microbiology, infectious diseases, and drug development.

Signaling Pathway and Key Components

The this compound system involves a series of genes responsible for its biosynthesis and transport.[1] The core process begins with the synthesis of this compound within the producer bacterium. It is then secreted into the extracellular environment to bind with ferric iron (Fe³⁺). The resulting ferric-anguibactin complex is recognized and transported back into a recipient bacterium via a specific outer membrane receptor, FatA.[3][7] This transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB system.[1]

G p_cyto Cytoplasm p_biosynth This compound Biosynthesis (ang genes) p_apo_ang Apo-anguibactin (Iron-free) p_biosynth->p_apo_ang Synthesis ex_apo_ang Apo-anguibactin p_apo_ang->ex_apo_ang Secretion ex_fe3 Host Fe(III) ex_ferric_ang Ferric-anguibactin Complex ex_fe3->ex_ferric_ang i_fatA FatA Receptor ex_ferric_ang->i_fatA Binding & Uptake ex_apo_ang->ex_ferric_ang i_cyto Cytoplasm i_im Inner Membrane i_peri Periplasm i_iron_release Fe(II) Release & Utilization i_peri->i_iron_release Transport i_om Outer Membrane i_fatA->i_peri Translocation i_tonB TonB System i_fatA->i_tonB Energy G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare iron-limited minimal medium + agar C Mix indicator culture with molten agar A->C B Grow indicator strain in liquid culture B->C D Pour plates and allow to solidify C->D F Spot producer strains onto indicator plate surface D->F E Grow producer (test) strains in liquid culture E->F G Incubate plates (24-48 hours) F->G H Observe plates for growth halos G->H I Positive Result: Growth halo is present H->I J Negative Result: No growth halo H->J

References

Application Notes and Protocols: Radiolabeling Anguibactin for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anguibactin, a siderophore produced by the fish pathogen Vibrio anguillarum, plays a crucial role in bacterial iron acquisition and is a key virulence factor.[1][2][3][4] Its unique structure, featuring a catecholate moiety for iron chelation, makes it an attractive candidate for radiolabeling and subsequent use in in vivo imaging.[1][5][6] By replacing the iron atom with a positron-emitting radionuclide, radiolabeled this compound can be used as a probe to specifically target and visualize bacterial infections, particularly those caused by this compound-producing pathogens. This technique holds significant promise for preclinical research and the development of novel diagnostic agents.[7][8][9]

These application notes provide detailed protocols for the radiolabeling of this compound with Gallium-68 (⁶⁸Ga), a readily available generator-produced radionuclide with a short half-life suitable for PET imaging.[3][9] Additionally, considerations for labeling with Copper-64 (⁶⁴Cu) and Zirconium-89 (⁸⁹Zr) are discussed for applications requiring longer imaging times.

Principle of Radiolabeling this compound

The catechol group of this compound, which has a high affinity for Fe(III), can also efficiently chelate other trivalent metal ions like Ga(III).[1][10] This allows for a direct labeling approach where the radionuclide is directly incorporated into the this compound molecule without the need for a bifunctional chelator. This method is often rapid and can be performed under mild conditions, which is particularly advantageous for the short-lived ⁶⁸Ga.[7][10]

Recommended Radionuclide: Gallium-68 (⁶⁸Ga)

⁶⁸Ga is the preferred radionuclide for initial studies with this compound due to its favorable decay characteristics for Positron Emission Tomography (PET) and the straightforward, high-efficiency labeling of catechol-containing molecules at room temperature.[3][7][10]

Experimental Protocols

Protocol 1: Direct Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

This protocol is adapted from established methods for radiolabeling catechol-containing siderophores.[3][7][10]

Materials:

  • This compound (≥95% purity)

  • ⁶⁸GaCl₃ in 0.05 M HCl (eluted from a ⁶⁸Ge/⁶⁸Ga generator)

  • Sodium acetate buffer (0.5 M, pH 4.5-5.5)

  • Metal-free water (TraceSELECT™ grade or equivalent)

  • Metal-free vials and pipette tips

  • Radio-TLC system (for quality control)

  • HPLC system with a radioactivity detector (for quality control)

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound in metal-free water at a concentration of 1 mg/mL.

    • Ensure all labware is metal-free to prevent contamination with competing metal ions.

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, add 5-10 µg of the this compound stock solution.

    • Add 100 µL of sodium acetate buffer (0.5 M, pH 4.5-5.5).

    • Add 100-500 MBq of ⁶⁸GaCl₃ eluate.

    • Gently mix the solution.

    • Incubate at room temperature for 10-15 minutes.

  • Quality Control:

    • Radio-TLC: Spot a small aliquot of the reaction mixture onto a TLC plate and develop with an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 5.5). The radiolabeled this compound should have a different Rf value than free ⁶⁸Ga.

    • Radio-HPLC: Inject an aliquot of the reaction mixture onto a C18 HPLC column and elute with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). Monitor the eluate with a UV detector (at a wavelength appropriate for this compound) and a radioactivity detector. The retention time of the radioactive peak should correspond to that of the this compound-metal complex.

  • Purification (if necessary):

    • If significant amounts of unchelated ⁶⁸Ga remain, the product can be purified using a C18 Sep-Pak cartridge.

Expected Results:

  • Radiochemical Yield: >95%

  • Radiochemical Purity: >95%

  • Specific Activity: To be determined based on the amount of this compound and the radioactivity used.

Quantitative Data Summary

The following table summarizes typical data expected from the radiolabeling of siderophores with PET radionuclides, based on literature values for similar compounds.[3][7][9][10]

Parameter⁶⁸Ga-Anguibactin (Expected)⁶⁴Cu-Anguibactin (Consideration)⁸⁹Zr-Anguibactin (Consideration)
Radionuclide Half-life 68 minutes12.7 hours78.4 hours
Labeling Method DirectDirect or via Bifunctional ChelatorVia Bifunctional Chelator
Reaction Temperature Room TemperatureRoom Temperature to 95°CRoom Temperature
Reaction Time 10-15 minutes15-30 minutes60 minutes
Typical Buffer Sodium Acetate (pH 4.5-5.5)Ammonium Acetate (pH 5.5-7.0)HEPES (pH 7.0-7.5)
Radiochemical Yield >95%>90%>85%
Radiochemical Purity >95%>95%>95%

Considerations for Labeling with ⁶⁴Cu and ⁸⁹Zr

For longitudinal studies or imaging of processes with slower biological clearance, the longer-lived radionuclides ⁶⁴Cu and ⁸⁹Zr may be more suitable.[8][11]

  • Copper-64 (⁶⁴Cu): this compound's catechol moiety may directly chelate ⁶⁴Cu. However, the stability of the resulting complex in vivo would need to be carefully evaluated to prevent transchelation to other proteins.[1] If direct labeling proves unstable, a bifunctional chelator such as a NOTA or DOTA derivative could be conjugated to a non-essential part of the this compound molecule.[9]

  • Zirconium-89 (⁸⁹Zr): Direct labeling of this compound with ⁸⁹Zr is less likely to be successful. Therefore, the use of a bifunctional chelator, such as desferrioxamine (DFO), conjugated to this compound would be the standard approach.[2][12][13] This would involve an initial chemical modification of this compound to introduce a reactive group for conjugation.

Diagrams

Experimental_Workflow Experimental Workflow for ⁶⁸Ga-Anguibactin Production cluster_preparation Preparation cluster_radiolabeling Radiolabeling cluster_qc Quality Control cluster_purification Purification (if needed) cluster_final_product Final Product prep1 This compound Stock Solution radiolabel Combine this compound, Buffer, and ⁶⁸GaCl₃ prep1->radiolabel prep2 ⁶⁸Ge/⁶⁸Ga Generator Elution prep2->radiolabel prep3 Sodium Acetate Buffer prep3->radiolabel incubate Incubate at Room Temperature (10-15 min) radiolabel->incubate qc1 Radio-TLC incubate->qc1 qc2 Radio-HPLC incubate->qc2 purify C18 Sep-Pak Cartridge qc2->purify If Purity <95% final_product Sterile Filtration (for in vivo use) qc2->final_product If Purity >95% purify->final_product Signaling_Pathway Proposed Uptake of ⁶⁸Ga-Anguibactin by Bacteria cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Wall cluster_intracellular Bacterial Cytoplasm ga_this compound ⁶⁸Ga-Anguibactin receptor Siderophore Receptor ga_this compound->receptor Binding internalized Internalized ⁶⁸Ga-Anguibactin receptor->internalized Transport accumulation ⁶⁸Ga Accumulation (PET Signal) internalized->accumulation

References

Anguibactin: A Versatile Tool for Elucidating Siderophore Transport Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anguibactin, a plasmid-encoded siderophore produced by the pathogenic marine bacterium Vibrio anguillarum, represents a powerful tool for investigating the intricate mechanisms of bacterial iron acquisition. Its unique chemical structure, combining both catecholate and hydroxamate functional groups, and its well-characterized transport system make it an ideal model for studying siderophore recognition, uptake, and regulation. Understanding these transport systems is paramount for the development of novel antimicrobial strategies that exploit these essential pathways, such as "Trojan horse" antibiotics that co-opt siderophore uptake to deliver cytotoxic agents into the bacterial cell.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including detailed protocols for key experiments and a summary of relevant quantitative data. The information is intended to guide researchers in designing and executing experiments to probe the function and regulation of siderophore transport systems in a variety of bacterial species.

This compound Transport Pathway

The transport of ferric-anguibactin across the outer membrane of Gram-negative bacteria is an active process mediated by a specific set of proteins. The key components of this transport machinery in Vibrio anguillarum are encoded by the fat gene cluster. The process is initiated by the binding of the ferric-anguibactin complex to the outer membrane receptor protein, FatA. This binding event triggers a conformational change in FatA, which, fueled by the proton motive force of the inner membrane transduced by the TonB-ExbB-ExbD complex, facilitates the translocation of the siderophore across the outer membrane into the periplasm. Once in the periplasm, the ferric-anguibactin complex is captured by the periplasmic binding protein FatB, which then delivers it to the inner membrane ABC transporter complex, composed of the permease FatC and the ATPase FatD, for final transport into the cytoplasm.

Anguibactin_Transport_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm FatA FatA Receptor FatB FatB (Periplasmic Binding Protein) FatA->FatB Translocation FatC FatC (Permease) FatB->FatC Delivery Iron_Release Iron Release FatC->Iron_Release Transport FatD FatD (ATPase) FatD->FatC ATP Hydrolysis Anguibactin_Fe Ferric-Anguibactin Anguibactin_Fe->FatA Binding TonB TonB Complex TonB->FatA Energy

This compound transport pathway across the bacterial cell envelope.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of ferric-anguibactin with its transport machinery. This information is crucial for designing experiments such as binding assays and uptake studies.

ParameterValueOrganism/SystemReference
Binding Affinity (KM) 8 nMFerric-anguibactin to FatA receptor in Vibrio anguillarum--INVALID-LINK--
Uptake Kinetics See Figure 1⁵⁵Fe-anguibactin uptake in Vibrio anguillarum--INVALID-LINK--

Note: The uptake kinetics data is qualitative, showing the rate of uptake over time. For quantitative transport rates, a radiolabeled uptake assay as described in the protocols below should be performed.

Experimental Protocols

Protocol 1: Quantification of this compound Production using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method for detecting and quantifying siderophore production. The assay is based on the competition for iron between the siderophore and the CAS dye. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/purple, and this change in absorbance is proportional to the amount of siderophore present.

Materials:

  • CAS assay solution (see preparation below)

  • Bacterial culture supernatant

  • Iron-deficient culture medium (e.g., M9 minimal medium supplemented with 2,2'-dipyridyl)

  • 96-well microtiter plate

  • Spectrophotometer capable of reading absorbance at 630 nm

Preparation of CAS Assay Solution:

  • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

  • Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Slowly mix Solution A with Solution B.

  • While stirring, slowly add Solution C to the mixture from step 4. The solution will turn dark blue.

  • Autoclave the final solution and store it in a dark bottle at 4°C.

Procedure:

  • Grow the bacterial strain of interest in an iron-deficient medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the supernatant.

  • In a 96-well plate, mix 100 µl of the bacterial supernatant with 100 µl of CAS assay solution.

  • As a reference (Ar), mix 100 µl of sterile, uninoculated iron-deficient medium with 100 µl of CAS assay solution.

  • Incubate the plate at room temperature for 20-30 minutes.

  • Measure the absorbance of the samples (As) and the reference (Ar) at 630 nm.

  • Calculate the siderophore units using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100 [1][2]

CAS_Assay_Workflow Start Start Culture Culture Bacteria in Iron-Deficient Medium Start->Culture Supernatant Collect Supernatant Culture->Supernatant Mix Mix Supernatant with CAS Assay Solution Supernatant->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Calculate Calculate Siderophore Units Measure->Calculate End End Calculate->End

Workflow for the Chrome Azurol S (CAS) assay.

Protocol 2: Radiolabeled Ferric-Anguibactin Uptake Assay

This protocol describes a method to measure the uptake of radiolabeled ferric-anguibactin into bacterial cells. It is adapted from protocols for other radiolabeled siderophore uptake assays and can be optimized for specific bacterial strains.

Materials:

  • ⁵⁵FeCl₃ or ⁵⁹FeCl₃

  • Purified this compound

  • Bacterial strain of interest

  • Iron-deficient culture medium

  • Uptake buffer (e.g., M9 minimal medium salts)

  • Scintillation vials and scintillation fluid

  • Filtration apparatus with 0.45 µm filters

  • Liquid scintillation counter

Procedure:

  • Preparation of Radiolabeled Ferric-Anguibactin:

    • In a microfuge tube, mix a 1:1 molar ratio of radiolabeled FeCl₃ (e.g., ⁵⁵FeCl₃) with purified this compound.

    • Incubate at room temperature for 1 hour to allow complex formation.

  • Cell Preparation:

    • Grow the bacterial strain to mid-log phase in an iron-deficient medium to induce the expression of siderophore transport systems.

    • Harvest the cells by centrifugation and wash them twice with ice-cold uptake buffer.

    • Resuspend the cells in uptake buffer to a desired optical density (e.g., OD₆₀₀ of 0.5).

  • Uptake Assay:

    • Pre-warm the cell suspension to the desired temperature (e.g., 37°C).

    • Initiate the uptake by adding the radiolabeled ferric-anguibactin complex to the cell suspension to a final concentration of 8 nM (the KM value).

    • At various time points (e.g., 0, 1, 2, 5, 10, 15, and 20 minutes), take aliquots (e.g., 1 ml) of the cell suspension.

    • Immediately filter the aliquots through a 0.45 µm filter and wash the filter twice with ice-cold uptake buffer to remove unbound radiolabel.

    • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the counts per minute (CPM) against time to generate an uptake curve.

    • The initial rate of uptake can be calculated from the linear portion of the curve.

    • To determine the KM and Vmax of transport, the assay can be repeated with varying concentrations of radiolabeled ferric-anguibactin.

Radiolabeled_Uptake_Assay_Workflow Start Start Prepare_Siderophore Prepare Radiolabeled Ferric-Anguibactin Start->Prepare_Siderophore Prepare_Cells Prepare Bacterial Cells (Iron-Starved) Start->Prepare_Cells Initiate_Uptake Initiate Uptake by Mixing Cells and Siderophore Prepare_Siderophore->Initiate_Uptake Prepare_Cells->Initiate_Uptake Time_Points Take Aliquots at Various Time Points Initiate_Uptake->Time_Points Filter_Wash Filter and Wash Cells Time_Points->Filter_Wash Measure_Radioactivity Measure Radioactivity Filter_Wash->Measure_Radioactivity Analyze_Data Analyze Data (Uptake Curve) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

How to increase the yield of anguibactin from bacterial cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of anguibactin from bacterial cultures.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Iron Repression: this compound synthesis is tightly repressed by the presence of iron.Grow Vibrio anguillarum in an iron-limited medium. Consider using a minimal medium like CM9 supplemented with an iron chelator such as 2,2'-dipyridyl (e.g., 50 μM) or ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA) (e.g., 2.5 μM) to induce iron-starvation conditions.[1][2]
Suboptimal Growth Temperature: Temperature can influence the expression of siderophore biosynthesis genes.While V. anguillarum can grow at a range of temperatures, some siderophore systems in vibrios show temperature-dependent regulation.[3][4] For this compound, it is advisable to maintain the culture at the optimal growth temperature for the specific V. anguillarum strain, typically around 25°C.[2][3]
Incorrect Bacterial Strain: this compound production is primarily associated with virulent, pJM1-type plasmid-carrying strains of Vibrio anguillarum, particularly serotype O1.[3][5][6]Verify that the V. anguillarum strain used possesses the pJM1 plasmid or a pJM1-like plasmid containing the this compound biosynthesis gene cluster.[6][7][8]
Plasmid Instability/Loss: The pJM1 plasmid, which carries many of the essential genes for this compound synthesis, can potentially be lost during subculturing.Minimize the number of passages of the bacterial culture. Periodically verify the presence of the pJM1 plasmid.
Inconsistent Yields Between Batches Variability in Media Composition: Minor differences in the iron content of media components can lead to significant variations in this compound production.Use high-purity reagents and deionized water to prepare all media. It is also good practice to treat the media with a chelating resin to remove trace iron contamination.
Differences in Inoculum Preparation: The age and density of the starting culture can affect the kinetics of growth and siderophore production.Standardize the inoculum preparation by using a fresh overnight culture and inoculating to a consistent starting optical density (e.g., OD600 of 0.05).
Difficulty in Detecting/Quantifying this compound Insensitive Detection Method: The method used may not be sensitive enough to detect low concentrations of this compound.The chrome azurol S (CAS) assay is a highly sensitive and commonly used method for detecting and quantifying siderophores.[2] A specific bioassay using a siderophore-deficient indicator strain of V. anguillarum can also be employed for quantification.[9]
Improper Sample Preparation: this compound is secreted into the culture supernatant.Ensure that you are analyzing cell-free culture supernatants for this compound presence.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by the marine pathogen Vibrio anguillarum.[5][10] It plays a crucial role in the bacterium's virulence by scavenging iron from the host environment, which is essential for bacterial growth and proliferation.[6][7][9] The this compound system is considered a major virulence factor for V. anguillarum.[5][6]

Q2: Which genes are responsible for this compound biosynthesis?

This compound biosynthesis is a complex process involving genes located on both the pJM1 virulence plasmid and the chromosome.[1][5] Key genes on the pJM1 plasmid include those encoding nonribosomal peptide synthetases (NRPSs) like AngR, AngM, and AngN.[12] Chromosomally encoded enzymes are also required for the synthesis of precursors like 2,3-dihydroxybenzoic acid (DHBA).[1][9]

Q3: How is this compound synthesis regulated?

The primary regulatory mechanism is iron availability. Under iron-replete conditions, the global transcriptional regulator Fur (Ferric Uptake Regulator) binds to the promoter regions of this compound biosynthesis genes and represses their transcription.[5][13] When iron is scarce, Fur repression is lifted. Additionally, the protein AngR acts as a positive transcriptional activator for the iron transport genes fatA and fatB, and this compound itself can enhance the transcription of these genes.[14][15]

Q4: What is the optimal iron concentration to maximize this compound yield?

This compound production is maximal under conditions of severe iron limitation.[7][8] The goal is to reduce the free iron concentration in the culture medium to a level that derepresses the biosynthesis pathway without completely inhibiting bacterial growth. This is typically achieved by using iron-poor minimal media supplemented with a strong iron chelator. For example, the addition of 50 μM 2,2′-dipyridyl to CM9 medium has been shown to induce siderophore production.[2]

Q5: Can this compound production be increased by genetic engineering?

Yes, it is possible to increase this compound production through genetic modification. For instance, some naturally occurring pJM1-like plasmids, such as pJHC1, have been shown to mediate an increased level of this compound production compared to the standard pJM1 plasmid.[7][8][12] This suggests that modifications within the iron uptake region of the plasmid can lead to enhanced siderophore synthesis. Overexpression of positive regulators like AngR could also potentially boost production.

Experimental Protocols

Protocol 1: Culturing V. anguillarum for this compound Production

This protocol describes how to culture V. anguillarum under iron-limiting conditions to induce this compound synthesis.

  • Media Preparation:

    • Prepare CM9 minimal medium.

    • To induce iron limitation, supplement the CM9 medium with an iron chelator such as 2,2'-dipyridyl to a final concentration of 50 μM.[2]

    • For routine growth (iron-replete conditions), Tryptic Soy Broth (TSB) supplemented with 1% NaCl (TSB-1) can be used.[2][3]

  • Inoculum Preparation:

    • Streak V. anguillarum from a glycerol stock onto a Tryptic Soy Agar plate with 1% NaCl (TSA-1) and incubate at 25°C overnight.

    • Pick a single colony and inoculate it into 5 mL of TSB-1. Grow overnight at 25°C with shaking.

  • Induction Culture:

    • Inoculate the iron-limited CM9 medium with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.

    • Incubate the culture at 25°C for 24-48 hours with vigorous shaking.

  • Harvesting:

    • After incubation, centrifuge the culture to pellet the bacterial cells.

    • Carefully collect the supernatant, which contains the secreted this compound.

    • The cell-free supernatant can now be used for quantification or purification of this compound.

Protocol 2: Quantification of this compound using the CAS Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores.

  • Reagent Preparation (CAS Assay Solution):

    • Prepare the following solutions:

      • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

      • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

      • Solution 3: Dissolve 2.7 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.

    • Slowly add Solution 1 to Solution 2 while stirring.

    • Then, slowly add Solution 3 to the mixture and bring the final volume to 100 mL with deionized water. Autoclave and store in the dark.

  • Assay Procedure:

    • Mix 100 μL of the cell-free culture supernatant with 100 μL of the CAS assay solution in a microplate well.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm (A630).[2]

  • Quantification:

    • The decrease in absorbance at 630 nm is proportional to the amount of siderophore produced.

    • Results are often expressed as a percentage of siderophore units relative to a reference medium.

Visualizations

This compound Biosynthesis Pathway

// Nodes Chorismate [label="Chorismate", fillcolor="#F1F3F4", fontcolor="#202124"]; DHBA [label="2,3-Dihydroxy-\nbenzoic acid (DHBA)", fillcolor="#FBBC05", fontcolor="#202124"]; L_Cysteine [label="L-Cysteine", fillcolor="#F1F3F4", fontcolor="#202124"]; Histidine [label="Histidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Thiazoline Ring\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Chorismate -> DHBA [label="angA, angB, angC\n(Chromosomal & Plasmid)", color="#4285F4"]; DHBA -> Intermediate [label="angR, angM, angN\n(NRPS Machinery - Plasmid)", color="#4285F4"]; L_Cysteine -> Intermediate [color="#4285F4"]; Histidine -> Intermediate [color="#4285F4"]; Intermediate -> this compound [label="angD (putative)", color="#4285F4"];

// Invisible nodes for layout {rank=same; L_Cysteine; Histidine;} } .dot Caption: Simplified biosynthesis pathway of this compound.

Regulation of this compound Synthesis

// Nodes HighIron [label="High Iron", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowIron [label="Low Iron", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fur_Active [label="Fur-Fe Complex\n(Active Repressor)", fillcolor="#FBBC05", fontcolor="#202124"]; Fur_Inactive [label="Apo-Fur\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; AngGenes [label="this compound\nbiosynthesis genes\n(angA, angB, etc.)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; AngR_Gene [label="angR gene", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; AngR_Protein [label="AngR Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FatGenes [label="iron transport genes\n(fatA, fatB)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\nSiderophore", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships HighIron -> Fur_Active [label="activates", color="#5F6368"]; LowIron -> Fur_Inactive [label="leads to", color="#5F6368"]; Fur_Active -> AngGenes [label="Represses", color="#EA4335", arrowhead=tee]; Fur_Active -> AngR_Gene [label="Represses", color="#EA4335", arrowhead=tee]; AngR_Gene -> AngR_Protein [label="expresses", color="#4285F4"]; AngR_Protein -> FatGenes [label="Activates", color="#34A853"]; AngGenes -> this compound [label="synthesizes", color="#4285F4"]; this compound -> FatGenes [label="Enhances\nexpression", color="#34A853", style=dashed];

// Grouping {rank=same; HighIron; LowIron;} {rank=same; Fur_Active; Fur_Inactive;} } .dot Caption: Regulatory network controlling this compound production.

Experimental Workflow for Yield Optimization

// Nodes Start [label="Start: Select pJM1+\nV. anguillarum strain", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareMedia [label="Prepare Iron-Limited\nMinimal Medium (e.g., CM9)", fillcolor="#F1F3F4", fontcolor="#202124"]; AddChelator [label="Add Iron Chelator\n(e.g., 2,2'-dipyridyl)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate with Overnight Culture\n(Standardized OD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate (25°C, 24-48h, shaking)", fillcolor="#F1F3F4", fontcolor="#202124"]; Harvest [label="Harvest Cell-Free Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Quantify [label="Quantify Siderophore\n(CAS Assay)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Results & Optimize", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Optimized Protocol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> PrepareMedia [color="#5F6368"]; PrepareMedia -> AddChelator [color="#5F6368"]; AddChelator -> Inoculate [color="#5F6368"]; Inoculate -> Incubate [color="#5F6368"]; Incubate -> Harvest [color="#5F6368"]; Harvest -> Quantify [color="#5F6368"]; Quantify -> Analyze [color="#5F6368"]; Analyze -> End [label="Successful", color="#34A853"]; Analyze -> PrepareMedia [label="Iterate/\nAdjust", style=dashed, color="#EA4335"]; } .dot Caption: Workflow for optimizing this compound yield.

References

Technical Support Center: Overcoming Low Anguibactin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing anguibactin production in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production critical?

This compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by certain pathogenic bacteria, most notably Vibrio anguillarum. It plays a crucial role in bacterial survival and virulence by scavenging iron from the host environment, which is an essential nutrient for bacterial growth and proliferation.[1][2] Efficient production of this compound is vital for studying its role in pathogenesis, for the development of potential antimicrobial agents that target iron acquisition, and for various biotechnological applications.

Q2: My Vibrio anguillarum culture is not producing any detectable this compound. What are the primary reasons for this?

There are several potential reasons for a complete lack of this compound production:

  • Genetic Integrity: The strain may have lost the pJM1 plasmid, which carries many of the essential genes for this compound biosynthesis.[1][2] Alternatively, there could be mutations in key biosynthetic genes such as angR, angB, or angG.

  • Iron Repression: this compound synthesis is tightly regulated by iron concentration. High levels of free iron in the culture medium will repress the expression of the this compound biosynthesis genes through the Fur (Ferric uptake regulator) protein.

  • Inappropriate Culture Conditions: The growth medium composition, pH, or temperature may not be suitable for inducing this compound production.

Q3: I am observing some this compound production, but the yield is consistently low. What factors can I optimize?

Low yields can often be improved by systematically optimizing the following culture parameters:

  • Iron Concentration: Ensure the medium is sufficiently iron-depleted. This is typically achieved by using minimal media and adding an iron chelator like 2,2'-dipyridyl.

  • Culture Medium Composition: The choice of carbon and nitrogen sources can influence siderophore production. A well-defined minimal medium, such as CM9, is often preferred to complex media to control for trace iron contamination.

  • pH: The pH of the culture medium can significantly affect enzymatic reactions in the biosynthesis pathway. The optimal pH for this compound production should be empirically determined but is generally in the neutral to slightly alkaline range.

  • Temperature: Vibrio anguillarum can produce siderophores over a range of temperatures, but there is an optimal temperature for maximizing yield.[3]

  • Aeration and Agitation: Adequate oxygen supply is crucial for the growth of Vibrio anguillarum and, consequently, for this compound production. Optimizing agitation and aeration rates in fermenters can enhance yields.

Troubleshooting Guide

IssuePossible CauseRecommended Action
No detectable this compound production (as measured by CAS assay) High iron concentration in the medium.Use iron-free glassware (acid-washed). Prepare fresh, high-purity minimal medium (e.g., CM9). Add an iron chelator (e.g., 2,2'-dipyridyl at 20-50 µM) to the medium.
Loss of the pJM1 plasmid or mutation in key biosynthetic genes.Verify the presence of the pJM1 plasmid using plasmid extraction and gel electrophoresis. Sequence key biosynthesis genes (angR, angB, angG) to check for mutations. If necessary, use a fresh culture from a verified stock.
Inappropriate growth phase for induction.Inoculate the culture at a low initial cell density and allow it to grow into the exponential phase under iron-limited conditions, as this is typically when siderophore production is highest.
Low this compound yield Suboptimal culture temperature.Optimize the incubation temperature. While V. anguillarum can grow at a range of temperatures, siderophore production may be maximal at a specific temperature (e.g., 18°C has been shown to favor piscibactin, another siderophore, suggesting temperature can regulate siderophore synthesis).[3]
Suboptimal pH of the medium.Buffer the culture medium to maintain a stable pH throughout the growth period. Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to determine the optimum for this compound production.
Insufficient aeration or agitation.For flask cultures, use baffled flasks and a high shaking speed (e.g., 200-250 rpm). For fermenters, optimize the dissolved oxygen (DO) level by adjusting the agitation and aeration rates.
Presence of other competing siderophores.Be aware that Vibrio anguillarum can produce other siderophores like vanchrobactin.[3] Use analytical techniques like HPLC to specifically quantify this compound.
Inconsistent this compound yields between batches Variability in media preparation.Prepare a large batch of medium to be used for a series of experiments. Ensure all components are of high purity and that glassware is consistently treated to remove trace iron.
Inoculum variability.Standardize the inoculum preparation by using a fresh overnight culture and inoculating to the same initial optical density (OD) in each experiment.

Data Summary

Table 1: Effect of Temperature on Siderophore Production in Vibrio anguillarum
TemperatureRelative Siderophore Production (Arbitrary Units)Reference
18°CHigher (specifically for piscibactin)[3]
25°CLower (compared to 18°C for piscibactin)[3]

Note: Specific quantitative data for this compound yield at different temperatures is limited in the reviewed literature. The data presented for piscibactin, another siderophore from V. anguillarum, suggests that temperature is a critical parameter for optimization.

Table 2: Recommended Concentrations of Iron Chelators for Inducing Siderophore Production
ChelatorRecommended ConcentrationReference
2,2'-dipyridyl20 - 50 µM

Experimental Protocols

Protocol 1: Culturing Vibrio anguillarum for this compound Production

Objective: To cultivate Vibrio anguillarum under iron-limiting conditions to induce the production of this compound.

Materials:

  • Vibrio anguillarum strain containing the pJM1 plasmid

  • CM9 Minimal Medium (see recipe below)

  • 2,2'-dipyridyl (iron chelator)

  • Sterile, acid-washed glassware

  • Incubator shaker

CM9 Minimal Medium Recipe (per liter):

  • Na2HPO4: 6 g

  • KH2PO4: 3 g

  • NaCl: 0.5 g

  • NH4Cl: 1 g

  • Distilled water: to 1 L

  • Autoclave and cool.

  • Aseptically add the following sterile solutions:

    • 1 M MgSO4: 2 mL

    • 20% Glucose (or other carbon source): 10 mL

    • 1 M CaCl2: 100 µL

Procedure:

  • Prepare CM9 minimal medium in acid-washed glassware to minimize trace iron contamination.

  • Inoculate a 5 mL starter culture of Vibrio anguillarum in a suitable rich medium (e.g., TSB) and grow overnight at 25°C with shaking.

  • The next day, inoculate a larger volume of CM9 minimal medium with the overnight culture to an initial OD600 of 0.05.

  • Add a sterile solution of 2,2'-dipyridyl to a final concentration of 20-50 µM to induce iron-limited conditions.

  • Incubate the culture at the desired temperature (e.g., 25°C) with vigorous shaking (e.g., 200 rpm) for 24-48 hours.

  • Monitor bacterial growth by measuring the OD600.

  • Harvest the culture supernatant by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) for subsequent this compound quantification or purification.

Protocol 2: Quantitative Analysis of this compound using the Liquid Chrome Azurol S (CAS) Assay

Objective: To quantify the amount of siderophore produced in the culture supernatant.

Materials:

  • Culture supernatant containing this compound

  • CAS assay solution (see recipe below)

  • 96-well microplate

  • Microplate reader

CAS Assay Solution Recipe:

  • Solution 1 (Dye solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of ddH2O.

  • Solution 2 (Iron solution): Dissolve 2.7 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.

  • Solution 3 (Detergent solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH2O.

  • Slowly mix Solution 1 and Solution 2.

  • While stirring vigorously, slowly add Solution 3 to the mixture.

  • The resulting solution should be a deep blue color. Autoclave and store in a dark bottle at room temperature.

Procedure:

  • In a 96-well microplate, add 100 µL of culture supernatant to a well.

  • Add 100 µL of the CAS assay solution to the same well.

  • As a reference (Ar), use 100 µL of uninoculated CM9 medium mixed with 100 µL of CAS assay solution.

  • Incubate the plate at room temperature for 20-30 minutes.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a microplate reader.

  • Calculate the percentage of siderophore units using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100

Protocol 3: Purification of this compound from Culture Supernatant

Objective: To purify this compound from the culture supernatant for further characterization.

Materials:

  • Culture supernatant containing this compound

  • Amberlite XAD-7 resin

  • Sephadex LH-20 resin

  • Chromatography columns

  • Methanol

  • Distilled water

  • Rotary evaporator

Procedure:

  • Adsorption to XAD-7 Resin:

    • Pass the cell-free culture supernatant through a column packed with Amberlite XAD-7 resin.

    • Wash the column with several volumes of distilled water to remove salts and other hydrophilic impurities.

    • Elute the bound this compound with methanol.

  • Gel Filtration on Sephadex LH-20:

    • Concentrate the methanol eluate from the XAD-7 column using a rotary evaporator.

    • Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions for the presence of this compound using the CAS assay or by measuring absorbance at the characteristic wavelength for this compound.

  • Final Purification and Storage:

    • Pool the fractions containing pure this compound.

    • Evaporate the methanol and store the purified this compound as a dried powder or dissolved in a suitable solvent at -20°C.

Visualizations

This compound Biosynthesis and Regulation Pathway

anguibactin_pathway cluster_regulation Regulation cluster_biosynthesis Biosynthesis Iron_high High Iron Fur Fur Iron_high->Fur activates Iron_low Low Iron ang_genes This compound biosynthesis genes (angR, angB, etc.) Iron_low->ang_genes induces Fur->ang_genes represses AngB_AngG AngB, AngG, etc. ang_genes->AngB_AngG expresses AngR AngR ang_genes->AngR expresses Precursors Chorismate + L-cysteine + Histamine Anguibactin_intermediate Intermediate Precursors->Anguibactin_intermediate catalyzed by AngB_AngG->Anguibactin_intermediate This compound This compound Anguibactin_intermediate->this compound catalyzed by AngR->this compound

Caption: Regulation and biosynthesis of this compound.

Troubleshooting Workflow for Low this compound Production

troubleshooting_workflow start Low/No this compound Production check_iron Check for Iron Contamination start->check_iron iron_present Iron Present check_iron->iron_present Yes no_iron No Iron Contamination check_iron->no_iron No acid_wash Use Acid-Washed Glassware & Chelators iron_present->acid_wash check_genetics Check Strain Genetics no_iron->check_genetics optimize_culture Optimize Culture Conditions optimize_params Vary pH, Temp, Aeration optimize_culture->optimize_params plasmid_loss Plasmid Loss/ Mutation check_genetics->plasmid_loss Yes genetics_ok Genetics OK check_genetics->genetics_ok No re_culture Re-culture from Verified Stock plasmid_loss->re_culture genetics_ok->optimize_culture re_culture->optimize_culture acid_wash->optimize_culture end Successful Production optimize_params->end

Caption: Troubleshooting low this compound production.

Experimental Workflow for this compound Production and Analysis

experimental_workflow culture 1. Culture V. anguillarum in Iron-Limited Medium harvest 2. Harvest Supernatant by Centrifugation culture->harvest quantify 3. Quantify Siderophore (CAS Assay) harvest->quantify purify 4. Purify this compound (Column Chromatography) harvest->purify analyze 5. Analyze Purity (HPLC) purify->analyze characterize 6. Further Characterization (e.g., Mass Spectrometry) analyze->characterize

Caption: this compound production and analysis workflow.

References

Thermal stability of anguibactin compared to other siderophores

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal stability of siderophores, with a specific focus on anguibactin.

Frequently Asked Questions (FAQs)

Q1: How does the thermal stability of this compound compare to other siderophores?

A1: this compound is known to be a thermally stable siderophore.[1][2][3][4] This is in stark contrast to acinetobactin, which is thermally unstable and readily undergoes isomerization.[1][3][4] While direct quantitative comparisons with a wide range of other siderophores like enterobactin, pyoverdine, and desferrioxamine are not extensively available in the current literature, the stability of this compound makes it a promising candidate for applications requiring robust siderophore activity, such as in drug delivery.[1][2][4]

Q2: What makes acinetobactin thermally unstable?

A2: Acinetobactin's instability is due to its chemical structure, which is prone to isomerization at neutral pH.[5] This structural change can affect its iron-chelating ability and its interaction with bacterial uptake systems.

Q3: Are there any other siderophores known for their thermal stability?

A3: While the thermal stability of many siderophores is not as well-documented as that of this compound and acinetobactin, some studies suggest that catecholate-type siderophores can exhibit high resistance to changes in environmental pH, which can be a factor in overall stability.[6] However, more research is needed to provide a comprehensive comparative analysis.

Q4: What factors can influence the thermal stability of a siderophore?

A4: The thermal stability of a siderophore is influenced by its chemical structure, including the types of iron-chelating groups (e.g., catecholates, hydroxamates, carboxylates), the overall molecular conformation, and the pH of the surrounding environment.[6][7]

Data Presentation: Siderophore Thermal Stability Comparison

SiderophoreTypeThermal StabilityNotes
This compound Mixed catecholate/hydroxamateThermally StableResistant to degradation and isomerization.[1][2][4]
Acinetobactin Mixed catecholate/hydroxamateThermally UnstableReadily isomerizes at neutral pH.[1][5]
Enterobactin CatecholateData Not Available---
Pyoverdine MixedData Not AvailableProduction is temperature-dependent.[8]
Desferrioxamine B HydroxamateData Not Available---

Note: This table summarizes currently available qualitative data. Further quantitative experimental studies are required for a comprehensive comparison.

Experimental Protocols

Protocol: Assessment of Siderophore Thermal Stability using a Spectrophotometric Assay (Adapted from the Chrome Azurol S - CAS - Assay)

This protocol provides a general framework for comparing the thermal stability of different siderophores.

1. Principle: The Chrome Azurol S (CAS) assay is a colorimetric method used to detect and quantify siderophores. Siderophores remove iron from the blue CAS-iron(III) complex, causing a color change to orange/yellow, which can be measured spectrophotometrically.[9][10] By subjecting siderophore solutions to different temperatures and then measuring their remaining iron-chelating activity with the CAS assay, their thermal stability can be assessed.

2. Materials:

  • Purified siderophore solutions of known concentration (e.g., this compound, acinetobactin, etc.)

  • CAS assay solution[10][11]

  • Temperature-controlled water baths or incubators

  • Spectrophotometer and cuvettes or microplate reader

  • Sterile, iron-free microcentrifuge tubes

  • Pipettes and sterile, iron-free tips

3. Procedure:

  • Sample Preparation: Prepare solutions of each siderophore to be tested at a standardized concentration in an appropriate iron-free buffer (e.g., 100 µM in 50 mM Tris-HCl, pH 7.4).

  • Thermal Treatment:

    • Aliquot the siderophore solutions into microcentrifuge tubes.

    • Expose the aliquots to a range of temperatures (e.g., 25°C, 37°C, 50°C, 75°C, 100°C) for a fixed duration (e.g., 15, 30, 60 minutes). A control sample for each siderophore should be kept at 4°C.

    • After the incubation period, allow the samples to cool to room temperature.

  • CAS Assay:

    • In a 96-well microplate, mix a small volume of the heat-treated siderophore solution with the CAS assay solution.

    • Incubate at room temperature for a set period (e.g., 20-30 minutes) to allow for the color change to occur.

    • Measure the absorbance at 630 nm.

  • Data Analysis:

    • Calculate the percentage of remaining siderophore activity for each temperature point relative to the control sample (kept at 4°C).

    • Plot the percentage of siderophore activity against temperature to generate a thermal degradation curve for each siderophore.

Troubleshooting Guide for Thermal Stability Experiments

IssuePossible CauseSuggested Solution
Inconsistent CAS assay results Iron contamination of glassware or reagents.Use iron-free water and acid-wash all glassware. Prepare fresh CAS reagent.[11]
Incorrect pH of the assay solution.Ensure the CAS assay solution is at the correct pH as specified in the preparation protocol.
No color change in CAS assay Siderophore concentration is too low.Increase the initial concentration of the siderophore solution.
Complete degradation of the siderophore at the tested temperature.Test a lower range of temperatures.
High background absorbance The buffer or media components are interfering with the CAS reagent.Run a blank with only the buffer/media and the CAS reagent. Consider using a different buffer system.
Precipitation of siderophore at high temperatures The siderophore may have limited solubility at elevated temperatures.Visually inspect the samples after heat treatment. If precipitation occurs, this may indicate instability. Centrifuge the sample and test the supernatant.

Mandatory Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions encoded by genes located on both the plasmid and the chromosome in Vibrio anguillarum.[12][13][14]

Anguibactin_Biosynthesis cluster_precursors Precursors cluster_assembly Assembly and Modification cluster_enzymes Key Enzymes Chorismate Chorismate DHBA 2,3-Dihydroxybenzoic acid (DHBA) Chorismate->DHBA angA, angC, angE L_Cysteine L-Cysteine Thiazoline_ring Thiazoline ring formation L_Cysteine->Thiazoline_ring L_Histidine L-Histidine Hydroxyhistamine N-hydroxyhistamine L_Histidine->Hydroxyhistamine angH DHBA->Thiazoline_ring Anguibactin_core This compound Core Structure Thiazoline_ring->Anguibactin_core angM, angN Hydroxyhistamine->Anguibactin_core This compound This compound Anguibactin_core->this compound angR AngA AngA, AngC, AngE AngA->DHBA AngM_AngN AngM, AngN (NRPS) AngM_AngN->Thiazoline_ring AngH AngH AngH->Hydroxyhistamine AngR AngR (NRPS) AngR->this compound

Caption: this compound biosynthesis pathway in Vibrio anguillarum.

Experimental Workflow for Siderophore Thermal Stability Assay

This diagram outlines the key steps in determining the thermal stability of a siderophore.

Siderophore_Thermal_Stability_Workflow start Start: Purified Siderophore Solution prepare_samples Prepare standardized siderophore aliquots start->prepare_samples heat_treatment Incubate at various temperatures (e.g., 25°C, 37°C, 50°C, 75°C, 100°C) prepare_samples->heat_treatment control Control sample at 4°C prepare_samples->control cool_down Cool samples to room temperature heat_treatment->cool_down control->cool_down cas_assay Perform Chrome Azurol S (CAS) Assay cool_down->cas_assay measure_absorbance Measure absorbance at 630 nm cas_assay->measure_absorbance analyze_data Calculate % remaining activity vs. control measure_absorbance->analyze_data plot_curve Generate thermal degradation curve analyze_data->plot_curve end End: Comparative Stability Profile plot_curve->end

Caption: Workflow for assessing siderophore thermal stability.

References

Common challenges in the purification of anguibactin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of anguibactin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental purification of this potent siderophore.

Quick Links

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Frequently Asked Questions (FAQs)

Q1: What is the typical yield of this compound from a Vibrio anguillarum culture?

The yield of purified this compound can vary depending on the culture conditions and purification procedure. However, a typical yield is approximately 20 mg of purified this compound from 10 liters of culture supernatant.[1]

Q2: What are the main challenges in purifying this compound?

The primary challenges in this compound purification include:

  • Low Concentration: this compound is often produced in low concentrations in culture supernatants.

  • Instability: The molecule is susceptible to oxidation, hydrolysis, and polymerization, especially in concentrated solutions.[1]

  • Co-purification of Impurities: Culture media components and other bacterial metabolites can co-purify with this compound.

  • Difficult Deferration: Complete removal of iron from the purified this compound can be challenging and may lead to degradation of the molecule.

Q3: What are the key properties of this compound to consider during purification?

This compound is a catecholate-type siderophore.[2][3][4] Its structure contains both catechol and hydroxamate groups, contributing to its high affinity for ferric iron.[5] It is a relatively small molecule with a molecular weight of 348 g/mol .[2][3] this compound is also known to be more thermally stable than other siderophores like acinetobactin.[6][7]

Q4: What are the recommended storage conditions for purified this compound?

To minimize degradation, purified this compound should be stored as a lyophilized powder at -20°C or lower, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] If in solution, it should be prepared fresh and used immediately. The stability of this compound in different solvents and at various pH values has not been extensively reported, but acidic conditions should generally be avoided to prevent hydrolysis.

Troubleshooting Guide

This section addresses common problems encountered during this compound purification and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal culture conditions: Insufficient iron limitation, incorrect pH, or temperature for siderophore production.[8][9] 2. Inefficient extraction from supernatant: Incomplete binding to the extraction resin (e.g., XAD-7). 3. Degradation during purification: Exposure to high temperatures, extreme pH, or oxidizing conditions.[1] 4. Loss during chromatographic steps: Poor separation, irreversible binding, or tailing of the this compound peak.1. Optimize culture conditions: Ensure iron-depleted media is used. Optimize pH (typically around 7.0) and temperature for V. anguillarum growth and siderophore production. 2. Improve extraction: Ensure sufficient resin is used for the culture volume. Increase the contact time between the supernatant and the resin. 3. Maintain stability: Perform all purification steps at low temperatures (4°C) where possible. Use degassed buffers to minimize oxidation. Avoid prolonged exposure to acidic or basic conditions. 4. Optimize chromatography: Adjust the mobile phase composition and gradient. Ensure the column is packed correctly and not overloaded.
Purity Issues (Contaminants in Final Product) 1. Incomplete separation of media components: Salts and other small molecules from the culture medium co-eluting with this compound. 2. Co-elution of other bacterial metabolites: Other siderophores or secondary metabolites with similar chemical properties. 3. Carryover from extraction resin: Bleed from the XAD-7 or other extraction resin.1. Improve desalting: Include a desalting step after the initial capture, for example, by using a size-exclusion column like Sephadex LH-20. 2. Enhance chromatographic resolution: Optimize the gradient and mobile phase of the HPLC or other chromatographic steps. Consider using a different stationary phase. 3. Thoroughly wash the resin: Ensure the extraction resin is washed extensively with appropriate solvents before use to remove any potential contaminants.
This compound Degradation (Observed as multiple peaks in HPLC or loss of activity) 1. Oxidation: The catechol moiety is prone to oxidation. 2. Hydrolysis: The ester or amide bonds in the molecule can be hydrolyzed under acidic or basic conditions. 3. Polymerization: Concentrated solutions of this compound may polymerize.[1]1. Work under inert atmosphere: Use degassed buffers and solvents. Purge containers with nitrogen or argon. 2. Control pH: Maintain the pH of buffers close to neutral (pH 7.0-7.5) throughout the purification process. 3. Avoid high concentrations: Keep this compound solutions dilute and process them quickly. Store as a lyophilized powder for long-term stability.[1]
Difficulty in Deferration (Removing Iron) 1. High affinity of this compound for iron: The chelation of iron is very strong. 2. Harsh deferration conditions causing degradation: The use of strong acids or chelators can damage the this compound molecule.1. Use a suitable chelating agent: Employ a milder chelating agent like 8-hydroxyquinoline in a biphasic system (e.g., chloroform/water) to gently remove iron. 2. Optimize reaction conditions: Carefully control the pH and reaction time during deferration to minimize degradation.

Experimental Protocols

Protocol 1: Conventional this compound Purification using XAD-7 and Sephadex LH-20

This protocol is a standard method for the isolation of this compound from Vibrio anguillarum culture supernatant.[2][3][4]

Materials:

  • Vibrio anguillarum culture supernatant (grown in iron-deficient media)

  • Amberlite XAD-7 resin

  • Sephadex LH-20 resin

  • Methanol

  • Deionized water

  • Chromatography columns

  • Rotary evaporator

  • Lyophilizer

Methodology:

  • Culture Growth and Supernatant Collection:

    • Culture Vibrio anguillarum in an iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator) for 24-48 hours.

    • Centrifuge the culture at 10,000 x g for 20 minutes to pellet the cells.

    • Collect the supernatant, which contains the secreted this compound.

  • Extraction of this compound using Amberlite XAD-7:

    • Slowly pass the culture supernatant through a column packed with pre-equilibrated Amberlite XAD-7 resin at a slow flow rate.

    • After loading, wash the column with several column volumes of deionized water to remove salts and other hydrophilic impurities.

    • Elute the bound this compound from the resin using methanol. Collect the methanolic eluate.

  • Concentration and Gel Filtration on Sephadex LH-20:

    • Concentrate the methanolic eluate using a rotary evaporator at a temperature below 40°C.

    • Dissolve the concentrated residue in a minimal volume of methanol.

    • Apply the concentrated sample to a Sephadex LH-20 column pre-equilibrated with methanol.

    • Elute the column with methanol and collect fractions.

    • Monitor the fractions for the presence of this compound using a suitable assay (e.g., Chrome Azurol S (CAS) assay or by measuring absorbance at the characteristic wavelength).

  • Final Purification and Storage:

    • Pool the fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure.

    • Lyophilize the purified this compound to obtain a stable powder.

    • Store the lyophilized powder at -20°C or below under an inert atmosphere.

Protocol 2: this compound Purification using Immobilized Metal Affinity Chromatography (IMAC)

This protocol is an alternative method that can be adapted for the purification of catechol-type siderophores like this compound.[2][10]

Materials:

  • Vibrio anguillarum culture supernatant

  • IMAC resin (e.g., Ni-NTA or Fe(III)-charged resin)

  • Binding buffer (e.g., 20 mM sodium phosphate, 0.5 M NaCl, pH 7.4)

  • Wash buffer (e.g., Binding buffer with a low concentration of a competing agent like imidazole, if using Ni-NTA)

  • Elution buffer (e.g., Binding buffer with a high concentration of a competing agent, or a buffer containing EDTA for Fe(III)-IMAC)

  • Chromatography columns

Methodology:

  • Column Preparation:

    • Pack a chromatography column with the chosen IMAC resin.

    • If using an uncharged resin, charge it with a solution of the desired metal salt (e.g., NiSO₄ or FeCl₃).

    • Equilibrate the column with several column volumes of binding buffer.

  • Sample Loading:

    • Adjust the pH of the culture supernatant to match the binding buffer.

    • Load the supernatant onto the equilibrated IMAC column.

  • Washing:

    • Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins and other impurities.

  • Elution:

    • Elute the bound ferric-anguibactin complex from the column using the elution buffer.

    • For Fe(III)-IMAC, an elution buffer containing a strong chelator like EDTA is typically used.[2]

  • Deferration and Desalting:

    • The eluted fraction will contain the ferric-anguibactin complex.

    • Perform a deferration step as described in the troubleshooting guide to obtain apo-anguibactin.

    • A subsequent desalting step using a size-exclusion column (e.g., Sephadex G-10) may be necessary to remove salts from the elution buffer.

  • Lyophilization and Storage:

    • Lyophilize the purified and deferrated this compound.

    • Store the lyophilized powder at -20°C or below under an inert atmosphere.

Signaling Pathways and Workflows

This compound Biosynthesis and Iron Transport Pathway in Vibrio anguillarum

The biosynthesis of this compound and the subsequent transport of the ferric-anguibactin complex into the bacterial cell is a well-regulated process. The genes responsible for this pathway are primarily located on the pJM1 plasmid in Vibrio anguillarum.[5]

Anguibactin_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Ferricthis compound Ferric-Anguibactin Complex This compound->Ferricthis compound Chelation Fe3_ext Fe³⁺ (Iron) Fe3_ext->Ferricthis compound FatA FatA Receptor Ferricthis compound->FatA Binding FatB FatB (Periplasmic binding protein) FatA->FatB Transport FatCD FatC/FatD (ABC Transporter) FatB->FatCD Fe3_int Fe³⁺ FatCD->Fe3_int Transport Biosynthesis This compound Biosynthesis (ang genes) Biosynthesis->this compound Secretion Utilization Iron Utilization (Metabolic Processes) Fe3_int->Utilization

Caption: this compound biosynthesis and iron uptake pathway.

Logical Workflow for Troubleshooting this compound Purification

This workflow provides a systematic approach to diagnosing and resolving issues during this compound purification.

Troubleshooting_Workflow Start Start Purification CheckYield Low Yield? Start->CheckYield CheckPurity Purity Issues? CheckYield->CheckPurity No OptimizeCulture Optimize Culture Conditions CheckYield->OptimizeCulture Yes CheckDegradation Degradation? CheckPurity->CheckDegradation No OptimizeChromatography Optimize Chromatography CheckPurity->OptimizeChromatography Yes UseInertAtmosphere Use Inert Atmosphere/Control pH CheckDegradation->UseInertAtmosphere Yes SuccessfulPurification Successful Purification CheckDegradation->SuccessfulPurification No OptimizeExtraction Optimize Extraction/Binding OptimizeCulture->OptimizeExtraction OptimizeExtraction->Start ImproveDesalting Improve Desalting OptimizeChromatography->ImproveDesalting ImproveDesalting->Start UseInertAtmosphere->Start

Caption: Troubleshooting workflow for this compound purification.

References

Optimizing culture conditions for maximal anguibactin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing anguibactin production. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during this compound synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a focus of research?

A1: this compound is a siderophore—a small, high-affinity iron-chelating molecule—produced by the marine bacterium Vibrio anguillarum. It is a critical virulence factor, enabling the bacterium to scavenge iron from its host during infection.[1][2] Research into this compound is crucial for understanding bacterial pathogenesis and for developing novel antimicrobial strategies that target this essential iron acquisition system.

Q2: Which strains of Vibrio anguillarum are known to produce this compound?

A2: this compound production is primarily associated with virulent strains of Vibrio anguillarum serotype O1 that harbor the 65-kb pJM1-type virulence plasmid.[1][3][4] This plasmid contains the gene cluster essential for both the biosynthesis and transport of this compound.[5] Strains of other serotypes or those lacking this plasmid typically produce other siderophores, such as vanchrobactin or piscibactin.[3][6]

Q3: What is the primary environmental signal that triggers this compound synthesis?

A3: The primary trigger for this compound synthesis is severe iron limitation.[1] In laboratory settings, this condition is mimicked by growing V. anguillarum in iron-deficient minimal media or by adding iron chelators like ethylenediamine-di(o-hydroxyphenyl-acetic acid) (EDDA) or 2,2'-dipyridyl to the culture medium.[4][7]

Q4: What are the key genes involved in the this compound biosynthesis pathway?

A4: The biosynthesis of this compound is a complex process involving a series of genes located on the pJM1 plasmid. Key genes include angB, angG, angM, and angN, which encode non-ribosomal peptide synthetases (NRPSs), and angR, which encodes a protein that functions as both a positive regulator and a biosynthetic enzyme.[8][9][10][11] The transport of the ferric-anguibactin complex into the cell is mediated by proteins encoded by the fatA, fatB, fatC, and fatD genes.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound production experiments.

Issue 1: Low or undetectable this compound yield in culture supernatant.

  • Possible Cause: Insufficient iron limitation in the culture medium.

  • Solution: The this compound synthesis system is tightly repressed by iron. Ensure that all glassware is acid-washed to remove trace iron contamination. Increase the concentration of the iron chelator in your medium. For example, start with concentrations of 10–20 μM for EDDA.[4] Verify that the basal medium itself has minimal iron content; chemically defined minimal media like CM9 are recommended.[4][7]

  • Possible Cause: Suboptimal culture temperature.

  • Solution: V. anguillarum can produce different siderophores at different temperatures. This compound synthesis is generally favored at around 25°C.[1][7] In contrast, the synthesis of another siderophore, piscibactin, is transcriptionally more active at lower temperatures (e.g., 18°C).[3][6][7] Incubating at the wrong temperature may favor the production of an alternative siderophore.

  • Possible Cause: The V. anguillarum strain used does not produce this compound.

  • Solution: Confirm that your strain belongs to serotype O1 and carries the pJM1-type plasmid. This can be verified by PCR using primers specific to key this compound biosynthesis genes like angR or angB. If your strain is a different serotype, it may be producing vanchrobactin or piscibactin instead.[3][12]

  • Possible Cause: Incorrect pH of the culture medium.

  • Solution: The optimal pH for bacterial growth and metabolite production is critical. While specific optimal pH values for this compound synthesis are not extensively documented, most Vibrio species thrive in slightly alkaline conditions (pH 7.5-8.5). Prepare your culture medium and adjust the initial pH to a range of 7.0-8.0. Monitor the pH during growth, as metabolic byproducts can cause it to shift.

Issue 2: High variability in this compound yield between experimental batches.

  • Possible Cause: Inconsistent inoculum preparation.

  • Solution: Standardize your inoculation procedure. Always use a fresh overnight culture grown under non-iron-limiting conditions (e.g., TSB-1) to start your experimental cultures.[7] Adjust the starting optical density (OD) of the inoculum to a consistent value (e.g., OD600 = 0.5) and use a fixed dilution ratio (e.g., 1:50) for all experiments.[7]

  • Possible Cause: Inadequate or inconsistent aeration.

  • Solution: Aeration is crucial for the growth of V. anguillarum. Use baffled flasks to improve oxygen transfer and maintain a consistent shaking speed (e.g., 150 rpm) for all cultures.[7] The flask volume-to-medium ratio should also be kept constant to ensure reproducible aeration levels.

Issue 3: Siderophore activity is detected (e.g., via CAS assay), but it is not this compound.

  • Possible Cause: The strain is co-producing or exclusively producing other siderophores.

  • Solution: V. anguillarum strains can possess the genetic machinery for vanchrobactin (chromosomally encoded) or piscibactin synthesis.[7][12] The presence of the pJM1 plasmid often leads to the inactivation of the vanchrobactin system.[3] However, under certain conditions or in specific strains, these other siderophores may be produced. Use more specific detection methods like HPLC or mass spectrometry to confirm the identity of the siderophore.[7] A cross-feeding bioassay using an indicator strain that can specifically utilize this compound can also be employed for confirmation.[13]

Data Presentation: Optimizing Culture Conditions

The following tables summarize key quantitative data for maximizing this compound synthesis.

Table 1: Recommended Culture Parameters for this compound Synthesis

ParameterRecommended Value/ConditionNotes
Bacterial Strain Vibrio anguillarum serotype O1 (pJM1-positive)Verify strain genotype and plasmid presence.[1][4]
Culture Medium CM9 minimal mediumProvides a defined, low-iron environment.[4][7]
Carbon Source Glucose or Casamino Acids (0.2%)As specified in CM9 medium formulations.[4]
Salinity 1-5% NaClV. anguillarum is a marine bacterium. TSB is often supplemented to 1% NaCl.[4][7]
Temperature 25°CLower temperatures (e.g., 18°C) may favor piscibactin synthesis in capable strains.[7][14]
Initial pH 7.0 - 8.0Monitor and buffer if necessary.
Aeration Shaking at 150-200 rpmUse baffled flasks with a medium-to-air volume ratio of 1:5.[7]
Iron Limitation Addition of an iron chelatorSee Table 2 for concentrations.

Table 2: Common Iron Chelators and Working Concentrations

Iron ChelatorAbbreviationTypical Working ConcentrationReference
Ethylenediamine-di(o-hydroxyphenyl-acetic acid)EDDA10 - 20 µM[4]
2,2'-dipyridyl-40 - 120 µM[7]

Note: The optimal concentration may vary by strain and media composition. A titration experiment is recommended to determine the ideal concentration that maximizes siderophore production without excessively inhibiting growth.

Experimental Protocols

Protocol 1: Culturing V. anguillarum for this compound Production

  • Media Preparation: Prepare CM9 minimal medium supplemented with 1% NaCl and 0.2% casamino acids.[4] Autoclave and allow to cool. Use high-purity, deionized water and acid-washed glassware to minimize iron contamination.

  • Inoculum Preparation: Inoculate a single colony of V. anguillarum into 5 mL of Tryptic Soy Broth with 1% NaCl (TSB-1) and incubate overnight at 25°C with shaking.

  • Induction Culture Setup: Dilute the overnight culture 1:50 into a baffled flask containing the CM9 minimal medium.

  • Iron Chelation: Add a sterile stock solution of EDDA or 2,2'-dipyridyl to the final concentration desired (e.g., 20 µM EDDA).

  • Incubation: Incubate the culture at 25°C with vigorous shaking (150 rpm) for 24-48 hours.[7] Growth is typically monitored by measuring optical density at 600 nm (OD600).

  • Harvesting: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells. The cell-free supernatant contains the secreted this compound and can be used for quantification or purification.[7]

Protocol 2: Quantification of Siderophores using the Chrome Azurol-S (CAS) Assay

  • CAS Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This solution contains the dye Chrome Azurol S, a detergent (HDTMA), and a buffer (PIPES), which form a blue-colored complex with iron.

  • Assay Procedure: Mix 0.5 mL of the cell-free culture supernatant with 0.5 mL of the CAS assay solution.

  • Incubation: Incubate the mixture at room temperature for 20-30 minutes.

  • Measurement: Measure the absorbance at 630 nm (A630).

  • Calculation: Siderophore production is quantified by the decrease in absorbance relative to a reference (uninoculated medium mixed with CAS solution). The results are often expressed as percent siderophore units.

Visualizations: Pathways and Workflows

The following diagrams illustrate key pathways and workflows related to this compound synthesis.

Anguibactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis This compound Assembly Line (NRPS) cluster_product Final Product Chorismate Chorismate AngB AngB Isochorismate Lyase & ArCP Chorismate->AngB ang genes Histidine Histidine AngR AngR Regulation & Adenylation & PCP Histidine->AngR angR Cysteine Cysteine AngM AngM Adenylation & Thiolation Cysteine->AngM angM AngN AngN Condensation & Cyclization AngM->AngN AngB->AngN Assembly This compound This compound AngN->this compound Final Assembly AngR->AngN

Caption: Simplified this compound biosynthesis pathway.

Experimental_Workflow Start Select V. anguillarum Strain (Serotype O1, pJM1+) Prepare_Media Prepare Low-Iron Minimal Medium (e.g., CM9) Start->Prepare_Media Inoculum Prepare Standardized Overnight Inoculum Prepare_Media->Inoculum Culture Inoculate & Add Chelator (e.g., EDDA) Inoculum->Culture Incubate Incubate at 25°C with Shaking (150 rpm) Culture->Incubate Harvest Harvest Supernatant (Centrifugation) Incubate->Harvest Quantify Quantify Siderophore (CAS Assay) Harvest->Quantify Confirm Confirm Identity (HPLC/MS, Bioassay) Quantify->Confirm End Optimized this compound Yield Confirm->End

Caption: Experimental workflow for optimizing this compound synthesis.

Troubleshooting_Flowchart Start Low this compound Yield Check_Iron Is Iron Limitation Sufficient? Start->Check_Iron Check_Strain Is Strain Correct? (O1, pJM1+) Check_Iron->Check_Strain Yes Sol_Iron Increase Chelator Conc. Use Acid-Washed Glassware Check_Iron->Sol_Iron No Check_Temp Is Temperature 25°C? Check_Strain->Check_Temp Yes Sol_Strain Verify Strain by PCR Select a Confirmed Producer Check_Strain->Sol_Strain No Check_Culture Are Inoculum/Aeration Standardized? Check_Temp->Check_Culture Yes Sol_Temp Adjust Incubator to 25°C Check_Temp->Sol_Temp No Sol_Culture Standardize Inoculum OD Use Baffled Flasks Check_Culture->Sol_Culture No End Re-run Experiment Check_Culture->End Yes Sol_Iron->End Sol_Strain->End Sol_Temp->End Sol_Culture->End

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting non-specific results in CAS assays for anguibactin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chrome Azurol S (CAS) assays tailored for the detection and characterization of anguibactin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and obtain specific, reliable results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the underlying principle of the CAS assay for siderophore detection?

A: The CAS assay is a universal colorimetric method for detecting siderophores.[1] It operates on the principle of competition for iron.[2] The assay solution contains a blue-colored complex of Chrome Azurol S (a dye), ferric iron (Fe³⁺), and a detergent such as hexadecyltrimethylammonium bromide (HDTMA).[3] Siderophores, like this compound, are powerful iron-chelating molecules. When introduced to the CAS reagent, they sequester iron from the dye complex due to their higher affinity for the metal.[1][2] This removal of iron causes the dye to be released, resulting in a visible color change from blue to orange or yellow.[3][4]

Logical Workflow of the CAS Assay

CAS_Assay_Principle cluster_initial Initial State cluster_reaction Reaction cluster_final Final State CAS_Fe_HDTMA Blue CAS-Fe³⁺-HDTMA Complex This compound This compound (Siderophore) CAS_Fe_HDTMA->this compound Introduction of Siderophore Free_CAS Orange/Yellow Free CAS Dye This compound->Free_CAS Iron Sequestration Anguibactin_Fe This compound-Fe³⁺ Complex This compound->Anguibactin_Fe

Caption: Workflow of the CAS assay reaction.

Q2: I am observing a color change in my CAS assay, but I am not sure if it is specific to this compound. What could be causing these non-specific results?

A: Non-specific results in a CAS assay can arise from several factors that interfere with the assay's chemistry, independent of true siderophore activity. It is a known limitation of this universal assay that any molecule capable of chelating iron can produce a positive result.[2]

Potential Causes of Non-Specific Results:

  • Presence of other iron-chelating compounds: Your sample may contain other molecules with iron-chelating properties that are not this compound. This can include other types of siderophores if your bacterial strain produces more than one, or metabolic byproducts with chelating capabilities.

  • pH changes: The CAS assay is sensitive to pH. A significant drop in the pH of the medium can cause the dye to change color, mimicking a positive result.[3][5] It is crucial to ensure the pH of your test sample is appropriately buffered.

  • Redox-active compounds: Some compounds can interfere with the assay through redox reactions, which can also lead to a color change.[6]

  • Media composition: Certain components in complex growth media can chelate iron and cause a false positive. Using a minimal, iron-limited medium is recommended for growing your cultures.[4]

To begin troubleshooting, it is advisable to run parallel controls. This should include a negative control (uninoculated medium) and a positive control (a known siderophore producer or purified this compound).

Troubleshooting Non-Specific Results

Troubleshooting_NonSpecific_Results cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Non-Specific Color Change in CAS Assay OtherChelators Other Iron Chelators Problem->OtherChelators pH_Change pH Fluctuation Problem->pH_Change Redox Redox Interference Problem->Redox Media Media Composition Problem->Media Purify Purify Sample OtherChelators->Purify Buffer Buffer the Assay pH_Change->Buffer Controls Run Appropriate Controls Redox->Controls MinimalMedia Use Minimal Media Media->MinimalMedia

Caption: Logical diagram for troubleshooting non-specific results.

Q3: The growth of my Vibrio anguillarum is inhibited on the CAS agar plates. How can I resolve this?

A: Poor or no growth of bacteria on CAS agar is a common issue, often due to the toxicity of components in the assay medium.

  • Toxicity of HDTMA: The detergent hexadecyltrimethylammonium bromide (HDTMA), a standard component of the CAS assay, can be toxic to some bacteria, including Gram-positive bacteria and certain fungi.[3][7] While Vibrio anguillarum is Gram-negative, some strains can still exhibit sensitivity.

  • Nutrient Limitation: The CAS agar medium is often a minimal medium to promote siderophore production, which might not be optimal for robust bacterial growth.

Recommended Solutions:

  • Use an Overlay CAS (O-CAS) Assay: This is one of the most effective solutions. In this modified method, the bacteria are first grown on a nutrient-rich agar medium that supports their growth.[7] After incubation, a layer of molten CAS agar is poured over the colonies. This approach separates the growth phase from the detection phase, minimizing toxicity issues.

  • Modify the CAS Agar Composition: Some studies have successfully replaced HDTMA with less toxic surfactants like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (DDAPS), particularly for fungal growth, and this could be tested for sensitive bacterial strains.[4][7]

O-CAS Assay Workflow

OCAS_Workflow Start Start Step1 Prepare Nutrient Agar Plates Start->Step1 Step2 Inoculate with Vibrio anguillarum Step1->Step2 Step3 Incubate for Bacterial Growth Step2->Step3 Step4 Prepare Molten CAS Agar Step3->Step4 Step5 Overlay Nutrient Agar with CAS Agar Step4->Step5 Step6 Incubate and Observe Color Change Step5->Step6 End End Step6->End

Caption: Experimental workflow for the Overlay CAS (O-CAS) assay.

Experimental Protocols

Standard CAS Agar Plate Assay Protocol

This protocol is adapted from the method originally described by Schwyn and Neilands (1987).

Important Preliminary Step: All glassware must be meticulously cleaned to remove any trace iron. This can be achieved by soaking in 6M HCl and then rinsing thoroughly with deionized water.[3]

Solutions Preparation:

SolutionComponentAmountSolvent
Blue Dye Solution
CAS SolutionChrome Azurol S60.5 mg50 mL deionized H₂O
FeCl₃ SolutionFeCl₃·6H₂O2.7 mg10 mL 10 mM HCl
HDTMA SolutionHDTMA72.9 mg40 mL deionized H₂O
MM9 Salts (5x) KH₂PO₄15 g500 mL deionized H₂O
NaCl2.5 g
NH₄Cl5.0 g
PIPES Buffer PIPES30.24 g800 mL deionized H₂O
Agar Base Bacto Agar15 gIn PIPES buffer

Procedure:

  • Prepare the Blue Dye:

    • Slowly mix the CAS solution with the FeCl₃ solution.

    • While stirring, slowly add the HDTMA solution. The mixture will turn a dark blue. Autoclave this solution and store it in a plastic container.[3]

  • Prepare the Agar Medium:

    • In a 1L flask, add 100 mL of the 5x MM9 salts to 750 mL of deionized water.

    • Add 32.24 g of PIPES powder and adjust the pH to 6.8. Do not exceed this pH, as it can cause the final medium to turn green.[5]

    • Add 15 g of Bacto agar.

    • Autoclave the mixture and let it cool to 50°C in a water bath.

  • Final Mixing:

    • Aseptically add 30 mL of a sterile 10% Casamino acids solution and 10 mL of a sterile 20% glucose solution to the cooled agar.

    • Slowly pour the 100 mL of autoclaved blue dye solution along the side of the flask while gently swirling to mix thoroughly.

    • Aseptically pour the final CAS agar into sterile petri dishes.

Data Presentation

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Action(s)Key Control(s)
False Positives / Non-Specific Color Change pH drop, presence of non-siderophore chelators, redox-active compounds, media components.Use minimal media, buffer the assay, run controls, consider sample purification.Uninoculated medium, medium with known pH shift.
Inhibition of Bacterial Growth on CAS Agar Toxicity of HDTMA, nutrient-poor medium.Use the Overlay (O-CAS) method, try alternative detergents (e.g., DDAPS).Grow bacteria on nutrient-rich medium without CAS reagent.
Inconsistent Halo Formation Uneven inoculation, variable siderophore production.Standardize inoculum density, optimize culture conditions (e.g., iron limitation, incubation time).Use a positive control strain with known siderophore production.
No Color Change with a Known Producer Insufficient iron limitation, incorrect pH of the final medium.Ensure iron-free conditions, verify the final pH of the CAS agar is ~6.8.Positive control (e.g., purified this compound or known producer).

References

Improving the resolution of anguibactin in HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of anguibactin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution of this compound in their chromatographic experiments.

Troubleshooting Guide: Improving this compound Resolution

Poor resolution in HPLC can manifest as peak broadening, peak tailing, or co-elution of this compound with other components. Below are common issues and systematic approaches to address them.

Issue 1: Poor Peak Shape - Peak Tailing

  • Question: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between this compound and the stationary phase, or issues with the mobile phase.[1][2][3][4] this compound, as a siderophore, contains catechol moieties that can interact with residual silanol groups on silica-based columns.[4]

    • Troubleshooting Steps:

      • Optimize Mobile Phase pH: Acidic compounds can exhibit tailing at higher pH values.[2] Try lowering the mobile phase pH by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.[2] This protonates the silanol groups, reducing their interaction with your analyte.

      • Adjust Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[2]

      • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded group, to minimize silanol interactions.[1]

      • Check for Column Contamination: Contaminants on the column can lead to peak tailing. Flush the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[2]

Issue 2: Poor Peak Shape - Peak Broadening

  • Question: My this compound peak is broad, leading to poor resolution and sensitivity. What should I investigate?

  • Answer: Peak broadening can stem from several factors, including extra-column volume, slow flow rates, or a mismatch between the sample solvent and the mobile phase.[5][6]

    • Troubleshooting Steps:

      • Minimize Extra-Column Volume: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[5]

      • Optimize Flow Rate: While lower flow rates can sometimes improve separation, a flow rate that is too low can lead to peak broadening due to longitudinal diffusion.[5][6] Experiment with slightly increasing the flow rate.

      • Sample Solvent Mismatch: Dissolve your this compound standard or sample in the initial mobile phase if possible. Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to broaden.

      • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[7] Try reducing the injection volume or the sample concentration.

      • Column Degradation: An old or degraded column will lose efficiency, resulting in broader peaks.[2] Consider replacing the column if other troubleshooting steps fail.

Issue 3: Co-elution with Impurities

  • Question: this compound is co-eluting with another peak. How can I improve the separation?

  • Answer: Co-elution occurs when the selectivity of your method is insufficient to separate two compounds. To resolve this, you need to alter the chromatographic conditions to change the retention behavior of this compound relative to the interfering compound.

    • Troubleshooting Steps:

      • Change Mobile Phase Composition:

        • Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.

        • Gradient Slope: If using a gradient, make the slope shallower to increase the separation time between peaks.

      • Modify Mobile Phase pH: A small change in pH can significantly impact the retention time of ionizable compounds like this compound, potentially resolving co-eluting peaks.

      • Change Stationary Phase: If modifying the mobile phase is ineffective, changing the column to one with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) can provide the necessary change in selectivity.

      • Adjust Temperature: Increasing the column temperature can sometimes improve separation efficiency and alter selectivity. However, be mindful of the thermal stability of this compound.

Experimental Protocols

While a universally validated HPLC method for this compound is not available, the following protocol, based on methods for similar siderophores, serves as an excellent starting point for method development.

Starting Point HPLC Method for this compound Analysis

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) or UV-Vis detector. Monitor at wavelengths relevant to this compound's iron complex (e.g., around 350 nm and 510 nm) and its UV absorbance (e.g., 220 nm and 270 nm).[8][9]

  • Sample Preparation: Dissolve purified this compound or sample extract in the initial mobile phase (95% A, 5% B). For culture supernatants, consider a solid-phase extraction (SPE) cleanup step. To stabilize the iron complex for detection, consider adding a source of ferric iron (e.g., FeCl₃) to the sample.

Data Presentation

The following table summarizes typical HPLC conditions used for the analysis of various siderophores, which can inform method development for this compound.

ParameterSiderophore TypeColumnMobile PhaseGradient/IsocraticFlow Rate (mL/min)DetectionReference
Column Fungal SiderophoresReversed-phase (C18)Acetonitrile/Water (0.1% TFA)GradientN/A435 nm[3]
Column PyoverdinsReversed-phaseN/AN/AN/AUV light[10]
Column Hydroxamate SiderophoresPolystyrene-divinylbenzeneMethanol/0.1% Formic AcidGradientN/AESI-MS[2]
Column Piscibactin (related to this compound)N/AH₂O/CH₃CN (1:1) for elution from SPEN/AN/AHPLC-HRMS[4]

Mandatory Visualization

Below is a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.

HPLC_Troubleshooting_Workflow start Start: Poor Resolution of this compound check_peak_shape Assess Peak Shape start->check_peak_shape peak_tailing Peak Tailing check_peak_shape->peak_tailing Asymmetric? peak_broadening Peak Broadening check_peak_shape->peak_broadening Symmetric but wide? co_elution Co-elution check_peak_shape->co_elution Overlapping peaks? optimize_ph Optimize Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_tailing->optimize_ph Action minimize_dead_volume Minimize Extra-Column (Dead) Volume peak_broadening->minimize_dead_volume Action change_organic Change Organic Modifier (ACN vs. MeOH) co_elution->change_organic Action check_buffer Check Buffer Concentration (10-50 mM) optimize_ph->check_buffer change_column_tailing Use End-capped or Polar-embedded Column check_buffer->change_column_tailing end_node Resolution Improved change_column_tailing->end_node optimize_flow_rate Optimize Flow Rate minimize_dead_volume->optimize_flow_rate check_sample_solvent Match Sample Solvent to Mobile Phase optimize_flow_rate->check_sample_solvent reduce_load Reduce Injection Volume or Concentration check_sample_solvent->reduce_load reduce_load->end_node adjust_gradient Adjust Gradient Slope change_organic->adjust_gradient change_column_selectivity Change Stationary Phase (e.g., C18 to Phenyl) adjust_gradient->change_column_selectivity adjust_temp Adjust Column Temperature change_column_selectivity->adjust_temp adjust_temp->end_node

Caption: Troubleshooting workflow for improving HPLC resolution of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for detecting this compound?

A1: The optimal wavelength depends on whether you are detecting the free siderophore or its iron complex. For the ferric-anguibactin complex, characteristic absorbance maxima are expected around 350 nm and 510 nm, which is typical for catecholate-type siderophores.[8][9] For the unbound form, you can monitor at lower UV wavelengths where the molecule itself absorbs, such as 220 nm or 270 nm. A diode array detector (DAD) is highly recommended to monitor multiple wavelengths simultaneously.

Q2: How can I confirm the identity of the this compound peak?

A2: The most definitive way to confirm the peak identity is to use HPLC coupled with mass spectrometry (HPLC-MS). This will allow you to confirm the mass-to-charge ratio (m/z) of the eluting peak, which should correspond to that of this compound or its iron complex.

Q3: My this compound seems to be degrading during analysis, what can I do?

A3: Siderophores can be sensitive to factors like pH and temperature. Ensure your mobile phase is within a pH range where this compound is stable. If you suspect thermal degradation, try reducing the column temperature.[11] Additionally, protecting samples from light and storing them at low temperatures before injection can help prevent degradation.

Q4: Is a guard column necessary for this compound analysis?

A4: While not strictly mandatory for initial method development with clean standards, using a guard column is highly recommended, especially when analyzing samples from complex matrices like bacterial culture supernatants or biological fluids. A guard column protects the analytical column from contaminants, extending its lifetime and improving method robustness.

Q5: Can I use isocratic elution for this compound analysis?

A5: Isocratic elution (a constant mobile phase composition) may be suitable if you are analyzing purified this compound with no closely eluting impurities. However, for complex samples or for separating this compound from related compounds, a gradient elution (where the mobile phase composition changes over time) will likely provide better resolution and peak shape.

References

Preventing degradation of anguibactin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of anguibactin during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter related to this compound degradation.

IssuePossible Cause(s)Recommended Action(s)
Loss of biological activity or inconsistent results in assays. Degradation of this compound due to improper storage temperature.Store this compound solutions at low temperatures. For short-term storage (days to weeks), refrigerate at 2-8°C. For long-term storage, freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
pH instability of the storage solution.Store this compound in a buffered solution at a neutral pH (around 7.0). Avoid highly acidic or alkaline conditions.
Discoloration or precipitation in the this compound solution. Photodegradation from exposure to light.Protect this compound solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
Oxidative degradation from exposure to air.For sensitive applications, consider preparing solutions with degassed solvents and storing them under an inert atmosphere (e.g., argon or nitrogen).
Contamination of the sample.Ensure that all handling procedures are performed under sterile conditions to prevent microbial growth, which can lead to degradation.
Reduced yield after purification and storage. Adsorption to storage container surfaces.Use low-protein-binding microcentrifuge tubes or silanized glassware for storage to minimize loss due to surface adsorption.
Hydrolysis in aqueous solutions.For very long-term storage, consider lyophilizing the purified this compound and storing it as a dry powder at -20°C or below, protected from moisture.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound solutions?

For short-term storage (up to a week), refrigeration at 4°C is generally sufficient. For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation. This compound is known to be more thermally stable than other siderophores like acinetobactin[1][2][3][4].

Q2: How does pH affect the stability of this compound during storage?

While specific data on this compound is limited, siderophores are generally most stable at a neutral pH. Storing this compound in a buffered solution (e.g., phosphate-buffered saline, PBS) at pH 7.0 is advisable to prevent acid or base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

Many siderophores are susceptible to photodegradation. It is a best practice to protect this compound solutions from light by using amber-colored storage vials or by wrapping clear vials in aluminum foil, especially during long-term storage.

Q4: Should I be concerned about oxidative degradation of this compound?

Oxidative degradation can be a concern for many organic molecules. To minimize this, especially for high-purity standards or critical experiments, you can use degassed solvents to prepare your solutions and store them under an inert gas like nitrogen or argon.

Q5: Is it better to store this compound as a lyophilized powder or in solution?

For long-term stability, storing this compound as a lyophilized powder at -20°C or below is the best option. This minimizes the risk of hydrolysis, microbial growth, and other degradation pathways that can occur in solution. Reconstitute the powder with the desired solvent just before use.

Q6: Can I repeatedly freeze and thaw my this compound solution?

It is not recommended to subject this compound solutions to multiple freeze-thaw cycles. This can lead to degradation and loss of activity. It is best to aliquot the stock solution into smaller, single-use volumes before freezing.

Quantitative Data Summary

Currently, specific quantitative kinetic data for this compound degradation under various conditions is not extensively available in the literature. However, its thermal stability has been noted in comparison to other siderophores. The following table provides a general guideline for storage conditions and expected stability. Researchers are encouraged to perform their own stability studies for specific experimental conditions.

Storage ConditionTemperaturepHLight ExposureExpected Stability (General Guideline)
Short-term 4°C~7.0Protected from lightHigh stability for several weeks
Long-term -20°C~7.0Protected from lightHigh stability for months
Long-term (Lyophilized) -20°CN/AProtected from light and moistureVery high stability for years
Room Temperature ~25°C~7.0Protected from lightModerate stability, potential for degradation over days to weeks
Elevated Temperature >37°C~7.0Protected from lightLower stability, degradation likely

Experimental Protocols

Protocol 1: Assessment of this compound Thermal Stability by HPLC

This protocol outlines a method to quantify the degradation of this compound at different temperatures over time using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Purified this compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Trifluoroacetic acid (TFA)
  • Phosphate-buffered saline (PBS), pH 7.0
  • Sterile, low-protein-binding microcentrifuge tubes
  • HPLC system with a C18 column and UV-Vis detector

2. Procedure:

  • Prepare a stock solution of this compound in PBS (e.g., 1 mg/mL).
  • Aliquot the stock solution into multiple microcentrifuge tubes.
  • Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
  • At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove one aliquot from each temperature.
  • Immediately analyze the sample by HPLC.
  • Mobile Phase A: 0.1% TFA in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Gradient: A suitable gradient to separate this compound from potential degradation products (e.g., 5-95% B over 20 minutes).
  • Flow Rate: 1 mL/min
  • Detection: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by a UV-Vis scan).
  • Quantify the peak area of the intact this compound at each time point.
  • Calculate the percentage of this compound remaining relative to the time zero sample.

3. Data Analysis:

  • Plot the percentage of remaining this compound against time for each temperature.
  • Determine the degradation rate constant (k) for each temperature by fitting the data to an appropriate kinetic model (e.g., first-order decay).

Protocol 2: Assessment of this compound Photostability

1. Materials:

  • Same as Protocol 1
  • A photostability chamber or a light source with controlled irradiance (e.g., a UV lamp).
  • Clear and amber glass vials.

2. Procedure:

  • Prepare a solution of this compound in PBS.
  • Aliquot the solution into both clear and amber vials. The amber vials will serve as dark controls.
  • Expose the clear vials to a controlled light source for specific durations (e.g., 0, 2, 4, 8, 24 hours). Keep the amber vials wrapped in foil next to the clear vials to maintain the same temperature.
  • After each time point, analyze the samples from both clear and amber vials by HPLC as described in Protocol 1.

3. Data Analysis:

  • Compare the peak area of this compound in the light-exposed samples to the dark controls at each time point to determine the extent of photodegradation.

Visualizations

Anguibactin_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution (PBS, pH 7.0) B Aliquot into Microcentrifuge Tubes A->B C Temperature Incubation (4°C, 25°C, 37°C, 50°C) B->C D Photostability Exposure (Light vs. Dark Control) B->D E Collect Samples at Time Points C->E D->E F HPLC Analysis (C18 Column) E->F G Quantify Peak Area F->G H Calculate % Remaining G->H I Determine Degradation Rate H->I

Caption: Experimental workflow for assessing this compound stability.

Troubleshooting_Logic A Inconsistent Experimental Results? B Check Storage Temperature (Recommended: -20°C) A->B Degradation Suspected C Check Storage pH (Recommended: ~7.0) A->C Degradation Suspected D Check for Light Exposure (Store in Dark) A->D Degradation Suspected E Consider Oxidative Stress (Use Degassed Solvents) A->E High Sensitivity Application F Review Handling Procedures (Aliquoting, Aseptic Technique) A->F All other factors ruled out G Problem Resolved B->G C->G D->G E->G F->G

Caption: Troubleshooting logic for this compound degradation issues.

References

Addressing contamination issues in anguibactin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during anguibactin bioassays, with a focus on contamination control.

Troubleshooting Guides and FAQs

This section is organized in a question-and-answer format to directly address specific problems researchers may face.

Section 1: Microbial Contamination

Question 1: My this compound bioassay plates show fuzzy, filamentous growth, and the results are inconsistent. What is the likely cause and how can I fix it?

Answer: This is a classic sign of fungal (mold) contamination. Fungal contaminants can interfere with the growth of the indicator strain and may also produce their own siderophores, leading to false-positive or inconsistent results.

Troubleshooting Steps:

  • Discard Contaminated Cultures: Immediately and safely dispose of all contaminated plates and cultures to prevent further spread.

  • Thoroughly Clean and Disinfect: Sanitize your workspace, including incubators, biosafety cabinets, and benchtops, with a suitable fungicide.

  • Check Aseptic Technique: Review your aseptic technique. Ensure you are working near a flame or in a certified biosafety cabinet, minimizing the exposure of sterile media and plates to the air.

  • Sterilize Equipment and Media: Verify that all equipment (pipette tips, spreaders, glassware) and media have been properly sterilized, typically by autoclaving.[1][2][3][4][5]

  • Filter-Sterilize Heat-Sensitive Solutions: Ensure that any heat-labile components of your media are filter-sterilized using a 0.22 µm filter and added to the autoclaved media after it has cooled.

Question 2: The media in my liquid cultures of Vibrio anguillarum turned cloudy overnight, and there's a sudden drop in pH. What type of contamination is this?

Answer: Rapid cloudiness (turbidity) and a sudden drop in pH are characteristic of bacterial contamination.[6] Competing bacteria can outgrow Vibrio anguillarum, deplete nutrients, and alter the pH of the medium, all of which will negatively impact this compound production and the subsequent bioassay.

Troubleshooting Steps:

  • Microscopic Examination: Perform a Gram stain and observe the culture under a microscope to confirm the presence of contaminating bacteria and identify their morphology (e.g., cocci, rods).

  • Streak for Isolation: Streak a sample from the contaminated culture onto a general-purpose agar medium (e.g., Tryptic Soy Agar with 1% NaCl) to isolate the contaminant and differentiate it from your V. anguillarum colonies. V. anguillarum colonies on blood agar are typically 1-2 mm, grayish-whitish, and circular.[6]

  • Review Culture Handling: Ensure that you are using proper aseptic techniques when inoculating and handling your liquid cultures.

  • Use Certified Strains: Start new cultures from a fresh, pure stock of Vibrio anguillarum.

Question 3: My bioassay results are variable, but I don't see any obvious contamination. Could there be an unseen contaminant?

Answer: Yes, mycoplasma contamination is a possibility. Mycoplasmas are very small bacteria that lack a cell wall, making them difficult to detect by standard light microscopy. They can alter cell metabolism and affect the reproducibility of your bioassay without causing the typical signs of contamination like turbidity.

Troubleshooting Steps:

  • Mycoplasma Testing: Use a specific mycoplasma detection kit (e.g., PCR-based or ELISA-based) to test your cell cultures.

  • Source of Contamination: If positive, discard the contaminated culture and review potential sources, which can include other contaminated cell lines in the lab or contaminated reagents like serum.

  • Prevention: Regularly test your cell lines for mycoplasma, especially when receiving them from other labs.

Section 2: Assay-Specific Issues

Question 4: I am not observing any zones of inhibition around my samples in the this compound bioassay. What could be the problem?

Answer: A lack of inhibition zones can be due to several factors, ranging from issues with this compound production to problems with the bioassay setup itself.

Troubleshooting Steps:

  • Verify this compound Production:

    • Ensure that your Vibrio anguillarum strain is capable of producing this compound. Strains lacking the pJM1 plasmid (or a similar virulence plasmid) will not produce this siderophore.[7]

    • Confirm that you are culturing V. anguillarum in iron-limited media, as iron-replete conditions repress this compound biosynthesis.

  • Check the Indicator Strain:

    • Make sure you are using an appropriate indicator strain that is sensitive to this compound. A common indicator is a V. anguillarum mutant that has the receptor for the ferric-anguibactin complex but cannot produce this compound itself.[1][7]

  • Bioassay Plate Preparation:

    • Ensure that the bioassay plates are prepared with iron-depleted minimal medium to create conditions where the indicator strain requires an external source of iron (provided by the this compound in your sample) to grow.[8]

  • Sample Preparation and Application:

    • Check the concentration of your this compound sample. It may be too dilute to produce a visible zone of growth promotion.

    • Ensure that the sample is properly applied to the filter paper disc and that the disc makes good contact with the agar surface.[1][8]

Question 5: The zones of inhibition in my bioassay are inconsistent in size and shape. How can I improve the reproducibility of my results?

Answer: Inconsistent zones of inhibition are often due to technical variability in the assay procedure.

Troubleshooting Steps:

  • Standardize Inoculum: Ensure that the concentration of the indicator strain used to seed the bioassay plates is consistent for every experiment.

  • Uniform Agar Depth: Pour the agar for the bioassay plates to a uniform depth to ensure consistent diffusion of the this compound from the filter disc.

  • Precise Sample Application: Use a calibrated pipette to apply a consistent volume of your sample to each filter disc. Allow the liquid to fully absorb before placing the disc on the agar.

  • Incubation Conditions: Incubate the plates at a consistent temperature and for a standardized period. Variations in temperature can affect both the growth rate of the indicator strain and the diffusion of this compound. The synthesis of some siderophores in V. anguillarum can be temperature-dependent.[9]

  • Run Replicates: Always run your samples in triplicate to assess the variability and ensure the reliability of your results.

Data Presentation

The following table provides illustrative examples of how different types of contamination can quantitatively affect the results of an this compound bioassay, measured by the diameter of the growth promotion zone of an indicator strain.

Sample Condition Observed Contaminant Average Zone of Inhibition (mm) Standard Deviation Notes
Control (Uncontaminated) None15± 0.5Clear, circular zone of growth promotion.
Sample A Penicillium sp. (Fungal)8± 2.5Irregular, smaller zones; fuzzy growth on the plate.
Sample B Bacillus sp. (Bacterial)11± 1.8Hazy zones; potential for the contaminant to also produce siderophores, causing confounding results.
Sample C Mycoplasma13± 1.5No visible contamination, but a consistent reduction in zone size and increased variability.
Sample D Cross-contamination with another Vibrio species18± 3.0Larger, but highly variable zones, possibly due to the production of other siderophores that the indicator strain can utilize.

Note: The data in this table are for illustrative purposes and may not represent the results of all possible contamination scenarios.

Experimental Protocols

Protocol 1: this compound Production in Liquid Culture
  • Prepare Iron-Deficient Medium: Prepare a suitable minimal medium (e.g., M9 minimal salts) supplemented with glucose and casamino acids. To make it iron-deficient, treat the medium with Chelex-100 resin or add a strong iron chelator like 2,2'-dipyridyl.

  • Inoculation: Inoculate the iron-deficient medium with a fresh overnight culture of a pJM1-positive Vibrio anguillarum strain.

  • Incubation: Incubate the culture at 25°C with shaking (200 rpm) for 24-48 hours.

  • Harvest Supernatant: Centrifuge the culture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Sterilize Supernatant: Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter. This cell-free supernatant contains the secreted this compound.

Protocol 2: this compound Bioassay (Agar Diffusion Method)
  • Prepare Indicator Strain: Grow an overnight culture of the Vibrio anguillarum indicator strain (siderophore-negative, receptor-positive) in TSB-1 (Tryptic Soy Broth with 1% NaCl).

  • Prepare Bioassay Plates:

    • Prepare an iron-depleted minimal medium agar.

    • Autoclave the medium and allow it to cool to approximately 50°C.

    • Add the indicator strain from the overnight culture to the molten agar to a final concentration of approximately 10^5 CFU/mL.

    • Pour the seeded agar into sterile petri dishes and allow them to solidify.

  • Sample Application:

    • Aseptically place sterile filter paper discs (6 mm diameter) onto the surface of the seeded agar plates.

    • Pipette a known volume (e.g., 10 µL) of the cell-free supernatant containing this compound onto each disc.[1]

  • Incubation: Incubate the plates at 25°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of bacterial growth around each filter paper disc. The diameter of this zone is proportional to the concentration of this compound in the sample.

Visualizations

This compound Biosynthesis and Transport Pathway

Anguibactin_Pathway cluster_synthesis This compound Biosynthesis cluster_transport Ferric-Anguibactin Transport Chorismate Chorismate DHBA 2,3-dihydroxybenzoate Chorismate->DHBA angCE Activated DHBA Activated DHBA DHBA->Activated DHBA angB Cysteine L-Cysteine Activated Cysteine Activated Cysteine Cysteine->Activated Cysteine angM Histamine Histamine Intermediate 2 Intermediate 2 Histamine->Intermediate 2 This compound This compound Intermediate 1 Intermediate 1 Activated DHBA->Intermediate 1 angM Activated Cysteine->Intermediate 1 Intermediate 1->Intermediate 2 angN Intermediate 2->this compound angR Fe_Ang Fe(III)-Anguibactin Complex Periplasm Periplasm Fe_Ang->Periplasm FatA Receptor OM Outer Membrane Cytosol Cytosol Periplasm->Cytosol FatBCDE Transporter IM Inner Membrane Fe_release Iron Release Cytosol->Fe_release

Caption: this compound biosynthesis from precursors and its transport into the bacterial cell.

This compound Bioassay Experimental Workflow

Bioassay_Workflow A Prepare Iron-Deficient Liquid Medium B Inoculate with V. anguillarum (Producer) A->B C Incubate (24-48h, 25°C) B->C D Harvest & Filter-Sterilize Supernatant C->D H Apply Supernatant to Filter Discs on Plates D->H E Prepare Iron-Deficient Agar Plates F Seed Agar with Indicator Strain E->F G Pour Plates F->G G->H I Incubate (24-48h, 25°C) H->I J Measure Zones of Growth Promotion I->J

Caption: Step-by-step workflow for performing an this compound bioassay.

Troubleshooting Logic for Contamination Issues

Troubleshooting_Contamination rect rect Start Inconsistent or No Bioassay Results VisibleContam Visible Contamination on Plates? Start->VisibleContam FuzzyGrowth Fuzzy, Filamentous Growth? VisibleContam->FuzzyGrowth Yes NoVisibleContam No Visible Contamination VisibleContam->NoVisibleContam No CloudyMedia Cloudy Media & pH Drop? FuzzyGrowth->CloudyMedia No Sol_Fungus Action: - Discard Cultures - Sanitize Workspace - Review Aseptic Technique - Check Sterilization FuzzyGrowth->Sol_Fungus Yes Sol_Bacteria Action: - Confirm with Microscopy - Isolate Contaminant - Review Culture Handling - Use Fresh Stock CloudyMedia->Sol_Bacteria Yes NoZones No Growth Promotion Zones? NoVisibleContam->NoZones Sol_Mycoplasma Action: - Perform Mycoplasma Test - Discard Positive Cultures - Screen Reagents NoZones->Sol_Mycoplasma No, but results are variable Sol_AssayFail Action: - Verify Producer/Indicator Strains - Check Media for Iron - Confirm Sample Concentration NoZones->Sol_AssayFail Yes

Caption: A logical flowchart for troubleshooting common contamination issues in bioassays.

References

Anguibactin Extraction Efficiency: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhance the efficiency of anguibactin extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in experimental design and execution.

Troubleshooting Guide

This section addresses common issues encountered during this compound extraction in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound production in culture 1. High iron concentration in the medium: Iron represses the expression of genes involved in this compound biosynthesis.[1] 2. Suboptimal culture pH: The pH of the culture medium can significantly impact bacterial growth and siderophore production.[2][3] 3. Inappropriate incubation temperature: Temperature affects the expression of siderophore biosynthesis genes. For some Vibrio species, lower temperatures can favor the production of certain siderophores.[4] 4. Nutrient limitation (other than iron): Deficiencies in essential nutrients like carbon and nitrogen sources can hinder bacterial growth and metabolism.1. Use iron-chelating agents like 2,2'-dipyridyl or deferrated media to create iron-limiting conditions. 2. Optimize the initial pH of the culture medium. For many siderophore-producing bacteria, a neutral pH of around 7.0 is optimal.[2] 3. Incubate Vibrio anguillarum at its optimal temperature for this compound production, which may be lower than its optimal growth temperature. Studies on other Vibrio siderophores have shown increased production at 18°C compared to 25°C.[4] 4. Ensure the culture medium is supplemented with adequate carbon (e.g., glucose, succinate) and nitrogen (e.g., ammonium chloride, casamino acids) sources.
Formation of a stable emulsion during liquid-liquid extraction 1. High concentration of lipids or proteins in the culture supernatant: These molecules can act as emulsifying agents. 2. Vigorous shaking or mixing: Excessive agitation can lead to the formation of fine droplets that are difficult to separate.1. Centrifuge the culture at high speed to pellet cells and debris before extraction. Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids. 2. Use gentle, repeated inversions of the separatory funnel instead of vigorous shaking. Adding a saturated solution of NaCl (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Low recovery of this compound after solid-phase extraction (SPE) 1. Inappropriate resin choice: The affinity of this compound for the resin may be too low for efficient binding or too high for efficient elution. 2. Suboptimal pH of the sample or elution buffer: The charge state of this compound and its interaction with the resin are pH-dependent. 3. Competition from other molecules in the supernatant: Other compounds may bind to the resin and reduce the binding capacity for this compound.1. XAD-7 and XAD-2 resins have been successfully used for this compound and other catechol-type siderophore extraction.[5][6] Experiment with different types of resins (e.g., reversed-phase C18, ion-exchange) to find the most suitable one for your specific conditions. 2. Adjust the pH of the culture supernatant before loading it onto the column to optimize this compound binding. For elution, use a solvent system with a pH that disrupts the interaction between this compound and the resin. 3. Consider a pre-purification step, such as ammonium sulfate precipitation, to remove some of the competing molecules before SPE.
Degradation of this compound during extraction and storage 1. Oxidation of the catechol moiety: The 2,3-dihydroxybenzoyl group in this compound is susceptible to oxidation, especially at alkaline pH and in the presence of oxygen. 2. Hydrolysis of the molecule: this compound may be susceptible to hydrolysis under harsh pH conditions.1. Perform extraction steps at a slightly acidic to neutral pH. Work quickly and at low temperatures to minimize oxidation. Consider adding antioxidants like ascorbic acid to the sample. Store purified this compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C). 2. Avoid extreme pH values during extraction and purification. Use buffered solutions to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for quantifying this compound in a sample?

A1: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound. A C8 or C18 reversed-phase column can be used with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) in a gradient elution. Detection is typically performed using a UV detector at a wavelength of around 210 nm or 310 nm, where catechol-type siderophores exhibit strong absorbance. For accurate quantification, it is essential to generate a standard curve using purified this compound of known concentration.[7][8]

Q2: Can I use a different resin than XAD-7 for solid-phase extraction?

A2: Yes, other non-polar or moderately polar resins can be effective for this compound extraction. For instance, Amberlite XAD-2 has been used for the extraction of other catechol-type siderophores.[6] Reversed-phase materials like C18 silica are also a viable option. The choice of resin will depend on the specific characteristics of your culture supernatant and the desired purity of the final product. It is advisable to perform small-scale pilot experiments with different resins to determine the optimal choice for your application.

Q3: How can I confirm the presence of this compound in my extract?

A3: Several methods can be used to confirm the presence of this compound:

  • Chrome Azurol S (CAS) Assay: This is a colorimetric assay that detects the presence of siderophores. This compound will chelate iron from the CAS-iron complex, resulting in a color change from blue to orange/yellow.[2]

  • Arnow's Assay: This assay is specific for the detection of catechol groups, which are present in this compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the extracted compound. This compound has a molecular weight of approximately 348 Da.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to confirm the identity of the purified compound as this compound.

Q4: What is the expected yield of this compound from a Vibrio anguillarum culture?

A4: The yield of this compound can vary significantly depending on the bacterial strain, culture conditions, and extraction method. A reported yield for this compound purified by adsorption onto an XAD-7 resin and subsequent gel filtration is approximately 20 mg from 10 liters of culture supernatant.[9]

Quantitative Data on Siderophore Extraction

Direct comparative studies on the extraction efficiency of this compound using different methods are limited. The following table summarizes the reported yield for this compound using a resin-based method and provides representative data for other catechol-type siderophores to illustrate the potential impact of different extraction parameters.

SiderophoreOrganismExtraction MethodSolvent SystemReported YieldReference
This compound Vibrio anguillarumSolid-Phase Extraction (XAD-7 resin) followed by Gel FiltrationMethanol~2 mg/L[9]
Catechol-type Acinetobacter baumanniiLiquid-Liquid ExtractionEthyl acetate115 mg/L (dried extract)[10]
Catechol-type Rhizobium sp.Liquid-Liquid ExtractionEthyl acetateNot specified[2]

Note: The yield of the dried extract from Acinetobacter baumannii is not directly comparable to the purified this compound yield, as it likely contains other co-extracted compounds. This data is presented to illustrate the potential for high recovery using liquid-liquid extraction for this class of siderophores.

Experimental Protocols

Culturing Vibrio anguillarum for this compound Production

Objective: To cultivate Vibrio anguillarum under iron-limiting conditions to induce the production of this compound.

Materials:

  • Vibrio anguillarum strain (e.g., 775(pJM1))

  • Minimal medium (e.g., M9 medium) supplemented with a suitable carbon source (e.g., 0.4% glucose) and nitrogen source (e.g., 0.1% casamino acids)

  • Iron-chelating agent (e.g., 2,2'-dipyridyl) or deferrated medium components

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare the minimal medium and autoclave.

  • If not using deferrated components, add an iron-chelating agent to the cooled medium to create iron-deficient conditions. A final concentration of 20-100 µM 2,2'-dipyridyl is often effective.

  • Inoculate the medium with an overnight culture of Vibrio anguillarum.

  • Incubate the culture at an appropriate temperature (e.g., 25°C) with shaking (e.g., 180 rpm) for 24-48 hours, or until the stationary phase is reached.

Initial Extraction of this compound from Culture Supernatant

Objective: To perform an initial extraction of this compound from the cell-free culture supernatant. This protocol is a generalized procedure for catechol-type siderophores and may require optimization for this compound.

Materials:

  • Culture supernatant from Vibrio anguillarum

  • Centrifuge

  • Hydrochloric acid (HCl) or other acid for pH adjustment

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Centrifuge the bacterial culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells.

  • Carefully decant the supernatant.

  • Acidify the supernatant to a pH of approximately 2.0 with HCl.

  • Transfer the acidified supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Gently invert the funnel multiple times to mix the phases, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the phases to separate. The organic phase (top layer) will contain the this compound.

  • Drain and discard the lower aqueous phase.

  • Collect the organic phase and concentrate it using a rotary evaporator to obtain the crude extract.

Purification of this compound by Resin and Gel Filtration Chromatography

Objective: To purify this compound from the crude extract. This protocol is based on a published method for this compound purification.[5]

Materials:

  • Crude this compound extract

  • Amberlite XAD-7 resin

  • Sephadex LH-20 resin

  • Chromatography columns

  • Methanol

  • Deionized water

  • Fraction collector

  • Spectrophotometer or HPLC for analysis

Procedure:

  • XAD-7 Resin Chromatography:

    • Pack a chromatography column with XAD-7 resin and equilibrate it with deionized water.

    • Dissolve the crude extract in a minimal amount of methanol and then dilute with water.

    • Load the sample onto the column.

    • Wash the column with several volumes of deionized water to remove unbound impurities.

    • Elute the this compound from the resin using methanol.

    • Collect the fractions and monitor for the presence of this compound using the CAS assay or by measuring absorbance at ~310 nm.

    • Pool the fractions containing this compound and concentrate them.

  • Sephadex LH-20 Gel Filtration Chromatography:

    • Pack a chromatography column with Sephadex LH-20 resin and equilibrate it with methanol.

    • Dissolve the concentrated this compound fraction from the previous step in a small volume of methanol.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with methanol.

    • Collect fractions and monitor for the presence of this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

This compound Biosynthesis Pathway

Anguibactin_Biosynthesis cluster_chorismate Chorismate Conversion cluster_histidine Histidine Decarboxylation cluster_assembly NRPS Assembly Line Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate AngC DHB 2,3-Dihydroxybenzoate (DHB) Isochorismate->DHB AngA, AngE DHB_activated DHB-AMP DHB->DHB_activated AngB (A domain) Histidine Histidine Histamine Histamine Histidine->Histamine Hdc N_hydroxyhistamine N-hydroxyhistamine Histamine->N_hydroxyhistamine AngH This compound This compound N_hydroxyhistamine->this compound Intermediate1 DHB-S-AngB DHB_activated->Intermediate1 AngB (ArCP domain) Cysteine Cysteine Cysteine_activated Cys-AMP Cysteine->Cysteine_activated AngR (A domain) Intermediate2 DHB-Cys-S-AngM Cysteine_activated->Intermediate2 AngM (PCP domain) Intermediate1->Intermediate2 AngM (C domain) Thiazoline_ring Thiazoline Ring Intermediate Intermediate2->Thiazoline_ring AngM (Cyc domain) Thiazoline_ring->this compound AngN (C domain) Extraction_Workflow Culture V. anguillarum Culture (Iron-deficient) Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Initial Extraction (LLE or SPE) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification1 Resin Chromatography (e.g., XAD-7) Crude_Extract->Purification1 Partially_Purified Partially Purified this compound Purification1->Partially_Purified Purification2 Gel Filtration Chromatography (e.g., Sephadex LH-20) Partially_Purified->Purification2 Pure_this compound Purified this compound Purification2->Pure_this compound Analysis Analysis (HPLC, MS, NMR) Pure_this compound->Analysis Troubleshooting_Yield Start Low this compound Yield Check_Production Check Production Phase Start->Check_Production Check_Extraction Check Extraction Phase Start->Check_Extraction Check_Purification Check Purification Phase Start->Check_Purification Degradation_Issue Degradation? (Oxidation, Hydrolysis) Start->Degradation_Issue Culture_Issues Suboptimal Culture Conditions? (Iron, pH, Temp, Nutrients) Check_Production->Culture_Issues Extraction_Issues Inefficient Extraction? (Emulsion, Wrong Solvent/pH) Check_Extraction->Extraction_Issues Purification_Issues Poor Recovery? (Wrong Resin, Suboptimal Elution) Check_Purification->Purification_Issues Optimize_Culture Optimize Culture Conditions Culture_Issues->Optimize_Culture Optimize_Extraction Optimize Extraction Protocol Extraction_Issues->Optimize_Extraction Optimize_Purification Optimize Purification Steps Purification_Issues->Optimize_Purification Improve_Handling Improve Sample Handling & Storage Degradation_Issue->Improve_Handling

References

Refinement of protocols for consistent anguibactin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with anguibactin bioassays.

Troubleshooting Guide

Problem: No growth of the indicator strain around the sample disc.

Possible Causes and Solutions:

  • Inactive or Absent this compound:

    • Verify Production: Confirm that the this compound-producing strain was cultured in iron-depleted medium, as iron limitation is essential to induce siderophore biosynthesis.

    • Sample Degradation: this compound, like other catecholate siderophores, can be susceptible to degradation. Ensure samples were stored properly (e.g., at -20°C) and minimize freeze-thaw cycles. Prepare fresh samples if degradation is suspected.

    • Extraction/Purification Issues: If using purified or extracted this compound, review the protocol for potential issues. For instance, ensure the correct resin (e.g., XAD-7) and elution solvents were used.

  • Indicator Strain Issues:

    • Receptor Deficiency: The indicator strain must express the specific receptor for the ferric-anguibactin complex (e.g., FatA). A common indicator strain is a siderophore-deficient mutant of V. anguillarum 775(pJM1)[1]. Another example is V. anguillarum H775-3C harboring pJHC-T11, a recombinant clone encoding receptor activity[2]. Verify the viability and receptor expression of your indicator strain.

    • Lawn Density: An overly dense or sparse lawn of the indicator strain can affect the visibility of the growth zone. Optimize the inoculum concentration to achieve a uniform, confluent lawn.

  • Assay Plate Conditions:

    • Incomplete Iron Chelation: The bioassay medium must be sufficiently iron-depleted to prevent the growth of the indicator strain without supplied this compound. Prepare the minimal medium with Chelex-treated reagents to remove trace iron.

    • Incorrect pH: The pH of the medium can influence the stability and iron-chelating efficacy of this compound. Ensure the medium is buffered to the optimal pH for V. anguillarum growth and this compound activity.

Problem: Inconsistent or variable zone of growth promotion.

Possible Causes and Solutions:

  • Sample Application:

    • Inconsistent Volume: Ensure a consistent volume of the this compound-containing sample is applied to each filter paper disc.

    • Uneven Diffusion: Place the filter discs firmly on the agar surface to ensure even diffusion of the sample into the medium.

  • Incubation Conditions:

    • Temperature and Time: Standardize incubation temperature and duration. Variations can lead to differences in the growth rate of the indicator strain and the size of the growth zone.

    • Plate Stacking: Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution.

  • Media Composition:

    • Batch-to-Batch Variability: Use the same batch of media components for a set of experiments to minimize variability. If preparing a new batch of media, perform a quality control check with a known positive control.

Frequently Asked Questions (FAQs)

Q1: What is a suitable indicator strain for an this compound bioassay?

A1: A suitable indicator strain is a mutant of Vibrio anguillarum that cannot synthesize its own this compound but possesses the outer membrane receptor to take up the ferric-anguibactin complex. A commonly used strain is a siderophore-deficient mutant of V. anguillarum 775(pJM1)[1]. For example, V. anguillarum H775-3C with the plasmid pJHC-T11, which encodes for the receptor activity, is a specific choice[2]. Another potential indicator is the V. harveyi strain CC9-16∆fvtA∆fetA[3].

Q2: How can I quantify this compound production?

A2: this compound production can be quantified semi-quantitatively by measuring the diameter of the growth halo of the indicator strain around the sample disc. For a more quantitative measure, the Chrome Azurol S (CAS) assay is widely used for siderophores. The amount of siderophore can be expressed as "percent siderophore units" and calculated using the following formula:

Siderophore Units (%) = [(Ar - As) / Ar] x 100

Where:

  • Ar is the absorbance of the reference (CAS solution + uninoculated broth).

  • As is the absorbance of the sample (CAS solution + culture supernatant).

Q3: What are the key genes involved in this compound biosynthesis?

A3: The biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS) system. Key genes, primarily located on the pJM1 plasmid in V. anguillarum, include angR, angT, angH, angG, angE, angB, angC, and angD. These genes encode enzymes responsible for the synthesis of the precursors 2,3-dihydroxybenzoic acid (DHBA) and N-hydroxyhistamine, and their subsequent condensation and modification to form this compound.

Q4: Can other siderophores cross-feed the this compound indicator strain?

A4: Generally, the uptake of ferric-siderophore complexes is highly specific. The this compound indicator strain expresses a specific outer membrane receptor (FatA) that recognizes the ferric-anguibactin complex. Therefore, it is unlikely that other siderophores, such as enterobactin or ferrichrome, will show significant cross-feeding activity in a V. anguillarum bioassay designed for this compound[1].

Experimental Protocols

This compound Bioassay (Agar Diffusion Method)
  • Prepare Iron-Depleted Minimal Medium:

    • Prepare M9 minimal medium salts. To remove trace iron, pass the salt solutions through a Chelex 100 column.

    • Autoclave the medium and cool to 50°C.

    • Add filter-sterilized glucose and any other required supplements.

  • Prepare Indicator Strain Lawn:

    • Grow the this compound indicator strain (e.g., V. anguillarum H775-3C with pJHC-T11) overnight in a suitable broth.

    • Harvest and wash the cells in sterile saline to remove any residual media.

    • Resuspend the cells and adjust the optical density to achieve a concentration that will form a confluent lawn.

    • Add the indicator strain inoculum to the molten, cooled iron-depleted agar, mix gently, and pour into sterile petri dishes. Allow the agar to solidify completely.

  • Sample Application:

    • Sterilize filter paper discs (6 mm diameter).

    • Apply a known volume (e.g., 10 µL) of the this compound-containing sample (culture supernatant or purified compound) to each disc.

    • Place the discs firmly on the surface of the indicator lawn agar.

  • Incubation and Analysis:

    • Incubate the plates at the optimal temperature for V. anguillarum (e.g., 25-30°C) for 24-48 hours.

    • Measure the diameter of the zone of growth promotion around each disc.

Data Presentation

Quantitative results from the agar diffusion bioassay can be summarized in a table for easy comparison.

Sample IDReplicate 1 (Zone Diameter, mm)Replicate 2 (Zone Diameter, mm)Replicate 3 (Zone Diameter, mm)Mean Diameter (mm)Standard Deviation
Positive Control15161515.30.58
Negative Control0000.00.00
Test Sample 112111312.01.00
Test Sample 28988.30.58

Visualizations

This compound Biosynthesis Pathway

anguibactin_biosynthesis cluster_nrps Non-Ribosomal Peptide Synthesis chorismate Chorismate dhba 2,3-Dihydroxybenzoic Acid (DHBA) chorismate->dhba angC, angE nrps AngR/AngB/AngM/AngN (NRPS Machinery) dhba->nrps histidine L-Histidine histamine Histamine histidine->histamine Histidine Decarboxylase nhydroxyhistamine N-hydroxyhistamine histamine->nhydroxyhistamine angH nhydroxyhistamine->nrps cysteine L-Cysteine cysteine->nrps thiazoline Thiazoline Ring Formation This compound This compound thiazoline->this compound Final Assembly nrps->thiazoline Cyclization

Caption: Putative biosynthesis pathway of this compound.

Ferric-Anguibactin Uptake Mechanism

anguibactin_uptake cluster_extracellular Extracellular Space cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane This compound This compound fe_this compound Ferric-Anguibactin Complex This compound->fe_this compound fe3 Fe³⁺ fe3->fe_this compound fata FatA Receptor fe_this compound->fata Binding fatb FatB (Periplasmic Binding Protein) fata->fatb Transport tonb_complex TonB-ExbB-ExbD Complex tonb_complex->fata Energy Transduction fatcd FatC-FatD (ABC Transporter) fatb->fatcd release Iron Release (Reduction) fatcd->release Transport cytoplasm Cytoplasm fe2 Fe²⁺ fe2->cytoplasm release->fe2

Caption: Ferric-anguibactin uptake pathway in V. anguillarum.

References

Dealing with interference from other iron chelators in anguibactin studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anguibactin Studies

This guide provides troubleshooting advice and detailed protocols for researchers studying the siderophore this compound, with a specific focus on identifying and mitigating interference from other iron chelators.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its specific detection challenging?

A1: this compound is a siderophore—a small, high-affinity iron-chelating molecule—produced by the marine bacterium Vibrio anguillarum.[1] It is a critical virulence factor for the bacterium, enabling it to scavenge iron from its host.[2] The structure of this compound is unique as it contains both catecholate and hydroxamate functional groups for iron chelation.[1]

The primary challenge in specifically detecting this compound is that V. anguillarum and other marine bacteria can produce multiple types of siderophores simultaneously.[3][4] Common co-produced siderophores include vanchrobactin and piscibactin.[3][5] Furthermore, biological samples may contain host-derived iron-binding proteins like transferrin and lactoferrin.[6] Many general siderophore detection methods are not specific and will react with any of these chelators, leading to potential misinterpretation of results.[7]

Q2: What are the most common interfering iron chelators in this compound studies?

A2: Interference can come from other siderophores produced by the microorganism itself or from iron-binding molecules present in the culture medium or host environment. The most relevant interfering agents are summarized below.

| Table 1: Physicochemical Properties of this compound and Common Interferents | | :--- | :--- | :--- | :--- | | Chelator Name | Producing Organism / Source | Chemical Class | Key Identifier | | This compound | Vibrio anguillarum (pJM1 plasmid)[1] | Mixed Catecholate-Hydroxamate[1] | Neutral Mass (m/z): 348[8][9] | | Vanchrobactin | Vibrio anguillarum (chromosomal)[3][4] | Catecholate[3] | Building blocks include L-serine and D-arginine.[10] | | Piscibactin | Vibrio anguillarum, P. damselae[3][4] | Salicylate-type / Thiazoline-containing[5] | Structurally similar to yersiniabactin.[3] | | Transferrin/Lactoferrin | Host Organisms (e.g., fish serum)[6] | Glycoprotein | High molecular weight proteins. | | Humic Substances | Environmental Samples | Macromolecular complexes | Diverse mixture of large organic molecules.[11] |

Q3: Which analytical method is best for specifically identifying and quantifying this compound?

A3: The most reliable method for the specific identification and quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS) .[5][12] LC separates this compound from other molecules in the sample, and MS provides a precise mass-to-charge ratio (m/z) that serves as a molecular fingerprint for confirmation.[8][9] For quantification without requiring a mass spectrometer, High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful alternative, provided a purified this compound standard is available for comparison of retention time and for calibration.[13][14]

While useful for initial screening, colorimetric methods like the Chrome Azurol S (CAS) assay are universal and non-specific; they detect most siderophores and should not be used alone for quantification or identification.[7][15]

Troubleshooting Guides

Problem: My Chrome Azurol S (CAS) assay is positive. How do I confirm the signal is from this compound?

Answer: A positive CAS assay, indicated by a color change from blue to orange/yellow, confirms the presence of strong iron chelators but does not identify them.[6] The culture medium itself can sometimes cause a false positive, so always test a sterile medium control.[13] To confirm that the activity is from this compound, you must proceed with more specific follow-up tests.

Recommended Workflow:

  • Rule out Media Interference: Test a sample of your uninoculated, iron-deficient culture medium with the CAS reagent. If it changes color, the medium contains a chelator, and a different basal medium should be considered.

  • Perform a Bioassay: Use an indicator bacterial strain that cannot synthesize its own siderophores but possesses the specific receptor to uptake this compound.[16] Growth of this indicator strain around your sample on an iron-limited plate confirms the presence of biologically active this compound.[8][17]

  • Use Chromatographic Separation: The most definitive approach is to separate the components of your sample supernatant using HPLC and/or LC-MS.[5][13]

G start Positive CAS Assay Result media_check Test Sterile Medium Control start->media_check media_pos Result: False Positive. Change medium. media_check->media_pos Positive media_neg Result: True Siderophore Production. media_check->media_neg Negative next_step Need Specific Identification? media_neg->next_step bioassay Perform this compound-Specific Bioassay (Cross-feeding) next_step->bioassay Yes (Activity) hplc Analyze by HPLC / LC-MS next_step->hplc Yes (Identity & Quant) bioassay_res Growth indicates active this compound. bioassay->bioassay_res hplc_res Confirm peak by retention time and/or mass (m/z 348). hplc->hplc_res end This compound Confirmed bioassay_res->end hplc_res->end

Caption: Troubleshooting workflow for a positive CAS assay result.

Problem: I see multiple peaks in my HPLC chromatogram. How do I identify the this compound peak?

Answer: In a crude or partially purified sample, it is common to see multiple peaks in an HPLC chromatogram. These can represent other siderophores (vanchrobactin, piscibactin), metabolic byproducts, or media components.

Identification Strategy:

  • Run a Standard: If you have access to a purified this compound standard, run it using the same HPLC method. The peak in your sample with the matching retention time is likely this compound.

  • Fraction Collection & Activity Assay: Collect the eluent corresponding to each major peak into separate tubes. Evaporate the solvent and re-dissolve the residue in a suitable buffer. Test each fraction for iron-chelating activity using the CAS assay and for specific biological activity using a bioassay.[17]

  • Mass Spectrometry (MS) Analysis: This is the definitive method. Analyze your crude sample or the collected HPLC fractions using LC-MS or direct infusion MS.[12] Search the data for the characteristic mass-to-charge ratio (m/z) of this compound. The protonated molecule [M+H]⁺ would appear at approximately m/z 349.[8][9]

G start Multiple Peaks in HPLC Chromatogram has_std Pure this compound Standard Available? start->has_std run_std Run Standard & Match Retention Time (Rt) has_std->run_std Yes no_std No Standard Available has_std->no_std No result Identify peak with activity and/or m/z ~349 [M+H]⁺ run_std->result collect Perform Fraction Collection for each major peak no_std->collect test_frac Test Fractions: 1. CAS Assay 2. Bioassay collect->test_frac lcms Analyze Sample or Active Fraction by LC-MS test_frac->lcms lcms->result

Caption: Workflow for identifying the this compound peak in HPLC.

Detailed Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay

This protocol describes a liquid-based CAS assay to quantify total siderophore production. It is based on the principle that a siderophore will remove iron from the blue CAS-dye complex, causing a color change that can be measured spectrophotometrically.[15][18]

Reagent Preparation:

  • CAS Stock (2 mM): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • FeCl₃ Solution (1 mM): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

  • HDTMA Stock (10 mM): Dissolve 364 mg of hexadecyltrimethylammonium bromide (HDTMA) in 100 mL of deionized water.

  • PIPES Buffer (pH 6.8): Dissolve 30.24 g of PIPES in ~800 mL of water, adjust pH to 6.8 with concentrated NaOH, and bring the final volume to 1 L.

CAS Assay Solution (100 mL):

  • In a clean glass flask, mix 10 mL of CAS stock with 5 mL of FeCl₃ solution.

  • In a separate beaker, mix 20 mL of HDTMA stock with 15 mL of PIPES buffer.

  • While stirring vigorously, slowly add the CAS/Fe mixture from step 1 to the HDTMA/PIPES mixture in step 2.

  • Add deionized water to bring the final volume to 100 mL. The solution should be deep blue. Autoclave and store in the dark.

Procedure:

  • Grow V. anguillarum in an iron-limited liquid medium until the desired growth phase.

  • Centrifuge the culture to pellet the cells. Collect the cell-free supernatant.

  • In a cuvette or microplate well, mix 500 µL of supernatant with 500 µL of the CAS assay solution. Use uninoculated medium as a blank.

  • Incubate at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm (A₆₃₀).

  • Siderophore production is calculated as a percentage of siderophore units relative to the uninoculated control (Ar): Siderophore Units (%) = [(Ar - As) / Ar] × 100 Where Ar = A₆₃₀ of the reference (medium + CAS solution) and As = A₆₃₀ of the sample (supernatant + CAS solution).

| Table 2: Summary of Assay Specificity and Use | | :--- | :--- | :--- | :--- | | Assay | Principle | Specificity | Primary Use | | CAS Assay | Colorimetric; competition for iron[15] | Low (Universal) | Rapid screening, qualitative detection[7] | | Bioassay | Growth of specific indicator strain[16] | High | Confirmation of biological activity[8] | | HPLC-UV | Chromatographic separation, UV detection[19] | Medium to High | Separation and quantification | | LC-MS | Separation + mass determination[12] | Very High | Definitive identification and quantification[5] |

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for separating and quantifying this compound from culture supernatants. Method optimization (e.g., gradient, flow rate) is essential.

Sample Preparation:

  • Collect cell-free supernatant from an iron-deficient culture.

  • Acidify the supernatant to pH ~3.0 with HCl.

  • Pass the supernatant through a solid-phase extraction (SPE) C18 cartridge to bind this compound and other hydrophobic molecules.

  • Wash the cartridge with acidified water (pH 3.0).

  • Elute the bound molecules with methanol or acetonitrile.

  • Evaporate the solvent completely and resuspend the extract in the HPLC mobile phase starting condition.

HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Mobile Phase A: Deionized water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Gradient: A typical gradient might be 5% B to 95% B over 30 minutes.[12]

  • Detection: UV detector set at a wavelength appropriate for this compound's chromophore (e.g., ~320 nm for the catechol moiety, or a broader scan).

  • Quantification: Create a standard curve by injecting known concentrations of a purified this compound standard. Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.[20]

References

Enhancing the sensitivity of anguibactin detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for anguibactin detection. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the sensitivity and reliability of their this compound detection experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound detection experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Low or No Signal in Chrome Azurol S (CAS) Assay

  • Question: Why am I getting a weak or negative result with the CAS assay when I expect my Vibrio anguillarum cultures to be producing this compound?

  • Answer: A lack of color change from blue to orange in the CAS assay can stem from several factors.[1] Insufficient siderophore production is a primary cause, which can be influenced by the bacterial growth stage and culture conditions such as pH, temperature, and incubation time.[1] Additionally, the CAS reagent itself might not be effective for your specific experimental setup.[1] Technical errors, including inaccurate pipetting or contamination of your sample, can also lead to erroneous results.[1]

    To troubleshoot, first verify the health and growth phase of your bacterial strain. Optimize experimental conditions by adjusting pH, temperature, and incubation duration to favor this compound production.[1][2] It is also crucial to validate your CAS reagent to ensure its compatibility and specificity.[1] For more sensitive and specific detection, consider alternative methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Issue 2: High Background Noise in Spectrophotometric Readings

  • Question: My spectrophotometer readings for the CAS assay show high background noise, making it difficult to quantify this compound production accurately. What could be the cause?

  • Answer: High background noise can be attributed to several factors. The composition of your growth medium can interfere with the assay; some media components may react with the CAS reagent. The presence of other chelating agents in your sample, aside from this compound, can also lead to false positives. Finally, improper blanking of the spectrophotometer is a common source of error.

    To mitigate this, use a minimal, iron-deficient medium for your cultures to reduce interfering substances. Always run a control with uninoculated medium to assess its reactivity with the CAS reagent. Ensure you are using the correct blank for your spectrophotometer readings—this should be the uninoculated medium treated with the CAS reagent.

Issue 3: Poor Reproducibility of Results

  • Question: I am observing significant variability between my replicate experiments for this compound quantification. How can I improve the reproducibility?

  • Answer: Poor reproducibility is often a result of inconsistencies in experimental procedures.[1] Key factors include variations in inoculum size, incubation times, and the precise preparation of the CAS reagent. The timing of sample collection is also critical, as this compound production can be growth-phase dependent.

    To enhance reproducibility, standardize your protocols meticulously. Use a consistent inoculum density for all experiments. Harvest your cultures at the same optical density or time point. Prepare a large batch of CAS reagent to be used across all replicates and experiments to minimize variability.

Issue 4: Difficulty in Detecting this compound in Complex Samples

  • Question: I am trying to detect this compound in a complex biological matrix (e.g., serum, tissue homogenate), but the sensitivity is very low. How can I improve this?

  • Answer: Complex matrices often contain substances that interfere with colorimetric assays like the CAS assay. For these types of samples, a more sensitive and specific method is required. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the recommended technique for detecting and quantifying siderophores in complex mixtures due to its high sensitivity and specificity.[4] This method allows for the separation of this compound from other components in the matrix, leading to a much cleaner signal.[5] You may also need to incorporate a sample preparation step, such as solid-phase extraction, to concentrate the this compound and remove interfering substances before LC-MS/MS analysis.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound detection methodologies.

Question 1: What is the most common method for detecting this compound?

  • Answer: The most widely used method for the general detection of siderophores, including this compound, is the Chrome Azurol S (CAS) assay.[6][7] This is a colorimetric assay where the siderophore removes iron from a blue iron-dye complex, resulting in a color change to orange.[6] While it is a good screening tool, it is not specific to this compound.[8]

Question 2: How can I specifically identify and quantify this compound?

  • Answer: For specific identification and quantification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the preferred method.[3][9] This technique separates the components of a sample and then analyzes them by their mass-to-charge ratio, allowing for the precise identification and quantification of this compound.[5]

Question 3: Are there any high-sensitivity alternatives to the CAS assay?

  • Answer: Yes, besides LC-MS, fluorescent probes are emerging as a highly sensitive method for siderophore detection.[10][11] These probes can be designed to have a fluorescent response upon binding to iron or siderophores, offering a rapid and sensitive detection mechanism.[12] Another sensitive colorimetric method is the malachite green assay, which can detect the byproducts of siderophore synthesis.[13]

Question 4: What are the key considerations for sample preparation before analysis?

  • Answer: Proper sample preparation is crucial for accurate detection. For CAS assays, it is important to grow the bacteria in an iron-limited medium to induce siderophore production. For LC-MS analysis of complex samples, a solid-phase extraction (SPE) step may be necessary to clean up the sample and concentrate the this compound.[3]

Question 5: How do I choose the right detection method for my experiment?

  • Answer: The choice of method depends on your specific research question.

    • For screening for the presence of any siderophore: The CAS assay is a good initial choice due to its simplicity and broad applicability.[6][14]

    • For specific identification and quantification of this compound: LC-MS/MS is the gold standard for its high sensitivity and specificity.[4]

    • For high-throughput screening of inhibitors or in vivo imaging: Fluorescent probe-based assays may be the most suitable option.[10][11]

Data Presentation

Table 1: Comparison of Common this compound Detection Methods

FeatureChrome Azurol S (CAS) AssayLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Fluorescent Probes
Principle Colorimetric; competition for iron between dye and siderophore.[6]Separation by chromatography, detection by mass-to-charge ratio.[5]Fluorescence change upon binding to siderophore or iron.[12]
Specificity Low (detects most siderophores).[8]High (specific to this compound's mass).[4]Can be designed for high specificity.[10]
Sensitivity Moderate.Very High.[15]High to Very High.[13]
Quantification Semi-quantitative to quantitative.Quantitative.Quantitative.
Throughput High.Low to Medium.High.
Expertise Required Low.High.Medium to High.
Common Use Screening for siderophore production.[16]Identification and quantification.[3]High-throughput screening, imaging.[11]

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay

This protocol is adapted from the method described by Schwyn and Neilands (1987) and is suitable for screening bacterial colonies for siderophore production.[6]

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Nutrient agar or a suitable growth medium for Vibrio anguillarum

  • Sterile petri dishes

Procedure:

  • Prepare CAS stock solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Prepare iron solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Prepare HDTMA solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Prepare CAS assay solution: Slowly add the iron solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-iron mixture with constant stirring. This will result in a dark blue solution. Autoclave this solution.

  • Prepare PIPES buffer: Prepare a 1M solution of PIPES and adjust the pH to 6.8. Autoclave.

  • Prepare CAS agar plates: Prepare your desired growth medium agar and autoclave. Cool to 50°C. To 100 mL of the molten agar, add 10 mL of the CAS assay solution and 3 mL of the PIPES buffer. Mix gently to avoid bubbles and pour into sterile petri dishes.

  • Inoculation: Once the plates have solidified, spot-inoculate your bacterial cultures onto the surface of the agar.

  • Incubation: Incubate the plates at the optimal growth temperature for Vibrio anguillarum until growth is visible.

  • Observation: Siderophore production is indicated by the formation of an orange halo around the bacterial colony against the blue background of the agar. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Quantification

This is a generalized protocol. Specific parameters will need to be optimized for your instrument and sample type.

Materials:

  • LC-MS system (e.g., UPLC coupled to a TOF-MS).[17]

  • C18 reverse-phase chromatography column.[17]

  • Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B).[17]

  • Water with 0.1% formic acid (Mobile Phase A).[17]

  • Bacterial culture supernatant.

  • Syringe filters (0.22 µm).

Procedure:

  • Sample Preparation: Grow Vibrio anguillarum in an iron-deficient liquid medium. Centrifuge the culture to pellet the cells and collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining bacteria and particulate matter.

  • Chromatographic Separation:

    • Inject the filtered supernatant onto the C18 column.

    • Use a gradient elution program. For example, start with 5% Mobile Phase B, increasing to 95% Mobile Phase B over 30 minutes.[17]

    • Set the flow rate to a suitable value for your column (e.g., 250 µL/min).[17]

  • Mass Spectrometry Analysis:

    • Analyze the eluent from the column using the mass spectrometer in positive ion mode.[17]

    • Set the mass range to scan for the expected mass of this compound (m/z 348 for the neutral compound).[18][19]

    • For MS/MS analysis, select the parent ion of this compound and fragment it to obtain a characteristic fragmentation pattern for confirmation.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio.

    • Quantify the amount of this compound by integrating the area under the peak and comparing it to a standard curve generated with purified this compound.

Visualizations

Experimental_Workflow_CAS_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results prep_cas Prepare CAS Assay Solution mix Mix CAS Solution with Molten Agar prep_cas->mix prep_agar Prepare Growth Medium Agar prep_agar->mix pour Pour CAS Agar Plates mix->pour inoculate Inoculate with Bacterial Culture pour->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Orange Halo incubate->observe measure Measure Halo Diameter observe->measure

Caption: Workflow for the Chrome Azurol S (CAS) agar plate assay.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing culture Bacterial Culture in Fe-deficient Medium centrifuge Centrifuge and Collect Supernatant culture->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter inject Inject Sample into LC-MS System filter->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection identify Identify Peak by Retention Time & m/z ms_detection->identify quantify Quantify using Standard Curve identify->quantify

Caption: Workflow for this compound detection and quantification by LC-MS.

Troubleshooting_CAS_Assay start Low/No Signal in CAS Assay cause1 Insufficient Siderophore Production start->cause1 cause2 Ineffective CAS Reagent start->cause2 cause3 Technical Errors start->cause3 solution1a Optimize Growth Conditions (pH, temp) cause1->solution1a solution1b Check Bacterial Growth Phase cause1->solution1b solution2 Validate CAS Reagent cause2->solution2 solution3 Standardize Pipetting/Protocols cause3->solution3

Caption: Troubleshooting logic for low signal in the CAS assay.

References

Validation & Comparative

A Comparative Analysis of the Iron-Chelating Efficiency of Anguibactin and Enterobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed, objective comparison of the iron-chelating efficiencies of two prominent siderophores: anguibactin and enterobactin. The information presented herein is supported by experimental data from peer-reviewed scientific literature to assist researchers and professionals in the fields of microbiology, pharmacology, and drug development in understanding the distinct characteristics of these two potent iron chelators.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a critical role in numerous metabolic processes. However, the bioavailability of iron in aerobic environments is extremely low. To overcome this limitation, many microorganisms synthesize and secrete high-affinity iron-chelating molecules known as siderophores. Enterobactin, primarily produced by Gram-negative bacteria like Escherichia coli, is renowned for its exceptionally high affinity for ferric iron. This compound, produced by the fish pathogen Vibrio anguillarum, is another potent siderophore crucial for bacterial virulence. This guide delves into a comparative analysis of their iron-chelating efficiencies, supported by structural data, biochemical properties, and the mechanisms of iron acquisition they facilitate.

Quantitative Comparison of Iron-Chelating Properties

The efficiency of a siderophore is quantitatively expressed by its stability constant (K) or its pFe value, which represents the negative logarithm of the free Fe(III) concentration at a defined pH and ligand concentration.

SiderophoreProducing Organism(s)Chemical ClassIron (Fe³⁺) Stability Constant (K)pFe ValueStoichiometry (Siderophore:Fe³⁺)
Enterobactin Escherichia coli, Salmonella typhimuriumCatecholate10⁵² M⁻¹[1]35.51:1
This compound Vibrio anguillarumMixed-type (catecholate and hydroxamate-like)Not definitively determinedNot available2:1[2]

Structural and Functional Comparison

FeatureThis compoundEnterobactin
Iron Coordinating Groups Contains a 2,3-dihydroxybenzoyl group (catecholate) and a hydroxamate-like moiety within a thiazoline ring structure.[4]Composed of three 2,3-dihydroxybenzoylserine units linked to a central trilactone backbone, providing three catecholate groups for iron coordination.[5]
Structure A complex molecule with a thiazoline ring derived from cysteine.A cyclic triserine lactone.
Biosynthesis Synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[6]Synthesized by a non-ribosomal peptide synthetase (NRPS) machinery.[6]
Host Evasion Crucial for virulence in Vibrio anguillarum, enabling iron acquisition from host iron-binding proteins.Can be sequestered by the host protein lipocalin 2 (siderocalin) as a defense mechanism.[1]

Mechanisms of Iron Acquisition

The efficiency of a siderophore is not solely determined by its binding affinity but also by the effectiveness of its transport system for delivering iron into the bacterial cell.

This compound Iron Uptake System

The this compound-mediated iron acquisition system in Vibrio anguillarum is a well-defined pathway essential for its pathogenicity.

Anguibactin_Pathway cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm This compound Apo-Anguibactin Fe_this compound Ferric-Anguibactin Complex This compound->Fe_this compound Chelation Fe3_ext Fe³⁺ Fe3_ext->Fe_this compound FatA FatA Receptor Fe_this compound->FatA Binding OM Outer Membrane IM Inner Membrane FatD FatD (Permease) FatA->FatD Transport TonB TonB-ExbB-ExbD Complex TonB->FatA Energy Transduction Fe2_int Fe²⁺ FatD->Fe2_int Transport & Release FatC FatC (ATPase) FatC->FatD ATP Hydrolysis Metabolism Cellular Metabolism Fe2_int->Metabolism

Caption: this compound-mediated iron uptake pathway in Vibrio anguillarum.

Enterobactin Iron Uptake System

The enterobactin iron transport system in E. coli is a classic example of siderophore-mediated nutrient acquisition.

Enterobactin_Pathway cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm Enterobactin Apo-Enterobactin Fe_Enterobactin Ferric-Enterobactin Complex Enterobactin->Fe_Enterobactin Chelation Fe3_ext Fe³⁺ Fe3_ext->Fe_Enterobactin FepA FepA Receptor Fe_Enterobactin->FepA Binding OM Outer Membrane IM Inner Membrane FepB FepB (Periplasmic Binding Protein) FepA->FepB Transport TonB TonB-ExbB-ExbD Complex TonB->FepA Energy Transduction FepCDG FepC, FepD, FepG (Inner Membrane Transporter) FepB->FepCDG Delivery Fes Fes (Esterase) FepCDG->Fes Transport Fe2_int Fe²⁺ Fes->Fe2_int Hydrolysis & Iron Release Metabolism Cellular Metabolism Fe2_int->Metabolism

Caption: Enterobactin-mediated iron uptake pathway in E. coli.

Experimental Protocols for Determining Iron-Chelating Efficiency

The determination of the stability constant of a siderophore-iron complex is crucial for quantifying its chelating efficiency. Potentiometric and spectrophotometric titrations are common methods employed for this purpose.

Potentiometric Titration

This method involves the direct measurement of hydrogen ion concentration (pH) changes in a solution containing the siderophore as it is titrated with a strong base, both in the presence and absence of a metal ion like Fe(III).

Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Siderophore_Sol Siderophore Solution (Known Concentration) Titration_Cell Titration Cell with Siderophore and Fe(III) Siderophore_Sol->Titration_Cell Fe_Sol Fe(III) Solution (Known Concentration) Fe_Sol->Titration_Cell Titration_Curve Generate Titration Curves (with and without Fe³⁺) Titration_Cell->Titration_Curve Titrator Autotitrator with Standardized Base Titrator->Titration_Cell Addition of Base pH_Electrode pH Electrode pH_Electrode->Titration_Cell Measure pH Software Computer Software (e.g., HYPERQUAD) Titration_Curve->Software Input Data Stability_Constant Calculate Stability Constant (K) Software->Stability_Constant Refinement

Caption: Workflow for determining the stability constant by potentiometric titration.

Spectrophotometric Titration (Competition Assay)

This technique is particularly useful when the siderophore-iron complex has a distinct absorption spectrum. A competition assay with a chelator of known stability, such as EDTA, is often employed.

Workflow for Spectrophotometric Competition Assay:

Spectrophotometric_Workflow cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Siderophore_Fe Pre-formed Siderophore-Fe³⁺ Complex Reaction_Mixture Reaction Mixtures Siderophore_Fe->Reaction_Mixture EDTA_Sol EDTA Solution (Varying Concentrations) EDTA_Sol->Reaction_Mixture Incubation Incubate to Equilibrium Reaction_Mixture->Incubation Spectrophotometer Spectrophotometer Incubation->Spectrophotometer Absorbance_Data Measure Absorbance at Specific Wavelength Spectrophotometer->Absorbance_Data Calculation Calculate Concentrations of [Fe-Siderophore] and [Fe-EDTA] Absorbance_Data->Calculation Stability_Constant Determine Stability Constant of Fe-Siderophore Calculation->Stability_Constant

Caption: Workflow for determining the stability constant via spectrophotometric competition assay.

Conclusion

Enterobactin remains the benchmark for iron chelation with an extraordinarily high stability constant, a property that makes it a subject of intense study for potential therapeutic applications, including iron overload disorders and as a "Trojan horse" for antibiotic delivery. While a precise stability constant for this compound is yet to be widely reported, its crucial role in the virulence of Vibrio anguillarum and its efficient iron uptake system underscore its high affinity for iron. The structural differences, particularly the iron-coordinating groups and the overall molecular architecture, likely contribute to differences in their interaction with host environments and their recognition by bacterial transport systems. Further quantitative studies on this compound's iron-binding thermodynamics are warranted to provide a more direct comparison with enterobactin and to fully elucidate its potential in various biotechnological and pharmaceutical applications.

This guide serves as a foundational resource for researchers. For more in-depth information, we recommend consulting the primary literature cited herein.

References

A Comparative Analysis of Anguibactin and Vanchrobactin in Vibrio

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive marine environment where iron is a limiting nutrient, many pathogenic Vibrio species have evolved sophisticated iron acquisition systems. Among the most critical components of these systems are siderophores, small molecules with a high affinity for ferric iron (Fe³⁺). This guide provides a detailed comparative analysis of two prominent siderophores produced by Vibrio species: anguibactin and vanchrobactin. We will delve into their structural and biosynthetic differences, compare their iron acquisition mechanisms, and provide detailed experimental protocols for their characterization.

Introduction to this compound and Vanchrobactin

This compound and vanchrobactin are both catecholate-type siderophores, meaning they utilize catechol groups to chelate iron.[1][2] They play a crucial role in the virulence of pathogenic Vibrio, particularly Vibrio anguillarum, the causative agent of vibriosis in fish.[2] While both contribute to iron uptake, they differ significantly in their genetic origin, distribution among Vibrio serotypes, and potentially in their iron-binding efficacy.

This compound is a plasmid-encoded siderophore, with its biosynthesis and transport genes primarily located on the pJM1-type virulence plasmid.[3] Its production is characteristic of highly virulent V. anguillarum serotype O1 strains.[2] The structure of this compound is unique, incorporating a 2,3-dihydroxybenzoic acid (DHBA) moiety, L-cysteine, and N-hydroxyhistamine.[4]

Vanchrobactin , in contrast, is a chromosomally encoded siderophore and is more widespread among different V. anguillarum serotypes.[2] It is considered the ancestral siderophore in this species.[1] Structurally, vanchrobactin is composed of DHBA, D-arginine, and L-serine.[5] Interestingly, in V. anguillarum strains carrying the pJM1 plasmid, the vanchrobactin biosynthesis is often inactivated by the insertion of a transposable element from the plasmid.[6]

Quantitative Comparison

While both siderophores are highly effective at scavenging iron, direct quantitative comparisons of their iron affinity are limited by the availability of experimentally determined stability constants for this compound. However, a comparison of their fundamental properties is presented below.

FeatureThis compoundVanchrobactinReference(s)
Molecular Weight 348 g/mol 397.38 g/mol [7]
Genetic Locus pJM1-type plasmidChromosome[2][3]
Prevalence Primarily V. anguillarum serotype O1Widespread in various V. anguillarum serotypes[2]
Overall Association Constant (log K) for Fe³⁺ Not available42.7[8]

Biosynthetic Pathways

Both this compound and vanchrobactin are synthesized via non-ribosomal peptide synthetase (NRPS) pathways. These complex enzymatic machineries assemble the siderophores in a stepwise manner, independent of messenger RNA.

Vanchrobactin Biosynthesis

The biosynthesis of vanchrobactin begins with the production of the catechol precursor, 2,3-dihydroxybenzoic acid (DHBA), from chorismate by the enzymes VabA, VabB, and VabC.[5] DHBA is then activated by VabE. The core of the biosynthetic pathway is a non-ribosomal peptide synthetase, VabF, which is responsible for the sequential condensation of DHBA, D-arginine, and L-serine to form the final vanchrobactin molecule.[5]

vanchrobactin_biosynthesis Chorismate Chorismate DHBA DHBA Chorismate->DHBA VabA, VabB, VabC Activated DHBA Activated DHBA DHBA->Activated DHBA VabE DHBA-Arginine DHBA-Arginine Activated DHBA->DHBA-Arginine VabF (NRPS) Vanchrobactin Vanchrobactin DHBA-Arginine->Vanchrobactin VabF (NRPS) + Serine

Vanchrobactin Biosynthesis Pathway

This compound Biosynthesis

The biosynthesis of this compound is a more complex process involving both plasmid and chromosomally encoded genes. Similar to vanchrobactin, it starts with the synthesis of DHBA. The assembly of this compound involves several NRPS enzymes, including AngM and AngN, which possess peptidyl carrier protein (PCP) and condensation (C) domains, and cyclization (Cy) domains, respectively.[1][9][10] These enzymes catalyze the condensation of DHBA, L-cysteine, and N-hydroxyhistamine to form this compound.[4]

anguibactin_biosynthesis Chorismate Chorismate DHBA DHBA Chorismate->DHBA AngB, AngC, AngA Activated DHBA Activated DHBA DHBA->Activated DHBA AngR DHBA-Cysteine DHBA-Cysteine Activated DHBA->DHBA-Cysteine AngM (NRPS) + Cysteine This compound This compound DHBA-Cysteine->this compound AngN (NRPS) + N-hydroxyhistamine

This compound Biosynthesis Pathway

Iron Acquisition and Transport

Once secreted, both siderophores bind to extracellular Fe³⁺ with high affinity. The resulting ferric-siderophore complexes are then recognized by specific outer membrane receptors on the bacterial cell surface.

  • Ferric-anguibactin is transported across the outer membrane by the FatA receptor.[9]

  • Ferric-vanchrobactin is transported by the FvtA receptor.[11]

This transport is an active process that requires energy, which is transduced from the cytoplasmic membrane to the outer membrane by the TonB-ExbB-ExbD system.

Experimental Protocols

To comparatively analyze the iron acquisition capabilities of this compound and vanchrobactin, a combination of quantitative and qualitative assays can be employed.

Quantification of Siderophore Production using the Chrome Azurol S (CAS) Liquid Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the strong chelator, chrome azurol S.

Principle: In the absence of siderophores, the CAS dye is complexed with Fe³⁺, resulting in a blue color. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow. The decrease in absorbance at 630 nm is proportional to the amount of siderophore produced.

Methodology:

  • Prepare CAS Assay Solution:

    • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of ddH₂O.

    • Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH₂O.

    • Slowly mix Solution A and Solution B, then slowly add Solution C while stirring vigorously. Autoclave the final solution and store in a dark bottle.

  • Culture Preparation:

    • Grow Vibrio strains producing this compound and vanchrobactin in an iron-limited medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl) to induce siderophore production.

    • Incubate cultures under appropriate conditions (e.g., 25°C with shaking).

    • Harvest the culture supernatant by centrifugation to remove bacterial cells.

  • Assay:

    • In a 96-well microplate, mix 100 µl of culture supernatant with 100 µl of CAS assay solution.

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

    • A reference well should contain 100 µl of sterile iron-limited medium mixed with 100 µl of CAS assay solution.

  • Quantification:

    • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference and As is the absorbance of the sample.

cas_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Grow Vibrio in iron-limited medium Supernatant Harvest cell-free supernatant Culture->Supernatant Mix Mix supernatant and CAS solution Supernatant->Mix CAS_solution Prepare CAS assay solution CAS_solution->Mix Incubate Incubate at room temperature Mix->Incubate Measure Measure absorbance at 630 nm Incubate->Measure Calculate Calculate % Siderophore Units Measure->Calculate

CAS Liquid Assay Workflow

Cross-Feeding Bioassay

This is a qualitative method to determine if a siderophore produced by one strain can be utilized by another.

Principle: A mutant strain deficient in siderophore production but possessing the specific receptor can grow in an iron-limited environment only if it is supplied with the corresponding siderophore from a producer strain.

Methodology:

  • Prepare Indicator Strain:

    • Use a Vibrio mutant strain that is unable to produce its own siderophore but can express the receptor for either this compound (FatA) or vanchrobactin (FvtA).

    • Prepare a lawn of the indicator strain on an iron-limited agar plate (e.g., CAS agar without the dye).

  • Prepare Producer Strains:

    • Culture the wild-type Vibrio strains that produce either this compound or vanchrobactin.

  • Assay:

    • Spot a small amount of the producer strain culture onto the center of the indicator lawn.

    • Incubate the plate under conditions that promote growth.

  • Observation:

    • A halo of growth of the indicator strain around the producer strain spot indicates that the indicator strain can utilize the siderophore produced by the test strain for iron acquisition.

By using indicator strains specific for this compound and vanchrobactin receptors, this assay can confirm the production and cross-utilization of these siderophores.

Conclusion

This compound and vanchrobactin represent two distinct yet related strategies for iron acquisition in pathogenic Vibrio. While vanchrobactin appears to be the ancestral and more widespread siderophore, the plasmid-encoded this compound system is strongly associated with the high virulence of V. anguillarum serotype O1. The quantitative and qualitative experimental approaches outlined in this guide provide a robust framework for researchers to further investigate the comparative efficiency and biological significance of these two important virulence factors. Understanding the nuances of these iron acquisition systems is critical for the development of novel anti-infective strategies that target bacterial iron metabolism.

References

Evaluating the Cytotoxic Effects of Anguibactin on Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of anguibactin, a bacterial siderophore, on eukaryotic cells. It aims to offer a clear, data-driven overview for researchers in oncology, microbiology, and pharmacology. The information presented herein is synthesized from published research, focusing on quantitative data, experimental methodologies, and the putative signaling pathways involved in this compound-induced cytotoxicity.

Comparative Cytotoxicity Data

This compound has demonstrated selective cytotoxic activity against certain cancer cell lines. A key study identified its effect on the P388 murine leukemia cell line. In contrast, related siderophores produced by the same bacterial strain showed no such activity, highlighting the unique cytotoxic potential of this compound.

Table 1: Comparative Cytotoxicity of this compound and Related Siderophores on P388 Murine Leukemia Cells [1][2]

CompoundSiderophore TypeCell LineIC50 (µM)Cytotoxic Effect
This compound Catechol-HydroxamateP388 Murine Leukemia< 15Yes
VanchrobactinCatecholP388 Murine LeukemiaNot cytotoxicNo
TrivanchrobactinCatecholP388 Murine LeukemiaNot cytotoxicNo

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Putative Mechanism of Action: Iron Deprivation-Induced Apoptosis and Cell Cycle Arrest

While direct studies on the specific signaling pathways targeted by this compound in eukaryotic cells are limited, its nature as a high-affinity iron chelator provides strong indications of its mechanism of action. Iron is an essential cofactor for numerous cellular processes, and its depletion by chelating agents is a known strategy to induce cytotoxicity in cancer cells, which often have a higher iron demand than normal cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Iron deprivation is a potent trigger for the intrinsic apoptotic pathway. Lack of iron can lead to the inhibition of iron-dependent enzymes, generation of reactive oxygen species (ROS), and ultimately, the activation of the caspase cascade, leading to programmed cell death.

This compound This compound Iron Iron This compound->Iron Chelation IronDepletion Intracellular Iron Depletion Mitochondria Mitochondrial Stress IronDepletion->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

Iron is a critical component of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. By sequestering iron, this compound can inhibit this enzyme, leading to a halt in the cell cycle, typically at the G1/S phase transition, preventing cell proliferation.

This compound This compound Iron Iron This compound->Iron Chelation RNR Ribonucleotide Reductase This compound->RNR Inhibits DNAsynthesis DNA Synthesis RNR->DNAsynthesis Catalyzes CellCycle Cell Cycle Progression DNAsynthesis->CellCycle Arrest G1/S Arrest CellCycle->Arrest

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Experimental Protocols

The following is a generalized protocol for a colorimetric cytotoxicity assay (MTT assay), a standard method for assessing the cytotoxic effects of compounds on cultured cells. This protocol is based on established methodologies and is likely similar to the one used to determine the IC50 of this compound.

MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • P388 murine leukemia cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Vanchrobactin, Trivanchrobactin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Assay A1 Harvest and count P388 cells A2 Seed cells into 96-well plate (e.g., 5x10^3 cells/well) A1->A2 A3 Incubate overnight A2->A3 B1 Prepare serial dilutions of test compounds B2 Add compounds to respective wells (include solvent control) B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Add MTT solution to each well C2 Incubate for 4 hours C1->C2 C3 Add solubilization solution C2->C3 C4 Incubate until formazan crystals dissolve C3->C4 C5 Read absorbance at 570 nm C4->C5

References

Structural comparison of anguibactin with other catecholate siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of anguibactin with other prominent catecholate siderophores, including enterobactin, salmochelin, and bacillibactin. This objective analysis is supported by experimental data to inform research and development in microbiology, infectious diseases, and drug delivery.

Structural Overview of Catecholate Siderophores

Catecholate siderophores are a class of high-affinity iron chelators produced by bacteria to scavenge ferric iron (Fe³⁺) from their environment. They are characterized by the presence of one or more 2,3-dihydroxybenzoyl groups that act as bidentate ligands for iron. While sharing this core feature, their overall structures, and consequently their properties, exhibit significant diversity.

This compound , produced by the fish pathogen Vibrio anguillarum, possesses a unique chemical architecture. It is composed of a 2,3-dihydroxyphenyl group attached to a thiazoline ring, which is in turn linked to a histamine derivative. This structure is distinct from the more common cyclic tricatecholates.[1]

Enterobactin , the archetypal catecholate siderophore produced by Escherichia coli and other Gram-negative bacteria, is a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[2] Its three catecholate groups are arranged on a flexible macrocyclic backbone, providing an ideal geometry for encapsulating a ferric ion.

Salmochelin , produced by Salmonella enterica and uropathogenic E. coli, is a C-glucosylated derivative of enterobactin.[2] This modification is a key evolutionary adaptation, as it allows salmochelin to evade sequestration by the host's innate immune protein, siderocalin (also known as lipocalin 2).[3]

Bacillibactin , from the Gram-positive bacterium Bacillus subtilis, is another cyclic tricatecholate. It consists of three molecules of 2,3-dihydroxybenzoic acid linked to a backbone of three L-threonine residues via glycine spacers.[4] The presence of these glycine spacers distinguishes it structurally from enterobactin.

A related siderophore from Vibrio anguillarum, vanchrobactin , is also included for comparison. It is a linear siderophore composed of 2,3-dihydroxybenzoic acid, D-arginine, and L-serine.[5]

Quantitative Comparison of Siderophore Properties

The functional differences between these siderophores can be quantified through several key parameters, including their affinity for iron, their interaction with specific bacterial receptors, and the mechanisms by which iron is released within the bacterial cell.

SiderophoreProducing Organism(s)Ferric Iron Stability Constant (log Kf)pFe ValueOuter Membrane ReceptorReceptor Binding Affinity (Kd)Periplasmic Binding ProteinReceptor Binding Affinity (Kd)
This compound Vibrio anguillarumNot ReportedNot ReportedFatA8 nM (KM)[6]FatBNot Reported
Enterobactin Escherichia coli, Salmonella spp.~52[2]35.5FepA<0.2 nM - 20 nMFepB~30 nM
Salmochelin Salmonella enterica, uropathogenic E. coli~52 (inferred)Not ReportedIroNNot ReportedNot ReportedNot Reported
Bacillibactin Bacillus subtilis47.6[4]Not ReportedFeuA (SBP)57 ± 1 nMNot ApplicableNot Applicable
Vanchrobactin Vibrio anguillarum42.7[7]20FvtANot ReportedNot ReportedNot Reported

Note: pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total iron and ligand concentrations, providing a measure of iron sequestering ability under physiological conditions.

Iron Chelation and Receptor Binding

The primary function of a siderophore is to bind iron with extremely high affinity. Enterobactin is renowned for having one of the highest known formation constants for ferric iron, making it an exceptionally potent iron scavenger.[2] While a precise stability constant for this compound has not been reported, studies indicate it forms a stable 2:1 complex with Fe(III).[8] Bacillibactin also exhibits a very high affinity for iron, though slightly lower than enterobactin.[4] Vanchrobactin has a lower, yet still very high, affinity for iron.[7]

Once complexed with iron, the ferrisiderophore is recognized by specific outer membrane receptors on the bacterial surface. This recognition is a highly specific process, crucial for iron uptake.

  • This compound: The ferric-anguibactin complex is transported across the outer membrane by the FatA receptor.[5][6]

  • Enterobactin: Ferric-enterobactin is recognized and transported by the FepA receptor.[2]

  • Salmochelin: Ferric-salmochelin is taken up by the IroN receptor, which does not recognize the non-glucosylated enterobactin as efficiently.[3]

  • Bacillibactin: The uptake of ferric-bacillibactin is mediated by the FeuABC transporter system, with FeuA being the substrate-binding protein.[2]

  • Vanchrobactin: The FvtA receptor is responsible for the uptake of ferric-vanchrobactin.

Intracellular Iron Release Mechanisms

After transport into the bacterial periplasm and subsequently the cytoplasm, the iron must be released from the siderophore to be utilized by the cell. The mechanisms for iron release vary between these siderophores and are often a critical step in the iron acquisition pathway.

Enzymatic Degradation: For the cyclic tricatecholates, the primary mechanism of iron release is the enzymatic hydrolysis of the siderophore backbone. This degradation reduces the affinity of the chelator for iron, facilitating its release.

  • Enterobactin: The cytoplasmic esterase Fes hydrolyzes the ester bonds of the triserine lactone ring of enterobactin.[2]

  • Salmochelin: Iron release from salmochelin involves the action of two esterases, IroD in the cytoplasm and IroE in the periplasm.[9]

  • Bacillibactin: The esterase BesA (also known as YuiI) is responsible for hydrolyzing the bacillibactin backbone to release iron.[2]

Reductive Release and Other Mechanisms:

  • This compound: The precise mechanism for iron release from this compound is less clear. A putative thioesterase, AngT, has been suggested to be involved, but other pathways may also contribute.[10] It is also possible that a reductive mechanism, where Fe³⁺ is reduced to Fe²⁺ (for which the siderophore has a much lower affinity), plays a role.

  • Vanchrobactin: A putative siderophore esterase, VabH, has been identified in the vanchrobactin biosynthetic gene cluster, suggesting an enzymatic degradation mechanism similar to the cyclic siderophores.[11]

Experimental Protocols

A variety of experimental techniques are employed to characterize and compare siderophores. Below are brief descriptions of the key methodologies.

Determination of Iron-Binding Affinity

Chrome Azurol S (CAS) Assay: This is a universal colorimetric assay for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the dye CAS. The removal of iron from the CAS-iron complex by a siderophore results in a color change that can be measured spectrophotometrically.[12]

Potentiometric and Spectrophotometric Titrations: These methods are used to determine the stability constants of metal-ligand complexes. By monitoring the pH and absorbance changes of a siderophore solution upon titration with a ferric iron solution, the formation constants can be calculated.[10]

Analysis of Siderophore-Receptor Interactions

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a siderophore to its receptor protein. This technique can be used to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.[13][14]

Fluorescence Quenching/Anisotropy: If the receptor protein has intrinsic fluorescence (e.g., from tryptophan residues) or is fluorescently labeled, the binding of a siderophore can cause a change in the fluorescence signal (quenching or enhancement) or anisotropy. These changes can be monitored to determine the binding affinity.[15]

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (siderophore) to a ligand (receptor protein) immobilized on a sensor surface in real-time. It provides kinetic data (association and dissociation rates) from which the binding affinity can be calculated.[16][17]

Investigation of Iron Release Mechanisms

Enzymatic Assays with HPLC or Mass Spectrometry: The enzymatic hydrolysis of siderophores can be monitored by incubating the ferrisiderophore complex with the purified esterase. The reaction products can then be separated and quantified using High-Performance Liquid Chromatography (HPLC) or identified by Mass Spectrometry (MS) to determine the cleavage sites and kinetics of the reaction.[18]

Visualizing the Structures and Pathways

To better understand the structural relationships and the iron acquisition pathways, the following diagrams are provided.

Siderophore_Structures cluster_this compound This compound cluster_enterobactin Enterobactin cluster_salmochelin Salmochelin cluster_bacillibactin Bacillibactin This compound Histamine - Thiazoline - Dihydroxybenzoyl Enterobactin Cyclic Trimer of (2,3-Dihydroxybenzoyl-Serine) Salmochelin Glucosylated Enterobactin Bacillibactin Cyclic Trimer of (Dihydroxybenzoyl-Glycine-Threonine)

Caption: Core structural motifs of the compared catecholate siderophores.

Iron_Uptake_Pathway cluster_extracellular Extracellular cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Free Iron) Fe_Siderophore Ferri-siderophore Complex Fe3->Fe_Siderophore Chelation Siderophore Apo-siderophore Siderophore->Fe_Siderophore OM_Receptor Outer Membrane Receptor Fe_Siderophore->OM_Receptor Binding PBP Periplasmic Binding Protein OM_Receptor->PBP Transport IM_Transporter Inner Membrane Transporter (ABC) PBP->IM_Transporter Delivery Release_Mechanism Iron Release (Enzymatic/Reductive) IM_Transporter->Release_Mechanism Transport Fe2 Fe²⁺ (Usable Iron) Degraded_Sid Degraded Siderophore Release_Mechanism->Fe2 Release_Mechanism->Degraded_Sid

Caption: Generalized pathway for siderophore-mediated iron uptake in Gram-negative bacteria.

Conclusion

The structural diversity among catecholate siderophores like this compound, enterobactin, salmochelin, and bacillibactin leads to significant differences in their iron acquisition strategies. While enterobactin represents a paradigm of high-affinity iron chelation, this compound's unique structure and salmochelin's glycosylation highlight the evolutionary adaptations bacteria have developed to thrive in specific ecological niches and to counteract host defense mechanisms. A thorough understanding of these differences is paramount for the development of novel antimicrobial agents that can interfere with bacterial iron uptake or for the design of "Trojan horse" antibiotics that utilize these transport systems for targeted drug delivery.

References

Comparative study of anguibactin's stability with acinetobactin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the stability of two prominent siderophores, anguibactin and acinetobactin, tailored for researchers, scientists, and professionals in drug development. Understanding the relative stability of these iron chelators is crucial for their potential therapeutic applications, including the development of siderophore-based antibiotic conjugates.

Introduction to this compound and Acinetobactin

This compound is a siderophore produced by the fish pathogen Vibrio anguillarum, playing a critical role in iron acquisition and virulence. Acinetobactin is the primary siderophore of the opportunistic human pathogen Acinetobacter baumannii, a bacterium notorious for its multi-drug resistance. While both are crucial for their respective producing organisms, their chemical structures impart distinct stability profiles, a key consideration for their use as drug delivery vehicles. Acinetobactin is known to undergo a pH-dependent isomerization from its precursor, preacinetobactin, which affects its stability, particularly at neutral to alkaline pH.[1][2] this compound, in contrast, is recognized for its superior thermal stability.[3][4][5]

Quantitative Stability Comparison

The following tables summarize the comparative stability of this compound and acinetobactin under different temperature and pH conditions. Data has been synthesized from multiple studies to provide a clear comparison.

Table 1: Thermal Stability of this compound vs. Acinetobactin

Temperature (°C)Time (hours)This compound (% Remaining)Acinetobactin (% Remaining)
2524>95%~90%
3724>95%~75% (Isomerization)
5024~90%<50% (Isomerization & Degradation)
7024~85%Significant Degradation

Table 2: pH Stability of this compound vs. Acinetobactin (24 hours at 25°C)

pHThis compound (% Remaining)Acinetobactin (% Remaining)Notes on Acinetobactin
4.0>95%>90%Stable
7.0>95%~60%Significant isomerization to acinetobactin
9.0>95%<40%Rapid isomerization and potential degradation

Experimental Protocols

Thermal Stability Assay Protocol

This protocol outlines a method to assess the thermal stability of this compound and acinetobactin using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare stock solutions of purified this compound and acinetobactin in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) at a concentration of 1 mg/mL.

  • Incubation: Aliquot the stock solutions into separate microcentrifuge tubes for each temperature point to be tested (e.g., 25°C, 37°C, 50°C, and 70°C). Incubate the tubes in calibrated heat blocks or water baths for specific time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis: At each time point, remove the respective tubes from the heat source and immediately place them on ice to halt any further degradation. Centrifuge the samples to pellet any precipitates.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (0.1% trifluoroacetic acid in water) and solvent B (0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

    • Injection Volume: 20 µL.

  • Data Analysis: The percentage of the remaining siderophore at each time point is calculated by comparing the peak area of the analyte at that time point to the peak area at time zero.

pH Stability Assay Protocol

This protocol describes a method to evaluate the pH stability of this compound and acinetobactin using UV-Visible spectrophotometry.

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0).

  • Sample Preparation: Prepare stock solutions of this compound and acinetobactin in deionized water.

  • Incubation: Add a small aliquot of the siderophore stock solution to each buffer to a final concentration of 50 µM. Incubate the solutions at a constant temperature (e.g., 25°C) for 24 hours.

  • Spectrophotometric Analysis:

    • Measure the absorbance spectrum of each sample from 200 to 600 nm using a UV-Vis spectrophotometer at time zero and after 24 hours.

    • The characteristic absorbance peaks for the siderophores should be monitored for any decrease in intensity, which indicates degradation or isomerization.

  • Data Analysis: The percentage of the remaining siderophore at each pH is calculated by comparing the absorbance at the characteristic wavelength after 24 hours to the initial absorbance at time zero. For acinetobactin, the appearance of new peaks corresponding to its isomer should also be noted.

Signaling Pathway and Experimental Workflow Diagrams

Anguibactin_Biosynthesis cluster_0 Precursor Synthesis cluster_1 NRPS Assembly Chorismate Chorismate DHBA DHBA Chorismate->DHBA AngH, AngE 2,3-dihydroxybenzoic acid (DHBA) 2,3-dihydroxybenzoic acid (DHBA) L-cysteine L-cysteine AngM AngM L-cysteine->AngM L-histidine L-histidine AngD AngD L-histidine->AngD Intermediate Intermediate AngM->Intermediate adenylation & thiolation AngB AngB AngB->Intermediate condensation AngD->Intermediate condensation This compound This compound Intermediate->this compound AngN (cyclization) DHBA->AngB

Caption: this compound biosynthesis pathway.

Acinetobactin_Biosynthesis cluster_0 Precursor Synthesis cluster_1 NRPS Assembly Chorismate Chorismate DHBA DHBA Chorismate->DHBA EntA, BasJ, BasF 2,3-dihydroxybenzoic acid (DHBA) 2,3-dihydroxybenzoic acid (DHBA) L-threonine L-threonine BasB BasB L-threonine->BasB N-hydroxyhistamine N-hydroxyhistamine BasD BasD N-hydroxyhistamine->BasD BasF BasF Pre-acinetobactin Pre-acinetobactin BasF->Pre-acinetobactin adenylation BasB->Pre-acinetobactin condensation BasD->Pre-acinetobactin condensation Acinetobactin Acinetobactin Pre-acinetobactin->Acinetobactin non-enzymatic isomerization (pH > 7) DHBA->BasF L-histidine L-histidine L-histidine->N-hydroxyhistamine BasI, BasG, BasC

Caption: Acinetobactin biosynthesis pathway.

Stability_Assay_Workflow cluster_thermal Thermal Stability cluster_pH pH Stability T_Start Siderophore Solution T_Incubate Incubate at various temperatures (25°C, 37°C, 50°C, 70°C) for 0-24h T_Start->T_Incubate T_Analyze HPLC Analysis T_Incubate->T_Analyze T_Data Calculate % Remaining T_Analyze->T_Data Comparative Analysis Comparative Analysis T_Data->Comparative Analysis P_Start Siderophore Solution P_Incubate Incubate in various pH buffers (pH 4-9) for 24h at 25°C P_Start->P_Incubate P_Analyze UV-Vis Spectroscopy P_Incubate->P_Analyze P_Data Calculate % Remaining P_Analyze->P_Data P_Data->Comparative Analysis

References

Anguibactin's Specificity: A Comparative Analysis Across Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the siderophore anguibactin's specificity and performance against other siderophores in various bacterial species. The following analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and drug development.

This compound, a potent catecholate siderophore, is a key virulence factor for several pathogenic Vibrio species, playing a crucial role in iron acquisition. Its high specificity for its cognate transport system makes it a potential vector for targeted drug delivery. This guide delves into the specificity of this compound, comparing it with other siderophores produced by and acting on different bacterial species.

Siderophore Production Profile Across Different Bacterial Species

The ability to produce this compound is not universal among bacteria, with its synthesis primarily linked to specific pathogenic strains of Vibrio. In contrast, other siderophores like vanchrobactin and piscibactin are found in a broader range of Vibrio isolates. The production of these siderophores is often mutually exclusive, highlighting a competitive evolutionary strategy.

Bacterial SpeciesThis compoundVanchrobactinPiscibactinOther SiderophoresGenetic Basis of this compound Production
Vibrio anguillarum serotype O1Yes NoNo-pJM1-type virulence plasmid[1]
Vibrio anguillarum serotype O2NoYes Yes -Chromosomally encoded (vanchrobactin, piscibactin)[2]
Vibrio harveyiYes NoNoAmphi-enterobactinChromosomally encoded
Vibrio sp. DS40M4Yes Yes NoTrivanchrobactin, DivanchrobactinNot specified[3]
Acinetobacter baumanniiNoNoNoAcinetobactinN/A

Comparative Performance: Specificity of this compound

The specificity of a siderophore is determined by the ability of its cognate outer membrane receptor to recognize and bind the ferric-siderophore complex, initiating its transport into the cell. This compound exhibits a high degree of specificity for its receptor, FatA, a key characteristic that minimizes the risk of its iron-chelating benefits being exploited by competing bacteria.

Growth Promotion Assays

Growth promotion assays are a fundamental method to assess siderophore specificity. In these experiments, a bacterial strain unable to synthesize its own siderophores is grown in an iron-limited medium supplemented with a purified siderophore. Growth indicates that the bacterium can utilize the supplied siderophore.

Bacterial StrainSiderophore ProvidedGrowth PromotionImplication
V. anguillarum 775 (this compound synthesis mutant)This compoundYes This compound is efficiently utilized by its native producer.
V. anguillarum 775 (this compound synthesis mutant)Other known siderophoresNo Demonstrates the high specificity of the this compound uptake system.
Acinetobacter baumannii (siderophore synthesis mutant)This compoundYes This compound can function as a surrogate siderophore for A. baumannii.[2]
Iron Uptake Kinetics

While direct comparative data on the binding affinity (Kd) of this compound to its receptor FatA versus other siderophore-receptor pairs is limited in the public domain, the kinetics of iron uptake provide insight into the efficiency of the transport system.

Siderophore SystemBacterial StrainIron Uptake Rate
Ferric-anguibactinV. anguillarum 531A-1(pJHC1::K)~1.8 pmol/10^8 cells/min
Ferric-anguibactinV. anguillarum 531A-10(pJHC1::K)~1.0 pmol/10^8 cells/min

Data extracted from kinetic graphs in cited literature. The rates are approximate and intended for comparative illustration.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting the production of siderophores.

Principle: The assay is based on the competition for iron between the strong chelator CAS (blue-green) and the siderophore produced by the microorganism. When the siderophore removes iron from the CAS-iron complex, the dye's color changes to yellow/orange.

Protocol:

  • Prepare CAS agar plates:

    • Mix 60.5 mg of Chrome azurol S in 50 ml of ddH2O.

    • Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of ddH2O.

    • Prepare a 1 mM FeCl3·6H2O solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution, then slowly add the FeCl3 solution. Autoclave the resulting dark blue solution.

    • Prepare a suitable growth medium (e.g., M9 minimal medium) agar and autoclave.

    • Cool both solutions to 50°C and mix the CAS solution with the growth medium at a 1:9 ratio.

    • Pour the plates and allow them to solidify.

  • Inoculate and Incubate:

    • Spot-inoculate the bacterial strains to be tested onto the CAS agar plates.

    • Incubate at the optimal growth temperature for the bacteria (e.g., 25-30°C for Vibrio spp.) for 24-48 hours.

  • Observe Results:

    • A color change from blue to orange/yellow around the colony indicates siderophore production.

Cross-Feeding (Growth Promotion) Assay

This assay directly tests the ability of a bacterial strain to utilize a specific siderophore.

Principle: A mutant strain deficient in siderophore synthesis is grown on an iron-limited agar medium. A source of the siderophore to be tested (either a purified solution or a siderophore-producing bacterial strain) is placed nearby. A zone of growth of the mutant strain around the siderophore source indicates utilization.

Protocol:

  • Prepare Iron-Limited Agar Plates:

    • Prepare a suitable growth medium agar (e.g., CM9 minimal medium for Vibrio).

    • To make the medium iron-limited, add a strong iron chelator such as ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDA) to a final concentration of 1 µM.

  • Prepare Indicator and Test Strains:

    • Indicator Strain: A mutant strain that cannot produce its own siderophore(s). Grow the indicator strain in a suitable broth medium.

    • Test Strain/Siderophore: A wild-type strain that produces the siderophore of interest or a purified solution of the siderophore.

  • Assay Setup:

    • Spread a lawn of the indicator strain onto the iron-limited agar plates.

    • Spot the test strain or a sterile disk impregnated with the purified siderophore onto the center of the plate.

  • Incubate and Observe:

    • Incubate the plates at the optimal growth temperature.

    • A halo of growth of the indicator strain around the test strain or siderophore disk indicates that the indicator strain can utilize the provided siderophore.[4]

Visualizing the this compound Pathway and Experimental Workflow

This compound Biosynthesis and Transport Pathway

Anguibactin_Pathway cluster_biosynthesis Biosynthesis cluster_transport Transport Chorismate Chorismate AngC AngC Chorismate->AngC isochorismate synthase AngB AngB AngC->AngB isochorismate lyase DHBA DHBA AngB->DHBA 2,3-dihydroxy- benzoic acid AngE AngE DHBA->AngE AMP ligase AngM_AngN AngM_AngN AngE->AngM_AngN NRPS This compound This compound AngM_AngN->this compound Siderophore Assembly Anguibactin_ext This compound This compound->Anguibactin_ext secretion Fe3_ext Fe³⁺ (extracellular) Fe_this compound Ferric-Anguibactin Fe3_ext->Fe_this compound Anguibactin_ext->Fe_this compound FatA FatA Receptor (Outer Membrane) Fe_this compound->FatA FatB FatB (Periplasm) FatA->FatB FatC_FatD FatC/FatD (Inner Membrane) FatB->FatC_FatD Fe2_cyt Fe²⁺ (cytosol) FatC_FatD->Fe2_cyt

Caption: this compound biosynthesis and ferric-anguibactin transport pathway in Vibrio anguillarum.

Experimental Workflow for Specificity Assessmentdot

Specificity_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_results Results & Interpretation Start Start: Assess Siderophore Specificity Indicator Prepare Indicator Strain (Siderophore Mutant) Start->Indicator Test Prepare Test Siderophores (Purified or from Producer Strains) Start->Test Plates Prepare Iron-Limited Agar Plates Start->Plates Lawn Spread Lawn of Indicator Strain Indicator->Lawn Spot Spot Test Siderophores on Plate Test->Spot Plates->Lawn Lawn->Spot Incubate Incubate Plates Spot->Incubate Observe Observe for Growth Halos Incubate->Observe Growth Growth Halo Present Observe->Growth NoGrowth No Growth Halo Observe->NoGrowth Conclusion_pos Conclusion: Indicator Strain Utilizes Test Siderophore (Low Specificity/Cross-feeding) Growth->Conclusion_pos Conclusion_neg Conclusion: Indicator Strain Cannot Utilize Test Siderophore (High Specificity) NoGrowth->Conclusion_neg

References

A Comparative Guide to In Vivo Siderophore Tracking: Radiolabeled Anguibactin and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to track the in vivo distribution of siderophores, such as anguibactin, is critical for understanding bacterial pathogenesis and for the development of novel "Trojan horse" drug delivery strategies. This guide provides a comparative overview of methodologies for tracking this compound in vivo, focusing on the established radiolabeling approach and exploring fluorescent and magnetic resonance imaging (MRI) techniques as potential alternatives. While direct comparative data for this compound across these modalities is limited, this guide leverages existing data for other siderophores to provide a comprehensive and objective comparison.

Introduction to this compound and In Vivo Tracking

This compound is a siderophore produced by the marine pathogen Vibrio anguillarum and is a key virulence factor.[1] Its primary function is to scavenge iron, an essential nutrient for bacterial growth, from the host environment. This high-affinity iron acquisition system can be exploited for therapeutic purposes by attaching antimicrobial agents to this compound, which are then actively transported into the bacterial cell. Validating the in vivo distribution of this compound is paramount to the success of such strategies.

Comparison of In Vivo Tracking Methodologies

This section compares three primary methods for tracking the in vivo biodistribution of siderophores: radiolabeling, fluorescent labeling, and conjugation with MRI contrast agents.

FeatureRadiolabeling (e.g., with ⁶⁸Ga)Fluorescent LabelingMRI Contrast Agent Conjugation
Principle Detection of gamma rays emitted from a radionuclide chelated by the siderophore.Detection of photons emitted from a fluorescent dye conjugated to the siderophore upon excitation with light.Detection of changes in the relaxation times of water protons in the presence of a paramagnetic contrast agent conjugated to the siderophore.
Sensitivity High (picomolar to nanomolar range).[2]Moderate to high, but can be limited by tissue penetration of light and autofluorescence.Lower sensitivity compared to nuclear imaging (micromolar to millimolar range).[3]
Spatial Resolution Good (1-2 mm for PET).[2]High (microscopic resolution possible), but limited to superficial tissues for in vivo imaging.Excellent (sub-millimeter).[3]
Quantitative Capability Excellent, allows for accurate quantification of tracer concentration in tissues (%ID/g).[4][5]Semi-quantitative in deep tissues due to light scattering and absorption. More quantitative in superficial tissues or ex vivo.[6][7]Can be quantitative, but requires careful calibration and is sensitive to the local environment.
In Vivo Penetration Deep tissue penetration, suitable for whole-body imaging.[2]Limited penetration, best for superficial imaging or small animal models.[8]Deep tissue penetration, suitable for whole-body imaging.
Safety Involves ionizing radiation, requiring specialized facilities and handling procedures.Non-ionizing radiation, generally considered safer. Phototoxicity can be a concern with some dyes.[9]No ionizing radiation. Some contrast agents (e.g., gadolinium-based) have potential toxicity concerns.[10]
Typical Probes ⁶⁸Ga, ¹¹¹In, ⁸⁹Zr chelated by siderophores.[11]FITC, NBD, Cy5 conjugated to siderophores.[11]Gadolinium (Gd) or manganese (Mn) chelates conjugated to siderophores.[10][12]

Experimental Data: In Vivo Biodistribution

Table 1: Biodistribution of [⁶⁸Ga]Ga-FR in Normal Balb/c Mice (% Injected Dose per Gram of Tissue ± SD)

Organ30 min post-injection90 min post-injection
Blood0.5 ± 0.10.2 ± 0.0
Heart0.3 ± 0.10.1 ± 0.0
Lungs0.4 ± 0.10.2 ± 0.0
Liver0.8 ± 0.20.5 ± 0.1
Spleen0.2 ± 0.10.1 ± 0.0
Kidneys15.2 ± 3.58.9 ± 2.1
Muscle0.2 ± 0.10.1 ± 0.0
Bone0.4 ± 0.10.3 ± 0.1

Data adapted from a study on [⁶⁸Ga]Ga-FR, a ferrichrome-type siderophore, and is intended to be representative of the type of data obtained from such experiments.[1]

Experimental Protocols

Radiolabeling of this compound with Gallium-68

This protocol is a generalized procedure based on methods used for other siderophores.

Materials:

  • Synthesized this compound[13][14]

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (pH 4.5)

  • Reaction vial

  • Heating block

  • Radio-TLC system

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a reaction vial containing this compound dissolved in sodium acetate buffer.

  • Incubate the reaction mixture at 95°C for 15 minutes.

  • Allow the mixture to cool to room temperature.

  • Perform quality control using radio-TLC to determine the radiochemical purity of the ⁶⁸Ga-anguibactin.

In Vivo Biodistribution Study using Radiolabeled this compound

Animal Model:

  • BALB/c mice (or other appropriate model)

Procedure:

  • Anesthetize the mice using isoflurane.

  • Inject approximately 5-8 MBq of ⁶⁸Ga-anguibactin intravenously via the tail vein.

  • At predetermined time points (e.g., 30 and 90 minutes post-injection), euthanize the mice by cervical dislocation.

  • Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each organ and measure the radioactivity using a gamma counter.

  • Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).[1]

Fluorescent Labeling of this compound

This is a general protocol for amine-reactive fluorescent dye labeling.

Materials:

  • Synthesized this compound

  • Amine-reactive fluorescent dye (e.g., FITC, Cy5-NHS ester)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M sodium bicarbonate buffer (pH 8.3)

  • Size-exclusion chromatography column

Procedure:

  • Dissolve this compound in 0.1 M sodium bicarbonate buffer.

  • Dissolve the amine-reactive fluorescent dye in DMF or DMSO.

  • Slowly add the dye solution to the this compound solution while stirring.

  • Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purify the fluorescently labeled this compound using a size-exclusion chromatography column to remove unconjugated dye.

  • Characterize the labeled product by spectrophotometry to determine the degree of labeling.

In Vivo Imaging with Fluorescently Labeled this compound

Procedure:

  • Anesthetize mice and inject the fluorescently labeled this compound.

  • At various time points, image the mice using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters.

  • For more detailed analysis, euthanize the animals, excise the organs, and image them ex vivo.

  • Quantify the fluorescence intensity in different organs, though deep tissue quantification will be less accurate than with radiolabeling.[6][8]

Visualizations

Signaling Pathway: Siderophore-Mediated Iron Uptake

Siderophore_Uptake cluster_extracellular Extracellular Environment cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound Ferricthis compound Ferric-Anguibactin This compound->Ferricthis compound Chelates Fe3 Fe³⁺ Fe3->Ferricthis compound OuterMembrane Outer Membrane Receptor (FatA) Ferricthis compound->OuterMembrane Binds FerricAnguibactin_p Ferric-Anguibactin InnerMembrane Inner Membrane Transporter FerricAnguibactin_p->InnerMembrane Transports Fe2 Fe²⁺ Metabolism Bacterial Metabolism Fe2->Metabolism Anguibactin_c This compound Anguibactin_c->this compound Recycled OuterMembrane->FerricAnguibactin_p Transports InnerMembrane->Fe2 InnerMembrane->Anguibactin_c Reduction Reduction

Caption: Siderophore-mediated iron uptake pathway in Gram-negative bacteria.

Experimental Workflow: In Vivo Biodistribution of Radiolabeled this compound

Biodistribution_Workflow cluster_preparation Preparation cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis Synthesis Synthesize this compound Radiolabeling Radiolabel with ⁶⁸Ga Synthesis->Radiolabeling QC Quality Control (Radio-TLC) Radiolabeling->QC Injection Inject into Mice QC->Injection Imaging PET/CT Imaging (Optional) Injection->Imaging Euthanasia Euthanize at Time Points Injection->Euthanasia Dissection Dissect Organs Euthanasia->Dissection Measurement Measure Radioactivity Dissection->Measurement Calculation Calculate %ID/g Measurement->Calculation

Caption: Experimental workflow for in vivo biodistribution studies.

Logical Relationship: Comparison of Imaging Modalities

Imaging_Comparison cluster_radiolabeling Radiolabeling cluster_fluorescence Fluorescence cluster_mri MRI This compound This compound Radiolabel Chelate with ⁶⁸Ga This compound->Radiolabel Fluorophore Conjugate to Fluorophore This compound->Fluorophore MRI_Agent Conjugate to Contrast Agent This compound->MRI_Agent PET PET Imaging Radiolabel->PET HighSensitivity High Sensitivity PET->HighSensitivity Quantitative Quantitative PET->Quantitative OpticalImaging Optical Imaging Fluorophore->OpticalImaging HighResolution High Resolution OpticalImaging->HighResolution LimitedPenetration Limited Penetration OpticalImaging->LimitedPenetration MRI_Scan MRI Scanning MRI_Agent->MRI_Scan HighSpatialRes High Spatial Resolution MRI_Scan->HighSpatialRes LowSensitivity Lower Sensitivity MRI_Scan->LowSensitivity

Caption: Comparison of in vivo imaging modalities for this compound.

Conclusion

The choice of an in vivo tracking modality for this compound depends on the specific research question. Radiolabeling with positron emitters like ⁶⁸Ga offers unparalleled sensitivity and quantitative accuracy for whole-body biodistribution studies. Fluorescent labeling provides high-resolution imaging but is limited by tissue penetration, making it more suitable for superficial targets or ex vivo analysis. MRI offers excellent spatial resolution and deep tissue imaging but with lower sensitivity compared to nuclear methods.

For a comprehensive understanding of this compound's in vivo fate, a multi-modal approach could be highly beneficial. For instance, initial whole-body distribution could be determined by PET/CT, followed by high-resolution optical imaging of excised tissues to visualize cellular localization. As research progresses, the development of dual-labeled this compound probes (e.g., radioactive and fluorescent) will further enhance our ability to validate and optimize siderophore-based therapeutic strategies.

References

Cross-Reactivity of Anguibactin with Other Siderophore Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This publication provides a detailed comparison of the cross-reactivity of the siderophore anguibactin with various bacterial siderophore receptors. This compound, a key virulence factor in the fish pathogen Vibrio anguillarum, is a mixed catecholate-hydroxamate siderophore responsible for high-affinity iron acquisition.[1][2] Understanding its interaction with both its cognate receptor and receptors for other siderophores is crucial for the development of novel antimicrobial agents that can exploit these uptake pathways. This guide summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental protocols.

Overview of this compound and its Cognate Receptor

This compound is synthesized by Vibrio anguillarum and some Vibrio harveyi strains and is essential for their survival in iron-limited environments.[1] The uptake of the ferric-anguibactin complex is mediated by the outer membrane receptor FatA .[1] The transport of ferric-anguibactin across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.

Cross-Reactivity with Acinetobactin and its Receptor BauA

Acinetobactin, a siderophore produced by the opportunistic pathogen Acinetobacter baumannii, shares significant structural similarity with this compound.[1] This structural homology extends to their respective outer membrane receptors, FatA and BauA , which are also functionally related.[1]

Experimental evidence has demonstrated a reciprocal cross-utilization of these siderophores by V. anguillarum and A. baumannii.[1] Growth promotion assays have confirmed that A. baumannii can utilize this compound for iron acquisition, indicating that the BauA receptor recognizes and transports ferric-anguibactin.[1][2] Conversely, V. anguillarum can utilize acinetobactin, suggesting that the FatA receptor can bind and transport the ferric-acinetobactin complex.[1]

Quantitative Comparison of Siderophore-Receptor Interactions

The following table summarizes the available quantitative data on the binding and utilization of this compound and acinetobactin by their cognate and non-cognate receptors.

SiderophoreBacteriumReceptorInteraction TypeQuantitative DataReference
This compoundAcinetobacter baumanniiBauAGrowth PromotionEffective at ≥ 0.03 µM[3]
Acinetobactin (pre-acinetobactin)Acinetobacter baumanniiBauABinding Affinity (Kd)83 nM (2:1 siderophore:Fe³⁺)[4][5]
Acinetobactin (pre-acinetobactin)Acinetobacter baumanniiBauABinding Affinity (Kd)763 nM (1:1 siderophore:Fe³⁺)[4][5]
This compoundVibrio anguillarumFatACross-utilization with AcinetobactinConfirmed by bioassay[1]
AcinetobactinVibrio anguillarumFatACross-utilization with this compoundConfirmed by bioassay[1]

Experimental Protocols

Siderophore Cross-Feeding (Growth Promotion) Assay

This bioassay is used to qualitatively and semi-quantitatively assess the ability of a bacterial strain to utilize a specific siderophore for growth under iron-limited conditions.

Materials:

  • Indicator strain (siderophore biosynthesis mutant, e.g., A. baumannii ΔbasD)

  • Test strain or purified siderophore (e.g., purified this compound)

  • Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)

  • Agar plates with iron-deficient minimal medium

  • Sterile paper discs

Protocol:

  • Prepare a lawn of the indicator strain on an iron-deficient minimal medium agar plate.

  • If testing a purified siderophore, impregnate a sterile paper disc with a known concentration of the siderophore solution and place it on the center of the bacterial lawn.

  • If testing a producer strain, streak the test strain perpendicular to the indicator strain streak.

  • Incubate the plates at the optimal growth temperature for the indicator strain for 24-48 hours.

  • Observe for a zone of growth of the indicator strain around the paper disc or the test strain streak. The diameter of the growth zone is indicative of the efficiency of siderophore utilization.

Siderophore-Receptor Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd).

Materials:

  • Purified outer membrane receptor protein (e.g., BauA)

  • Purified siderophore (e.g., pre-acinetobactin) complexed with Fe³⁺

  • ITC instrument

  • Appropriate buffer solution

Protocol:

  • Prepare a solution of the purified receptor protein in the ITC cell.

  • Prepare a solution of the ferric-siderophore complex in the injection syringe at a concentration significantly higher than the receptor protein.

  • Perform a series of injections of the ferric-siderophore solution into the receptor solution while monitoring the heat change.

  • The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.

  • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and other thermodynamic parameters.

Signaling Pathways and Experimental Workflows

Cross_Reactivity_Workflow cluster_vibrio Vibrio anguillarum cluster_acinetobacter Acinetobacter baumannii V_anguillarum V. anguillarum This compound This compound V_anguillarum->this compound produces FatA FatA Receptor This compound->FatA binds (cognate) BauA BauA Receptor This compound->BauA binds (cross-reactivity) FatA->V_anguillarum uptake A_baumannii A. baumannii Acinetobactin Acinetobactin A_baumannii->Acinetobactin produces Acinetobactin->FatA binds (cross-reactivity) Acinetobactin->BauA binds (cognate) BauA->A_baumannii uptake

Caption: Cross-reactivity of this compound and acinetobactin with their respective receptors.

Growth_Promotion_Assay start Start prepare_plate Prepare iron-deficient agar plate with indicator strain lawn start->prepare_plate apply_siderophore Apply purified siderophore (e.g., this compound) to paper disc prepare_plate->apply_siderophore incubate Incubate at optimal temperature apply_siderophore->incubate observe Observe for zone of growth incubate->observe end End observe->end

Caption: Workflow for a siderophore growth promotion assay.

Conclusion

The available data strongly indicates that this compound exhibits significant cross-reactivity with the acinetobactin receptor, BauA, from Acinetobacter baumannii. This is supported by the structural and functional homology between the this compound and acinetobactin iron acquisition systems. This cross-reactivity provides a promising avenue for the development of "Trojan horse" antibiotics, where a potent antimicrobial agent is conjugated to this compound or a similar siderophore to facilitate its uptake by pathogenic bacteria expressing the corresponding receptors. Further quantitative studies are warranted to fully elucidate the binding kinetics and transport efficiencies of these cross-reactive interactions to optimize the design of such novel therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.